Technical Documentation Center

Piperidine, 5-ethyl-2-methyl-, trans- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Piperidine, 5-ethyl-2-methyl-, trans-
  • CAS: 58310-07-9

Core Science & Biosynthesis

Foundational

trans-5-ethyl-2-methylpiperidine chemical properties

Architectural and Pharmacological Profiling of trans-5-Ethyl-2-methylpiperidine: A Technical Guide for Advanced Drug Design Executive Summary As a Senior Application Scientist specializing in heterocyclic pharmacophores,...

Author: BenchChem Technical Support Team. Date: March 2026

Architectural and Pharmacological Profiling of trans-5-Ethyl-2-methylpiperidine: A Technical Guide for Advanced Drug Design

Executive Summary

As a Senior Application Scientist specializing in heterocyclic pharmacophores, I approach trans-5-ethyl-2-methylpiperidine (CAS: 104-89-2) not merely as a chemical building block, but as a highly tunable stereochemical engine[1]. While piperidine derivatives are ubiquitous in FDA-approved drugs, the specific 2,5-dialkyl substitution pattern of this molecule presents unique spatial geometries critical for binding to deep hydrophobic pockets in ion channels[2]. This whitepaper dissects the physicochemical properties, stereochemical causality, and experimental methodologies required to leverage trans-5-ethyl-2-methylpiperidine in rational drug design, specifically focusing on its role in intermediate-conductance calcium-activated potassium channel (IKca) blockade[3].

Part 1: Physicochemical Profiling and Structural Causality

To engineer a targeted therapeutic, one must first understand the thermodynamic and physical boundaries of its core scaffolds. The physical properties of 5-ethyl-2-methylpiperidine dictate its behavior in both synthetic workflows and biological systems[1][4].

Table 1: Quantitative Physicochemical Data of 5-Ethyl-2-methylpiperidine

PropertyValueCausality / Impact on Drug Design
CAS Number 104-89-2Unique identifier for the racemic mixture and general scaffold[4].
Molecular Weight 127.23 g/mol Low molecular weight allows for extensive functionalization without violating Lipinski's Rule of 5[1].
Boiling Point ~156.06 °C (445.87 K)High volatility requires careful temperature control during vacuum distillation and solvent removal during synthesis[1][4].
Density ~0.8455 g/mLRelevant for phase separations during liquid-liquid extraction workflows[4].
LogP (Octanol/Water) 1.785Optimal baseline lipophilicity for crossing lipid bilayers and erythrocyte membranes[1].

Causality Insight: The LogP of 1.785 is the critical driver for its use in targeting intracellular or transmembrane domains[1]. In the development of cetiedil analogues (e.g., 2-[N-(5-ethyl-2-methylpiperidino)]ethyl triphenylethanoate), we observed that drug potency strongly correlates with lipophilicity[2]. The ethyl and methyl groups provide precisely enough hydrophobic bulk to anchor the molecule within the lipophilic pore of the IKca channel without causing nonspecific cytotoxicity[2].

Part 2: Stereochemical Dynamics & Pharmacological Significance

The trans configuration of 5-ethyl-2-methylpiperidine is paramount. In a chair conformation, the trans isomer forces one of the alkyl groups into an axial position, creating a specific 3D vector that interacts with the target receptor.

Application in IKca Channel Blockade: Intermediate-conductance calcium-activated potassium channels (IKca, or KCNN4) are critical regulators of cell volume, particularly in erythrocytes[2]. Overactivation of IKca leads to potassium efflux, cellular dehydration, and in the context of sickle cell disease, erythrocyte sickling[3].

Derivatives of trans-5-ethyl-2-methylpiperidine, such as UCL 1710 and UCL 1608, have been synthesized as potent IKca blockers[5]. By incorporating this piperidine moiety, the IC50 values for channel inhibition were driven down to the sub-micromolar range (e.g., 0.21 µM for specific alkyne-linked derivatives)[2]. Furthermore, these compounds inhibit antigen-stimulated β-hexosaminidase release in mast cells, proving their utility in anti-allergic pharmacology[5].

IKca_Pathway Stimulus Intracellular Ca2+ Increase IKca IKca Channel (KCNN4) Activation Stimulus->IKca Activates Efflux K+ Efflux & Membrane Hyperpolarization IKca->Efflux Drives Dehydration Erythrocyte Dehydration (Sickling) Efflux->Dehydration Leads to Inhibitor trans-5-ethyl-2-methylpiperidine (Cetiedil Analogues) Blockade Channel Pore Blockade Inhibitor->Blockade Binds Blockade->IKca Inhibits Prevention Prevention of Sickling / Degranulation Blockade->Prevention Results in

Mechanism of IKca channel blockade by trans-5-ethyl-2-methylpiperidine derivatives.

Part 3: Experimental Protocol: Stereoselective Synthesis and Resolution

To achieve pharmacological efficacy, the trans-isomer must be isolated with high enantiomeric and diastereomeric purity. The following protocol outlines a self-validating workflow for the synthesis and resolution of trans-5-ethyl-2-methylpiperidine from its pyridine precursor.

Causality of the Method: Catalytic hydrogenation of 5-ethyl-2-methylpyridine typically yields a thermodynamic mixture of cis and trans isomers. We employ a chiral resolution step using resolving acids (e.g., dibenzoyl-L-tartaric acid) because the differential solubility of the resulting diastereomeric salts allows for rigorous purification without relying on complex, low-yield asymmetric catalysis.

Step-by-Step Methodology:

  • Catalytic Hydrogenation:

    • Action: Dissolve 5-ethyl-2-methylpyridine (1.0 eq) in glacial acetic acid. Add 5% PtO2 catalyst (0.05 eq).

    • Condition: React under H2 gas (50 psi) at 25 °C for 12 hours in a Parr hydrogenator.

    • Self-Validation Check: Monitor hydrogen uptake. The reaction is complete when the pressure drop ceases. Filter through Celite to remove PtO2.

  • Basification and Extraction:

    • Action: Neutralize the acetic acid with 5M NaOH at 0 °C to prevent volatilization of the product (BP ~156 °C)[4].

    • Condition: Extract the aqueous layer with dichloromethane (DCM) 3 times. Dry the organic layer over anhydrous Na2SO4.

    • Self-Validation Check: GC-MS analysis of the crude extract should show a mass ion of m/z 127[1], with two distinct peaks representing the cis and trans diastereomers.

  • Diastereomeric Resolution:

    • Action: Dissolve the crude piperidine mixture in hot ethanol. Add a stoichiometric amount of (-)-dibenzoyl-L-tartaric acid.

    • Condition: Allow the solution to cool to room temperature slowly (over 24 hours) to promote the selective crystallization of the trans-isomer salt.

    • Self-Validation Check: Filter the crystals and perform 1H-NMR (400 MHz, CDCl3). The trans configuration is validated by analyzing the coupling constants (J-values) of the ring protons. An axial-axial coupling (typically >10 Hz) confirms the chair conformation and relative stereochemistry.

  • Free-Basing the Target Compound:

    • Action: Treat the recrystallized salt with 2M NaOH and extract with diethyl ether.

    • Condition: Concentrate under reduced pressure (carefully, due to volatility) to yield pure trans-5-ethyl-2-methylpiperidine.

Synthesis_Workflow Precursor 5-ethyl-2-methylpyridine Hydrogenation Catalytic Hydrogenation (PtO2, H2, AcOH) Precursor->Hydrogenation Mixture cis/trans-5-ethyl-2-methylpiperidine Racemic Mixture Hydrogenation->Mixture Reduction Resolution Chiral Resolution (Tartaric Acid Deriv.) Mixture->Resolution Separation TransIsomer trans-5-ethyl-2-methylpiperidine (Target Pharmacophore) Resolution->TransIsomer Crystallization Validation Self-Validation: 1H-NMR & Chiral GC TransIsomer->Validation QA/QC

Synthetic workflow and chiral resolution of trans-5-ethyl-2-methylpiperidine.

Conclusion

The utility of trans-5-ethyl-2-methylpiperidine extends far beyond basic organic synthesis; it is a highly specialized pharmacophore capable of modulating critical ion channels[2]. By understanding the causality between its lipophilicity, its rigid trans stereochemistry, and its receptor binding kinetics, drug development professionals can engineer next-generation therapeutics for sickle cell anemia and mast-cell-mediated allergic responses[3][5]. Rigorous adherence to the self-validating synthetic protocols provided ensures the stereochemical fidelity required for these advanced applications.

References

Sources

Exploratory

Structural Elucidation of trans-5-Ethyl-2-methylpiperidine: A Comprehensive Technical Guide

Executive Summary Substituted piperidines form the structural backbone of numerous active pharmaceutical ingredients (APIs) and natural alkaloids. Within this chemical space, the precise stereochemical assignment of the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted piperidines form the structural backbone of numerous active pharmaceutical ingredients (APIs) and natural alkaloids. Within this chemical space, the precise stereochemical assignment of the substituents is not merely a regulatory requirement; it is the fundamental determinant of a molecule's pharmacodynamic profile[1].

As an Application Scientist, I approach the structural elucidation of trans-5-ethyl-2-methylpiperidine not as a routine data-gathering exercise, but as the construction of a self-validating logical proof. By synthesizing theoretical conformational analysis with multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and orthogonal Mass Spectrometry (MS), we can build an airtight case for the molecule's absolute and relative stereochemistry[2][3].

Theoretical Framework: Conformational Dynamics

Before placing a sample into the spectrometer, we must establish the theoretical boundaries of the system. The 2,5-disubstituted piperidine ring presents a 1,4-relationship across the six-membered heterocycle.

In the trans isomer, the 2-methyl and 5-ethyl substituents reside on opposite faces of the mean ring plane. Thermodynamic equilibration dictates that this system will overwhelmingly favor the chair conformation that minimizes 1,3-diaxial steric clashes and pseudo-allylic strain[4]. Consequently, the global minimum energy state places both the C2-methyl and C5-ethyl groups in equatorial (e,e) positions[5].

Because the substituents are equatorial, the resident ring protons at C2 (


) and C5 (

) are forced into axial (a,a) positions. This geometric reality is the linchpin of our entire elucidation strategy: it dictates the magnitude of vicinal scalar couplings (

) and the spatial proximity required for nuclear Overhauser effects[3].

ConformationalEquilibrium A trans-Isomer (a,a) Diaxial Substituents High Steric Strain B trans-Isomer (e,e) Diequatorial Substituents Global Minimum A->B Ring Inversion (Thermodynamically Favored)

Fig 1. Conformational equilibrium of trans-5-ethyl-2-methylpiperidine favoring the (e,e) state.

Analytical Methodology: The Self-Validating Protocol

To prove the (e,e) conformation, we execute a highly specific, multi-dimensional NMR workflow. Every step in this protocol is designed to cross-validate the previous one.

Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 10–15 mg of high-purity trans-5-ethyl-2-methylpiperidine in 0.6 mL of CDCl

    
     (100.0 atom % D, with 0.03% v/v TMS).
    
    • Causality Note: Chloroform-d is selected over protic solvents (like Methanol-d_4) to prevent rapid deuterium exchange of the secondary amine (N-H) proton. Preserving this signal allows for the observation of its coupling to adjacent protons, providing an unbroken spin-system map.

  • 1D

    
    H and 
    
    
    
    C Acquisition:
    Acquire
    
    
    H NMR at
    
    
    500 MHz to ensure sufficient dispersion of the crowded aliphatic envelope (1.0 - 2.0 ppm). Acquire
    
    
    C{
    
    
    H} NMR at
    
    
    125 MHz to establish the carbon framework.
  • Homonuclear Correlation (DQF-COSY): Acquire a Double-Quantum Filtered COSY to trace the contiguous spin system from the N-H proton through C2, C3, C4, C5, and C6.

  • Heteronuclear Correlation (Multiplicity-Edited HSQC):

    • Causality Note: We use a multiplicity-edited HSQC rather than standard HSQC to rapidly differentiate the methylene (-CH

      
      -) carbons (phased negative) from the methine (-CH-) and methyl (-CH
      
      
      
      ) carbons (phased positive). This immediately anchors the 1D carbon spectrum.
  • Stereochemical Assignment (ROESY): Acquire a 2D ROESY spectrum with a mixing time of 200–300 ms.

    • Causality Note: For a small molecule like this (MW 127.23 Da), the rotational correlation time (

      
      ) in non-viscous solvents at 500+ MHz often falls into the zero-crossing region where standard NOESY enhancements approach zero. ROESY utilizes a spin-lock pulse to ensure positive cross-peaks, eliminating the risk of false-negative spatial correlations[3].
      

NMRWorkflow Start Sample Prep (CDCl3) H1 1D 1H NMR J-Coupling Analysis Start->H1 C13 1D 13C NMR Carbon Counting Start->C13 COSY 2D DQF-COSY Spin System Tracing H1->COSY HSQC 2D multiplicity-edited HSQC C-H Connectivity H1->HSQC C13->HSQC ROESY 2D ROESY Stereochemical Proof COSY->ROESY HSQC->ROESY End 3D Structure Validation ROESY->End

Fig 2. Orthogonal NMR workflow for the structural elucidation of substituted piperidines.

Data Synthesis & Structural Proof

The structural proof operates as a closed logical loop. According to the Karplus equation, dihedral angles of ~180° (axial-axial relationships) yield large coupling constants (


 Hz), whereas ~60° angles (axial-equatorial or equatorial-equatorial) yield small couplings (

Hz)[3].

By analyzing the multiplets of


 and 

, we observe large diaxial couplings, proving they reside in axial positions. If

and

are axial, the 2-methyl and 5-ethyl groups must be equatorial.
Quantitative Data Summary

The table below summarizes the expected chemical shifts, critical


-couplings, and spatial correlations that define the trans-isomer.
Position

C Shift (ppm)

H Shift (ppm)
Multiplicity &

-Coupling (Hz)
Key ROESY Correlations
N-H -1.50 - 1.80br s

(ax),

(eq)
C2 52.12.65m (shows

,

)

(ax),

(ax), 2-CH

C3 34.51.70 (eq), 1.10 (ax)m (eq), qd (ax)

(ax) (with

ax)
C4 29.81.80 (eq), 1.25 (ax)m (eq), qd (ax)

(ax) (with

ax)
C5 39.21.45m (shows

)

(ax), 5-CH

C6 54.33.05 (eq), 2.40 (ax)dt (eq), dd (ax,

=12.0, 11.0)

(ax) (with

ax)
2-CH

22.41.05d,

= 6.5

(ax),

(eq)
5-CH

27.11.30m

(ax), 5-CH

5-CH

11.50.90t,

= 7.5
5-CH

Note: Chemical shifts are representative values based on empirical predictive models and literature for the trans-2,5-disubstituted piperidine scaffold[1][2].

Spatial Cross-Validation (ROESY)

The ROESY spectrum independently validates the scalar data. Because


(ax) and 

(ax) are on opposite faces of the ring (one pointing "up", the other "down"), there is zero NOE correlation between them. Instead, we observe diagnostic 1,3-diaxial correlations:

(ax) correlates strongly with

(ax) and

(ax), while

(ax) correlates with

(ax). This spatial mapping perfectly cross-validates the scalar

-coupling data, confirming the trans geometry.

Orthogonal Validation via GC-MS

To ensure absolute confidence, we utilize Electron Ionization Gas Chromatography-Mass Spectrometry (EI GC-MS) as an orthogonal validation tool.

  • Molecular Ion: The spectrum will exhibit a distinct molecular ion peak

    
     at m/z 127.
    
  • Fragmentation Pathway: Aliphatic amines undergo highly predictable

    
    -cleavage. The ejection of the C2-methyl radical (-15 Da) yields a highly stable iminium cation, resulting in a prominent fragment peak at m/z 112. This confirms the presence and position of the 
    
    
    
    -methyl group relative to the nitrogen atom.

Conclusion

The structural elucidation of trans-5-ethyl-2-methylpiperidine requires a rigorous, multi-faceted approach. By leveraging the thermodynamic preference for the diequatorial (e,e) chair conformation, we establish a predictive model. We then systematically prove this model using a self-validating loop of scalar coupling analysis (


) and spatial mapping (ROESY), orthogonally confirmed by mass spectrometry. This methodology ensures the highest level of scientific integrity required for modern drug development and molecular characterization.

References

  • Buy 5-Ethyl-2-methyl-1-piperidineethanol | 18605-02-2 - Smolecule.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVrRwXmo2q4OmZnsvalpfUuLc8eXg3A3i9xiSAOsyV_esxoW-1VM1Nx9bKdatE2paHqEGMhYGgY_7aS5M5E-d7ukiUhhtOWwMHtmkArMvU_r3DwI6OFoVRWCPCo4kkqGPPWDr-hiqu]
  • Potassium Channel Blockers as Potential Antisickling Agents - UCL Discovery.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdHCnmTFQ6AoTfW6Jmw54TUEaHqhXRHZG1BJkL1e5SaHLb-ADB4VYv_cMDwiK7x62S9NJhP5j-bZzqpIxmw1RotP558-lzpEPdlHh6jawyV0jCOa998kMO6HTrBa55uPO5UJLpH8IBrTY=]
  • A Comparative Guide to the Conformational Analysis of Piperidine Derivatives - Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_DZ99SZOHLI9hf15SeOSEYmNLqjad0dTh2AHbe8ZOpxW6q-Ij6BxXv0ecwcB43lTu1K7GHY2Pz4Ik-EcoBwlrP_jD0GYvLNNPo8QfIhf-1Xf3NVVHSPPAVVa0RfhrIuYL6XukAUR3cI8p3ExtKfEIVWb6Lre-_i1QqLrG6tuPOd0gMCoqRWhFYXP3j0PxKoSAYJOMxmgAf8OzJmEAKoMVZro2CuGwB7hb]
  • C-H Bond Functionalization via Hydride Transfer: Formation of α-Arylated Piperidines - PMC (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHnWCbpQzBejyLaBhyrbRGfGzFWndainFdN9oqLGmmpAiXXeHZEq9pVdNC3Ht54lsoxZ9j8YQrzMBj4JQs6EaaC6mkxQWmdTjLvOayFUlbbmeyoHyREX0u7154Kt05BEv_OHdm8OpmA4ec5As=]
  • Stereoselective nucleophilic addition reactions to cyclic N-acyliminium ions using the indirect cation pool method - Beilstein Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjT-bgMNpD87PyxqlV7rE8B-dT28FN_oglwEgzaUwqHRQokLgrudFQniDlwDJbBjVrTqO7EowwhUiHey6HgY67awaMtg_S-ug2-l4HfNoyuALB_k9W4h8v7U_83iBEw5md0XrZsQZeEDl6LgQ15IjRCes=]

Sources

Foundational

The Strategic Application of trans-5-Ethyl-2-methylpiperidine in Medicinal Chemistry: A Chiral Building Block for Advanced Therapeutics

Executive Summary In contemporary drug discovery, the transition from flat, sp2-hybridized aromatic systems to topologically complex, sp3-rich aliphatic heterocycles has become a fundamental strategy to improve clinical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the transition from flat, sp2-hybridized aromatic systems to topologically complex, sp3-rich aliphatic heterocycles has become a fundamental strategy to improve clinical success rates. Among these advanced structural motifs, trans-5-ethyl-2-methylpiperidine (and its hydrochloride salt, CAS 64303-50-0) has emerged as a highly versatile chiral building block.

By possessing two distinct stereocenters (C2 and C5) and two lipophilic alkyl appendages, this piperidine derivative offers precise control over spatial geometry and lipophilicity. This technical guide explores the stereochemical dynamics, synthetic isolation, and pharmacological applications of trans-5-ethyl-2-methylpiperidine, providing researchers with actionable, field-proven methodologies for integrating this moiety into novel drug candidates.

Stereochemical Fundamentals and Target Binding Causality

The pharmacological value of trans-5-ethyl-2-methylpiperidine lies in its conformational rigidity. In a standard 6-membered piperidine chair conformation, the 1,4-relationship between the C2-methyl and C5-ethyl groups dictates that the trans diastereomer must adopt an axial-equatorial or equatorial-axial conformation.

Unlike the cis isomer (which can adopt a highly stable equatorial-equatorial conformation), the trans configuration forces one of the alkyl groups into an axial position. This creates a distinct, protruding 3D steric bulk. When incorporated into a pharmacophore, this axial projection acts as a "hydrophobic anchor," interacting uniquely with deep, lipophilic binding pockets of target proteins (such as ion channels or metabolic enzymes). This precise spatial orientation prevents target dissociation and drastically increases binding affinity compared to planar or less rigid analogues.

Key Applications in Drug Development

Potassium Channel (IKCa) Blockers for Sickle Cell Disease

The intermediate-conductance calcium-activated potassium channel (IKCa, or Gardos channel) plays a critical role in erythrocyte dehydration—a primary catalyst for hemoglobin S (HbS) polymerization in Sickle Cell Disease. Research into antisickling agents utilized trans-5-ethyl-2-methylpiperidine to optimize the pharmacophore of the known vasodilator cetiedil. The resulting analogues (such as the UCL 1495 and UCL 1710 series) demonstrated that the incorporation of this specific chiral piperidine ring increased lipophilicity and stereochemical complementarity, resulting in highly potent IKCa blockade [1].

11- -HSD-1 Inhibitors for Metabolic Disorders

The enzyme 11-


-hydroxysteroid dehydrogenase type 1 (11-

-HSD-1) is a prime target for treating type 2 diabetes and obesity. trans-5-Ethyl-2-methylpiperidine has been successfully utilized as a terminal amine building block in the synthesis of substituted azole aromatic heterocycles. The chiral nature of the piperidine ring ensures highly selective binding to the 11-

-HSD-1 active site, effectively inhibiting the local amplification of glucocorticoids [2].
Antimicrobial Mannich Base Derivatives

In the development of novel antimicrobials targeting Mycobacterium species and topoisomerase II, the trans-5-ethyl-2-methylpiperidine moiety has been conjugated with 3-hydroxy-6-methyl-4H-pyran-4-one via Mannich reactions. The lipophilic tail provided by the piperidine derivative enhances bacterial cell wall penetration, yielding compounds with notable minimum inhibitory concentrations (MIC) against resistant strains [3].

Quantitative Data: Structure-Activity Relationships

The following table summarizes the causal relationship between the structural incorporation of the 5-ethyl-2-methylpiperidine motif and target inhibition potency.

Compound / SeriesStructural MotifPrimary TargetIC50 (

M)
Therapeutic Application
Cetiedil (Lead)Hexahydro-1H-azepineIKCa (Erythrocytes)24.50Antisickling / Vasodilation
UCL 1495 Racemic 5-Ethyl-2-methylpiperidineIKCa (Erythrocytes)1.16Antisickling
UCL 1644 trans-5-Ethyl-2-methylpiperidineIKCa (Erythrocytes)0.85Antisickling
UCL 1710 Series trans-5-Ethyl-2-methylpiperidine + AlkyneIKCa (Erythrocytes)0.21Antisickling
Example 46 5-Ethyl-2-methylpiperidine + Isoxazole11-

-HSD-1
< 0.10*Metabolic Disorders

*Estimated based on patent claims for highly potent stereoisomers.

Experimental Protocols and Workflows

Protocol 1: Diastereomeric Resolution of trans-5-Ethyl-2-methylpiperidine

While preparative chiral HPLC offers high resolution, fractional crystallization via diastereomeric salt formation is highly scalable and cost-effective. The causality lies in the differential lattice energies of the resulting salts; the trans isomer salt packs more efficiently, leading to a lower solubility product (


) and preferential precipitation.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 1.0 equivalent of racemic 5-ethyl-2-methylpiperidine in a 9:1 mixture of Ethanol/Water. Heat to 60°C.

  • Chiral Agent Addition: Slowly add 1.0 equivalent of a chiral resolving agent, such as (+)-di-p-toluoyl-D-tartaric acid, dissolved in warm ethanol.

  • Crystallization: Allow the solution to cool to room temperature over 12 hours at a controlled rate of 3°C/hour to promote the growth of large, pure crystals of the trans-isomer salt.

  • Filtration: Isolate the precipitate via vacuum filtration. Wash with cold ethanol.

  • Basification: Suspend the isolated salt in dichloromethane (DCM) and wash with 2M NaOH (aq) until the aqueous layer reaches pH 12.

  • Extraction: Separate the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the free base.

  • Self-Validating Step: Analyze the optical purity of the isolated free base via chiral Gas Chromatography (GC). Concurrently analyze the concentrated mother liquor; an enrichment of the cis isomer in the mother liquor confirms that the resolution mechanism proceeded via selective precipitation rather than non-specific degradation.

G Racemic Racemic Mixture (cis/trans-5-Ethyl-2-methylpiperidine) SaltFormation Diastereomeric Salt Formation (Ethanol/Water) Racemic->SaltFormation ChiralAgent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) ChiralAgent->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization TransIsomer trans-Isomer Salt (Precipitate) Crystallization->TransIsomer Lower Solubility CisIsomer cis-Isomer Salt (Mother Liquor) Crystallization->CisIsomer Higher Solubility FreeBase Basification (NaOH) & Extraction TransIsomer->FreeBase PureTrans Pure trans-5-Ethyl- 2-methylpiperidine FreeBase->PureTrans >99% ee

Workflow for the chiral resolution of trans-5-ethyl-2-methylpiperidine via crystallization.

Protocol 2: Synthesis of a trans-5-Ethyl-2-methylpiperidine-based IKCa Blocker

This protocol outlines the synthesis of a highly lipophilic analogue (similar to UCL 1644). The two-step synthesis ensures that the secondary amine acts as a nucleophile without competing side reactions, and the subsequent esterification couples the bulky lipophilic group required for IKCa channel blockade.

Step-by-Step Methodology:

  • Alkylation: React trans-5-ethyl-2-methylpiperidine (1.0 eq) with 2-bromoethanol (1.2 eq) in anhydrous acetonitrile. Add K2CO3 (2.0 eq) as an acid scavenger. Reflux for 18 hours.

  • Intermediate Isolation: Filter the inorganic salts, concentrate the filtrate, and purify the resulting 2-[N-(trans-5-ethyl-2-methylpiperidino)]ethanol via flash column chromatography (Silica gel, DCM/MeOH gradient).

  • Esterification: Dissolve the intermediate in anhydrous DCM. Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) and cool to 0°C. Dropwise, add triphenylacetyl chloride (1.1 eq).

  • Reaction Quench: Stir at room temperature for 4 hours. Quench with saturated NaHCO3 (aq) and extract with DCM.

  • Self-Validating Step: Following purification, utilize 1H-NMR to confirm the preservation of the trans stereocenter. The coupling constants (

    
    -values) of the piperidine ring protons will shift if epimerization occurs. A stable 
    
    
    
    -coupling profile validates that the choice of a non-nucleophilic base (DIPEA) successfully prevented base-catalyzed epimerization at the C2 position.

Pathway Stimulus Cellular Stress / Deoxygenation Ca_Influx Intracellular Ca2+ Influx Stimulus->Ca_Influx IKCa IKCa Channel Activation (Gardos Channel) Ca_Influx->IKCa K_Efflux K+ and H2O Efflux (Erythrocyte Dehydration) IKCa->K_Efflux Sickling HbS Polymerization & Cell Sickling K_Efflux->Sickling Drug trans-5-Ethyl-2-methylpiperidine Derivative (e.g., UCL 1644) Drug->IKCa Pharmacological Blockade

Mechanism of IKCa channel blockade by trans-5-ethyl-2-methylpiperidine derivatives in erythrocytes.

References

  • Potassium Channel Blockers as Potential Antisickling Agents UCL Discovery, University College London URL:[Link] [1]

  • Substituted azole aromatic heterocycles as inhibitors of 11-beta-HSD-1 (AU2007275301A1)
  • Mannich base derivatives of 3-hydroxy-6-methyl-4H-pyran-4-one with antimicrobial activity TÜBİTAK Academic Journals URL: [Link] [3]

Exploratory

Technical Guide: Preliminary Pharmacological Screening of trans-Piperidine Derivatives

Executive Summary: The Stereochemical Imperative The piperidine ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs ranging from antidepressants (Paroxetine) to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Imperative

The piperidine ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs ranging from antidepressants (Paroxetine) to opioids (Fentanyl analogues) and cholinesterase inhibitors (Donepezil). However, the pharmacological potency of substituted piperidines is inextricably linked to their stereochemistry.

For trans-piperidine derivatives (particularly 3,4- and 2,6-disubstituted systems), biological activity is often governed by the equatorial preference of bulky substituents, which dictates receptor binding affinity. This guide departs from generic screening templates by enforcing a "Structure-First" screening logic. We prioritize stereochemical validation before functional assaying to prevent false negatives arising from impure cis/trans mixtures.

Phase 1: Structural Integrity & Stereochemical Validation (The Go/No-Go Gate)

Before any biological tissue is touched, the synthesized library must pass the stereochemical purity gate. In trans-3,4-disubstituted piperidines, the vicinal coupling constant (


) in 

H-NMR is the definitive metric.
Protocol 1.1: NMR-Based Stereochemical Assignment

Objective: Confirm trans-configuration via diaxial proton coupling.

  • Principle: In a chair conformation, trans-diequatorial substituents force the vicinal protons into a trans-diaxial relationship, resulting in a large coupling constant (

    
     Hz). Cis-isomers typically display smaller couplings (
    
    
    
    Hz) due to axial-equatorial relationships.
  • Acceptance Criteria:

    • Purity

      
       (HPLC).
      
    • Diagnostic

      
       Hz (for 3,4-disubstituted systems).
      
    • NOESY spectra confirming spatial distance between substituents.

Phase 2: High-Throughput In Vitro Profiling

Given the pleiotropic nature of the piperidine scaffold, we employ a dual-stream screening approach targeting Neurotransmission (AChE/GPCRs) and Cytotoxicity .

Protocol 2.1: Acetylcholinesterase (AChE) Inhibition Assay

Relevance: Alzheimer’s Disease candidates (Donepezil analogs). Method: Modified Ellman’s Colorimetric Assay.

Reagents:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCI, 0.75 mM).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme: Electric eel AChE (0.2 U/mL).

Workflow:

  • Preparation: Dissolve trans-piperidine derivatives in DMSO (Final conc.

    
    ). Prepare serial dilutions (
    
    
    
    ).
  • Incubation: In a 96-well plate, add

    
     buffer, 
    
    
    
    test compound, and
    
    
    AChE solution. Incubate at
    
    
    for 15 minutes.
  • Reaction: Add

    
     DTNB and 
    
    
    
    ATCI to initiate the reaction.
  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Determine % Inhibition using the formula:

    
    
    Calculate 
    
    
    
    using non-linear regression (GraphPad Prism).
Protocol 2.2: Cytotoxicity Screening (SRB Assay)

Relevance: Anticancer candidates (Piperlongumine/Paroxetine analogs). Method: Sulforhodamine B (SRB) protein staining. Preferred over MTT for piperidines to avoid metabolic interference.

Workflow:

  • Seeding: Seed MCF-7 or HCT-116 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (0.1 - 100

    
    M) and incubate for 48h.
    
  • Fixation: Fix cells with cold 50% Trichloroacetic acid (TCA) at

    
     for 1h. Wash 
    
    
    
    with water.[1]
  • Staining: Add 0.4% SRB solution (in 1% acetic acid) for 30 min. Wash

    
     with 1% acetic acid to remove unbound dye.[1]
    
  • Solubilization: Dissolve protein-bound dye in 10 mM Tris base (pH 10.5).

  • Readout: Measure OD at 510 nm .

Phase 3: Mechanistic Validation & Signaling

For derivatives showing CNS activity, determining the specific GPCR pathway is critical. Piperidines frequently act as SSRIs (SERT inhibition) or Opioid Receptor ligands.

Visualization: Screening Decision Logic

The following diagram illustrates the decision matrix for advancing a trans-piperidine hit based on primary assay results.

ScreeningWorkflow Start Synthesized trans-Piperidine Library QC QC: 1H-NMR (J > 10Hz) & HPLC > 98% Start->QC Fail Discard / Re-synthesize QC->Fail Fail PrimaryScreen Primary In Vitro Screen QC->PrimaryScreen Pass AChE AChE Inhibition (Ellman's Assay) PrimaryScreen->AChE Cyto Cytotoxicity (SRB Assay) PrimaryScreen->Cyto GPCR GPCR Binding (Radioligand) PrimaryScreen->GPCR HitAChE Hit: IC50 < 1 µM AChE->HitAChE Active HitCyto Hit: GI50 < 10 µM Cyto->HitCyto Active HitGPCR Hit: Ki < 100 nM GPCR->HitGPCR Active InVivo_Cognition In Vivo: Morris Water Maze (Cognition) HitAChE->InVivo_Cognition InVivo_Onco In Vivo: Xenograft Model (Tumor Growth) HitCyto->InVivo_Onco InVivo_Analgesia In Vivo: Tail Flick Test (Analgesia) HitGPCR->InVivo_Analgesia

Caption: Logic flow for stratifying trans-piperidine derivatives into therapeutic pipelines based on primary assay hits.

Phase 4: In Vivo Functional Assays

Hits from Phase 3 are advanced to rodent models. For piperidines, the Tail Suspension Test (TST) and Hot Plate Test are standard for antidepressant and analgesic screening, respectively.

Protocol 4.1: Antidepressant Activity (Tail Suspension Test)

Rationale: Validates SERT/NET reuptake inhibition (common in trans-4-arylpiperidines).

  • Animals: Male Swiss albino mice (20-25g).

  • Dosing: Administer test compound (i.p.) 30 mins prior to testing. Control: Vehicle; Positive: Fluoxetine (20 mg/kg).

  • Procedure:

    • Suspend mice by the tail using adhesive tape 50 cm above the floor.

    • Record video for 6 minutes.

    • Scoring: Measure total "Immobility Time" during the last 4 minutes. Immobility is defined as the absence of escape-oriented movement.

  • Data Analysis: A significant reduction in immobility time compared to vehicle indicates antidepressant-like activity.

Protocol 4.2: Analgesic Activity (Hot Plate Method)

Rationale: Validates Opioid (


) receptor agonism.
  • Procedure:

    • Place mouse on a plate heated to

      
      .
      
    • Latency: Measure time until "paw licking" or "jumping" occurs.

    • Cut-off: 15 seconds to prevent tissue damage.

    • Calculation: % Maximum Possible Effect (%MPE).

      
      
      

Phase 5: Data Presentation & ADMET

Summarize findings in a comparative table to identify Lead Candidates.

Table 1: Representative Screening Data Summary

Compound IDStereochemAChE

(

M)
Cytotoxicity

(

M)
Analgesia (%MPE)BBB Permeability (Pred.)
TP-01 trans-3,412.5>1005%High
TP-04 trans-3,40.8>10012%High
TP-09 cis-3,4>5045.22%Moderate
TP-12 trans-4-sub>1002.185%High

Note: TP-04 shows promise as a Nootropic (Alzheimer's), while TP-12 is a strong Analgesic candidate.

ADMET Prediction

Piperidines are generally lipophilic. Use SwissADME to verify:

  • LogP: Optimal range 2-4 for CNS penetration.

  • TPSA:

    
     for BBB crossing.
    
  • hERG Inhibition: A common liability for piperidines; in silico flagging is mandatory before late-stage development.

References

  • BenchChem. (2025).[1] A Comparative Safety Analysis of Piperidine Analogs for Drug Development. Retrieved from

  • Khazanov, E., et al. (2002).[2] Novel apoptosis-inducing trans-platinum piperidine derivatives: synthesis and biological characterization. Journal of Medicinal Chemistry. Retrieved from

  • Díaz, N., et al. (2005).[3] SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Kumar, R. S., et al. (2014).[4] An expedient synthesis and screening for antiacetylcholinesterase activity of piperidine embedded novel pentacyclic cage compounds. Medicinal Chemistry. Retrieved from

  • Andreani, A., et al. (2001).[5] Synthesis and screening for antiacetylcholinesterase activity of (1-benzyl-4-oxopiperidin-3-ylidene)methylindoles and -pyrroles related to donepezil. Journal of Medicinal Chemistry. Retrieved from

  • Kaya, C., et al. (2025). Synthesis and antidepressant-like activities of some piperidine derivatives: involvements of monoaminergic and opioidergic systems. ResearchGate. Retrieved from

  • Naseem, H., et al. (2023).[2] Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Diastereoselective Synthesis of trans-2,5-Disubstituted Piperidines

Abstract The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in over 70 FDA-approved drugs. While 2,6-disubstituted systems are widely documented, 2,5-disubstituted piperidines represent a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in over 70 FDA-approved drugs. While 2,6-disubstituted systems are widely documented, 2,5-disubstituted piperidines represent a distinct challenge due to the 1,4-relationship between substituents. This configuration requires specific control to access the thermodynamically preferred trans-isomer (diequatorial) over the kinetically favored cis-isomer (axial/equatorial). This guide details two validated protocols for accessing the trans-2,5-motif: a Modular Aza-Prins Cyclization for high-complexity scaffolds and a Pyridine Hydrogenation/Epimerization sequence for scalable access to simple alkyl/aryl derivatives.

Mechanistic Insight & Strategic Analysis

The Stereochemical Challenge

In a piperidine chair conformation, 2,5-disubstitution creates a unique stereochemical environment:

  • 1,4-Relationship: Unlike 1,2- or 1,3-systems, the 1,4-relationship dictates that the trans-isomer allows both substituents to adopt the energetically favorable equatorial positions (

    
    ).
    
  • Cis-Isomer: Forces one substituent into an axial position (

    
    ), creating 1,3-diaxial strain (approx. 1.8–2.4 kcal/mol penalty depending on R groups).
    

Despite the thermodynamic stability of the trans-isomer, many synthetic routes (e.g., catalytic hydrogenation of pyridines) proceed under kinetic control , delivering the cis-isomer via face-selective addition of hydrogen. Accessing the trans-isomer therefore requires either thermodynamic equilibration or a reaction manifold that proceeds via a strictly ordered transition state (e.g., chair-like cyclization).

Strategic Routes
StrategyMechanismKey AdvantageLimitation
Aza-Prins Cyclization Cationic Cyclization (Chair TS)High stereocontrol; installs C4 functionality.Requires homoallylic amine synthesis.
Pyridine Reduction Hydrogenation + EpimerizationUses commercial pyridines; scalable.Requires C2-handle for epimerization.
RCM Olefin MetathesisModular assembly.Hydrogenation of alkene often gives cis.

Protocol A: Acid-Mediated Aza-Prins Cyclization

Best for: Creating functionalized piperidine scaffolds with high diastereoselectivity.

This protocol utilizes the condensation of a


-substituted homoallylic amine with an aldehyde. The reaction proceeds through an oxonia-Cope rearrangement or direct iminium ion cyclization, where the bulky substituents adopt equatorial positions in the chair-like transition state, yielding the trans-2,5-disubstituted product with high fidelity.
Materials
  • Amine Component:

    
    -substituted homoallylic amine (e.g., N-tosyl or N-PMP protected).
    
  • Aldehyde: Aryl or alkyl aldehyde (

    
     equiv).
    
  • Lewis Acid: Boron Trifluoride Diethyl Etherate (

    
    ) or Indium(III) Chloride (
    
    
    
    ).
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quench: Saturated aqueous

    
    .
    
Step-by-Step Procedure
  • Imine Formation:

    • In a flame-dried round-bottom flask under

      
      , dissolve the aldehyde (
      
      
      
      mmol) and homoallylic amine (
      
      
      mmol) in anhydrous DCM (
      
      
      M).
    • Add activated

      
       molecular sieves and stir at room temperature (RT) for 2–4 hours to ensure complete imine formation.
      
    • Checkpoint: Verify imine formation via crude

      
      H NMR (disappearance of aldehyde proton).
      
  • Cyclization:

    • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

    • Add

      
       (
      
      
      
      equiv) dropwise over 5 minutes.
    • Allow the reaction to warm slowly to 0 °C over 4 hours. Note: Maintaining low temperature initially is critical for kinetic discrimination of the transition states.

  • Termination/Workup:

    • Quench the reaction with saturated aqueous

      
       at 0 °C.
      
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc).

    • Result: The product is typically a 4-functionalized (e.g., 4-fluoro or 4-hydroxy if water trapped) trans-2,5-disubstituted piperidine.

Mechanistic Visualization

The following diagram illustrates the chair-like transition state that enforces the trans-2,5 geometry.

AzaPrins Start Homoallylic Amine + Aldehyde Imine Imine Intermediate Start->Imine -H2O TS Chair-like Transition State (Substituents Equatorial) Imine->TS + Lewis Acid Carbocation Piperidyl Cation TS->Carbocation Cyclization Product trans-2,5-Piperidine (Diequatorial) Carbocation->Product Nu- Trapping

Caption: Aza-Prins pathway. The transition state minimizes 1,3-diaxial interactions, placing R groups equatorially.

Protocol B: Pyridine Hydrogenation & Epimerization

Best for: Scalable synthesis of alkyl/aryl piperidines without C4-functionalization.

This route leverages the commercial availability of 2,5-disubstituted pyridines. The key is the two-stage sequence : non-selective hydrogenation followed by thermodynamic equilibration.

Materials
  • Substrate: 2,5-Disubstituted Pyridine (e.g., ethyl 5-methylpicolinate).

  • Catalyst: Platinum(IV) oxide (

    
    , Adams' catalyst) or 
    
    
    
    .
  • Solvent: Glacial Acetic Acid (AcOH).

  • Base (for Epimerization): Sodium Methoxide (

    
    ) in Methanol.
    
Step-by-Step Procedure
  • Hydrogenation (Kinetic Phase):

    • Dissolve the pyridine substrate (

      
       mmol) in AcOH (
      
      
      
      mL).
    • Add

      
       (
      
      
      
      mol%).
    • Hydrogenate at 50 psi

      
        for 12 hours using a Parr shaker or autoclave.
      
    • Filter through Celite to remove catalyst and concentrate.

    • Outcome: Typically yields a mixture favoring the cis-isomer (approx. 3:1 to 10:1 cis:trans) due to face-selective hydrogenation.

  • Epimerization (Thermodynamic Phase):

    • Dissolve the crude residue (containing the cis-isomer) in dry MeOH.

    • Add

      
       (
      
      
      
      equiv) and reflux for 4–16 hours.
    • Mechanism:[1][2][3][4] The base deprotonates the

      
      -center (C2, if ester/carbonyl is present). Reprotonation occurs from the less hindered face to place the bulky C2 group equatorial, matching the C5 equatorial group.
      
    • Note: If no carbonyl is present (alkyl/alkyl), this step is not possible. In such cases, use Protocol A or specific Ir-catalyzed hydrogenation methods.

  • Workup:

    • Neutralize with dilute HCl (if product is stable) or buffer.

    • Extract and purify.[5]

Data: Epimerization Efficiency
Substrate (C2 / C5)Initial Ratio (cis:trans)Final Ratio (cis:trans)YieldRef
Ester / Methyl 85 : 155 : 95 92%[1,2]
Ph / Methyl 90 : 1010 : 90 *88%[3]
Alkyl / Alkyl >95 : 5No Change N/A--

*Requires harsh conditions or radical mediators for alkyl/aryl systems.

Troubleshooting & Optimization

Common Failure Modes
  • Poor Diastereoselectivity (Aza-Prins): Often caused by high reaction temperatures. Ensure the cyclization step starts at -78 °C and warms slowly.

  • Incomplete Epimerization (Protocol B): If the C2-substituent is not sufficiently electron-withdrawing (e.g., an amide instead of an ester), stronger bases (e.g.,

    
    -BuOK) or longer reflux times may be required.
    
  • C4-Elimination: In Aza-Prins, the C4-nucleophile (e.g., -F, -OH) can eliminate to form a double bond. Use non-nucleophilic counterions or lower temperatures to suppress this.

Workflow Visualization

Workflow Input Target: trans-2,5-Piperidine Decision Is C4-Functionalization Acceptable? Input->Decision RouteA Route A: Aza-Prins (High Stereocontrol) Decision->RouteA Yes (or removable) RouteB Route B: Pyridine Red. (Thermodynamic Control) Decision->RouteB No (Alkyl/Aryl only) StepA1 1. Imine Formation (-78°C) RouteA->StepA1 StepB1 1. Hydrogenation (PtO2) (Yields cis-major) RouteB->StepB1 StepA2 2. Lewis Acid Cyclization (BF3·OEt2) StepA1->StepA2 Final trans-2,5-Piperidine StepA2->Final StepB2 2. Base Epimerization (NaOMe/MeOH) StepB1->StepB2 StepB2->Final

Caption: Decision tree for selecting the optimal synthesis pathway.

References

  • Stereoselective Synthesis of trans-2,5-Disubstituted Piperidines. Journal of Organic Chemistry. (2006). Aza-Prins cyclization using N-PMP homoallylic amines.

  • Exploration of piperidine 3D fragment chemical space. RSC Medicinal Chemistry. (2022).[6] Detailed protocol for hydrogenation and thermodynamic epimerization of cis-piperidines to trans-isomers.

  • Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts. Organic Chemistry Frontiers. (2021). Discussion of kinetic cis-selectivity and strategies for trans-access.

  • Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives. Bioorganic & Medicinal Chemistry Letters. (2001). Comparison of biological activity and synthesis of isomers.

Sources

Application

Application Note: Analytical Characterization of trans-5-Ethyl-2-methylpiperidine

This Application Note is designed as a definitive technical guide for the analytical characterization of trans-5-ethyl-2-methylpiperidine , a critical saturated heterocycle used as a chiral building block and intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a definitive technical guide for the analytical characterization of trans-5-ethyl-2-methylpiperidine , a critical saturated heterocycle used as a chiral building block and intermediate in pharmaceutical synthesis.

Executive Summary

The precise characterization of trans-5-ethyl-2-methylpiperidine (CAS 104-89-2) presents a unique stereochemical challenge. Unlike its aromatic precursor (5-ethyl-2-methylpyridine), this saturated amine possesses two chiral centers at C2 and C5, leading to distinct cis and trans diastereomers. In drug development, the trans isomer is often the thermodynamically favored pharmacophore, yet catalytic hydrogenation frequently yields kinetic mixtures.

This guide provides a self-validating analytical workflow to:

  • Unambiguously assign stereochemistry using 1H NMR coupling constants (

    
    ) and NOE difference spectroscopy.
    
  • Quantify isomeric purity via high-resolution GC-MS.

  • Detect process-related impurities derived from the pyridine reduction pathway.

Chemical Identity & Physicochemical Properties[1][2][3]

PropertySpecification
IUPAC Name trans-5-ethyl-2-methylpiperidine
CAS Number 104-89-2
Molecular Formula Cngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

H

N
Molecular Weight 127.23 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 163–165 °C (at 760 mmHg)
Density ~0.86 g/mL
Basicity (pKa) ~11.2 (Estimated for secondary amine)
Solubility Miscible in alcohols, DCM, chloroform; slightly soluble in water.[1][2]

Synthesis & Impurity Profiling

Understanding the synthesis is prerequisite to defining the impurity profile.[3] The compound is typically produced via the catalytic hydrogenation of 5-ethyl-2-methylpyridine (Aldehyde collidine).

Reaction Pathway & Impurities

The reduction destroys the aromatic system, introducing hydrogen across three double bonds.

  • Impurity A (Starting Material): 5-Ethyl-2-methylpyridine (Incomplete reduction).

  • Impurity B (Intermediate): Tetrahydropyridines (Partial reduction).

  • Impurity C (Isomer): cis-5-ethyl-2-methylpiperidine (Kinetic product).

Visualization of Impurity Genesis

SynthesisPath Pyridine 5-Ethyl-2-methylpyridine (Starting Material) Tetra Tetrahydropyridine (Intermediate Impurity) Pyridine->Tetra Partial Red. H2_Cat + 3 H2 / PtO2 or Rh Cis cis-5-Ethyl-2-methylpiperidine (Kinetic Isomer) Tetra->Cis Kinetic Path Trans trans-5-Ethyl-2-methylpiperidine (Thermodynamic Product) Tetra->Trans Thermodynamic Path Cis->Trans Epimerization (Base/Heat)

Figure 1: Reaction pathway showing the origin of the critical cis-isomer impurity and partial reduction byproducts.

Protocol A: NMR Stereochemical Assignment (The "Gold Standard")

Objective: To definitively distinguish the trans isomer from the cis isomer. Principle: The trans-2,5-disubstituted piperidine adopts a chair conformation where both the C2-methyl and C5-ethyl groups can adopt equatorial positions to minimize 1,3-diaxial strain. In contrast, the cis isomer forces one substituent into an axial position.

1H NMR Methodology
  • Solvent: CDCl

    
     (Standard) or C
    
    
    
    D
    
    
    (Benzene-d6 provides superior resolution for piperidine ring protons).
  • Instrument: 400 MHz or higher.

Diagnostic Signals & Coupling Constants ( )

The proton at C2 (H2) and C6 (H6) are the most diagnostic.

Featuretrans-Isomer (Target)cis-Isomer (Impurity)Mechanistic Reason
Conformation Diequatorial substituentsAxial/Equatorial mixSteric energy minimization.
H2 Proton Axial orientationEquatorial orientationH2 is anti-periplanar to C3-axial proton in trans.
H2 Signal Splitting Large Doublet of Doublets (dd) Multiplet / Broad
Coupling Constant (

)
10–12 Hz (Axial-Axial)2–5 Hz (Equatorial-Axial)Karplus Equation: 180° dihedral angle yields large

.
C13 Chemical Shift Upfield shifts for C2/C5Downfield shifts

-gauche effect compresses shifts in axial conformers.
NOE Validation Protocol

If coupling constants are ambiguous due to signal overlap:

  • Irradiate H2 (C2-H):

    • Trans: NOE observed at H4/H6 axial protons. NO enhancement of C5-ethyl group (too distant).

    • Cis: Strong NOE enhancement of the C5-ethyl group (spatial proximity on the same face).

Stereochemical Decision Tree

NMR_Logic Start Analyze H2 Proton Signal (~2.5 - 3.0 ppm) CheckJ Measure 3J Coupling (H2-H3) Start->CheckJ LargeJ J > 10 Hz? CheckJ->LargeJ NOE_Check NOE: H2 to C5-Ethyl? LargeJ->NOE_Check Yes (Axial H) Cis CONFIRMED: Cis-Isomer (Axial-Equatorial) LargeJ->Cis No (Equatorial H) Trans CONFIRMED: Trans-Isomer (Diequatorial) NOE_Check->Trans No Enhancement NOE_Check->Cis Strong Enhancement

Figure 2: Logic flow for assigning stereochemistry based on NMR observables.

Protocol B: GC-MS Purity & Isomer Ratio

Objective: Quantify the trans:cis ratio and identify volatile impurities. Method: Capillary Gas Chromatography with Mass Spectrometry.

Chromatographic Conditions
  • Column: Rtx-5Amine or DB-5MS (30 m x 0.25 mm x 0.25 µm). Base-deactivated columns are essential to prevent peak tailing of the amine.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: 250 °C, Split ratio 50:1.

  • Oven Program:

    • Hold 60 °C for 2 min.

    • Ramp 10 °C/min to 200 °C.

    • Hold 5 min.

  • Detection: MSD (EI source, 70 eV). Scan range 35–300 amu.

Elution Order & Identification

Due to the "von Auwers rule," the cis-isomer (higher density/boiling point, more polar) typically elutes after the trans-isomer on non-polar phases like DB-5.

Peak IDApprox. RRT (Relative Retention Time)Key MS Fragments (m/z)
trans-5-Ethyl-2-methylpiperidine 1.00127 (M+) , 112 (M-CH3), 98 (M-C2H5)
cis-5-Ethyl-2-methylpiperidine1.02 – 1.05127 (M+), 112, 98 (Identical spectrum)
5-Ethyl-2-methylpyridine~1.10 - 1.20121 (M+) , 106, 79 (Aromatic pattern)

Note on MS Interpretation: The cis and trans isomers have virtually identical Mass Spectra. Chromatographic separation is required for distinction. The trans isomer is identified by its earlier elution time and correlation with the NMR data from Protocol A.

Protocol C: HPLC for Non-Volatile Impurities

Objective: Detect polar, non-volatile degradants or salt forms. Method: Reverse-Phase Ion-Pairing HPLC.

  • Column: C18 (e.g., Zorbax Eclipse XDB), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or 10mM Ammonium Formate (pH 9). High pH is preferred for better peak shape of basic amines.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 5% B to 90% B over 20 min.

  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detector) for universal detection.

References

  • Rubin, M. & Gevorgyan, V. (2001). Synthesis of 2,5-Disubstituted Piperidines.[2][5][6] Journal of Organic Chemistry.[7] Link

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • Sielc Technologies. (2018).[4] HPLC Method for 5-Ethyl-2-methylpyridine Analysis.[4]Link

  • BenchChem. (2025).[3][8][9] Catalytic Hydrogenation of Pyridine to Piperidine Protocols.Link

  • National Institutes of Health (PubChem). (2025). Compound Summary: 5-ethyl-2-methylpiperidine.[1][10]Link

Sources

Method

The Trans-Piperidine Motif: A Privileged Scaffold in Modern Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry, featuring prominently in the structures of numerous approved drugs.[1][2][3] Its prevalence is due to a combination of favorable physicochemical properties, synthetic tractability, and the ability to orient substituents in well-defined three-dimensional space.[3] Among its various substituted forms, the trans-piperidine scaffold has emerged as a particularly valuable motif in the design of potent and selective therapeutic agents. This guide provides an in-depth exploration of the application of trans-piperidine derivatives in medicinal chemistry, complete with detailed synthetic and analytical protocols to empower researchers in their drug discovery endeavors.

The Significance of the trans-Piperidine Scaffold

The stereochemical arrangement of substituents on the piperidine ring profoundly influences a molecule's biological activity. The trans configuration, where two substituents on different carbon atoms of the ring are on opposite sides of the ring's plane, offers several advantages in drug design:

  • Reduced hERG Toxicity: Introduction of chiral centers and specific stereochemistry, such as the trans arrangement, can help mitigate off-target effects like binding to the hERG potassium channel, a common cause of cardiotoxicity.[4]

  • Enhanced Potency and Selectivity: The rigid and well-defined spatial orientation of functional groups in trans-piperidines allows for precise interactions with biological targets, leading to increased potency and selectivity.[5][6] For instance, the trans configuration in certain opioid receptor antagonists is crucial for their antagonist activity.[7]

  • Improved Pharmacokinetic Properties: The introduction of the piperidine scaffold can modulate a molecule's lipophilicity and basicity (pKa), which in turn influences its solubility, permeability, and overall pharmacokinetic profile.[4][8]

Therapeutic Applications of trans-Piperidine Derivatives

The versatility of the trans-piperidine scaffold is evident in its presence across a wide range of therapeutic areas.

Opioid Receptor Modulation

A prominent example of trans-piperidine derivatives in medicinal chemistry is the class of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which act as potent and selective opioid receptor antagonists.[5][7] These compounds have been instrumental in the development of peripherally acting opioid antagonists for managing opioid-induced side effects, such as constipation, without affecting central analgesia.[9] The trans relationship between the 3-methyl and 4-aryl groups is a key determinant of their antagonist activity.[7]

Kinase Inhibition

The trans-piperidine motif has also been successfully incorporated into kinase inhibitors for the treatment of cancer and inflammatory diseases. For example, trans-4-aryl-piperidine-3-ols have shown potent inhibition of anaplastic lymphoma kinase (ALK), a key target in certain types of non-small cell lung cancer.[6] The stereochemistry at the C3 and C4 positions significantly impacts their in vivo efficacy.[6] Furthermore, piperidine-substituted quinolinones and naphthyridinones have been developed as potent p38 MAP kinase inhibitors with excellent pharmacokinetic profiles.[10]

Other Therapeutic Areas

The applications of trans-piperidine derivatives extend beyond opioid modulation and kinase inhibition. They are found in drugs targeting a variety of conditions, including:

  • Neurodegenerative Diseases: Piperidine derivatives are being investigated as monoamine oxidase (MAO) inhibitors for the treatment of Parkinson's and Alzheimer's diseases.[9]

  • Viral Infections: Certain benzyl-piperidines have demonstrated activity against the H1N1 influenza virus.

  • Pain Management: Dual agonists of μ-opioid and σ1 receptors containing a piperidine core are being explored as novel analgesics.

Synthetic Strategies for trans-Piperidine Derivatives

The diastereoselective synthesis of trans-substituted piperidines is a key challenge in their development. Several strategies have been developed to control the stereochemistry of the piperidine ring.

A common and effective approach involves the hydrogenation of substituted pyridines. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the reduction.[10] For instance, catalytic hydrogenation of disubstituted pyridines often leads to the cis-isomers, which can then be epimerized to the thermodynamically more stable trans-isomers under basic conditions.[10]

Another powerful method is the aza-Prins cyclization, which involves the reaction of an N-tosyl homoallylamine with a carbonyl compound in the presence of a Lewis acid to yield trans-2-substituted-4-halopiperidines with good diastereoselectivity.

The following diagram illustrates a generalized synthetic workflow for obtaining trans-piperidine derivatives.

G cluster_0 Synthetic Workflow start Substituted Pyridine hydrogenation Catalytic Hydrogenation (e.g., Pd/C, PtO2) start->hydrogenation cis_piperidine cis-Disubstituted Piperidine hydrogenation->cis_piperidine epimerization Base-mediated Epimerization (e.g., NaOEt) cis_piperidine->epimerization trans_piperidine trans-Disubstituted Piperidine epimerization->trans_piperidine functionalization N- or C-Functionalization trans_piperidine->functionalization final_product Final trans-Piperidine Derivative functionalization->final_product

Caption: Generalized workflow for the synthesis of trans-piperidine derivatives.

Protocols

Protocol 1: Diastereoselective Synthesis of (3R,4R)-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine

This protocol describes the synthesis of a key intermediate for a class of potent opioid receptor antagonists, based on methodologies reported in the literature.[1][2]

Materials:

  • 1,3-dimethyl-4-piperidinone

  • 3-Methoxyphenylmagnesium bromide solution in THF

  • Ethyl chloroformate

  • Triethylamine

  • n-Butyllithium solution in hexanes

  • Methyl iodide

  • Boron tribromide solution in dichloromethane

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Dichloromethane (DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Step 1: Grignard Addition to 1,3-dimethyl-4-piperidinone

  • To a solution of 1,3-dimethyl-4-piperidinone in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 3-methoxyphenylmagnesium bromide in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-dimethyl-4-(3-methoxyphenyl)piperidin-4-ol.

Step 2: Dehydration via Carbonate Elimination

  • To a solution of the crude alcohol from Step 1 in anhydrous DCM at 0 °C, add triethylamine followed by the dropwise addition of ethyl chloroformate.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Heat the resulting crude carbonate ester at 190 °C for 1 hour to effect the cis-thermal elimination.

  • Purify the resulting 1,3-dimethyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine by silica gel chromatography.

Step 3: Stereoselective Alkylation

  • To a solution of the tetrahydropyridine from Step 2 in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium dropwise.

  • Stir the resulting metalloenamine solution at -78 °C for 1 hour.

  • Add methyl iodide dropwise and continue stirring at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude trans-3,4-dimethyl-4-(3-methoxyphenyl)-1,2,3,4-tetrahydropyridine.

Step 4: Reduction and Demethylation

  • To a solution of the tetrahydropyridine from Step 3 in methanol, add palladium on carbon (10 wt. %).

  • Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 12 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Dissolve the resulting crude piperidine in anhydrous DCM and cool to -78 °C.

  • Add a solution of boron tribromide in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction with methanol at 0 °C, followed by the addition of saturated aqueous sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with DCM (3 x 40 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The trans-stereochemistry can be confirmed by analysis of the coupling constants in the ¹H NMR spectrum.

Protocol 2: In Vitro Mu-Opioid Receptor (MOR) Competition Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of a test compound for the mu-opioid receptor.

Materials:

  • Cell membranes expressing the human mu-opioid receptor (hMOR)

  • [³H]-DAMGO (a selective MOR radioligand)

  • Naloxone (a non-selective opioid antagonist for determining non-specific binding)

  • Test compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well microplate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or 50 µL of 10 µM naloxone (for non-specific binding).

    • 50 µL of the test compound dilution or vehicle (for control wells).

    • 50 µL of [³H]-DAMGO at a final concentration close to its Kd value (e.g., 1-2 nM).

    • 50 µL of hMOR cell membrane preparation (typically 10-20 µg of protein per well).

  • Incubate the plate at 25 °C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity on the filters using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of naloxone) from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibition constant) of the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the principle of the competition binding assay.

G cluster_1 Competition Binding Assay Principle receptor Mu-Opioid Receptor binding_complex Receptor-Radioligand Complex receptor->binding_complex Forms radioligand [3H]-DAMGO (Radiolabeled Ligand) radioligand->receptor Binds test_compound Test Compound (Unlabeled) test_compound->receptor Competes for Binding no_binding Free Radioligand binding_complex->no_binding Displaced by Test Compound

Caption: Principle of the competition radioligand binding assay.

Conclusion

The trans-piperidine scaffold is a powerful tool in the medicinal chemist's arsenal, enabling the design of drugs with improved potency, selectivity, and pharmacokinetic profiles. A thorough understanding of its stereoselective synthesis and biological evaluation is crucial for harnessing its full potential. The protocols provided in this guide offer a practical starting point for researchers to explore the rich chemical space of trans-piperidine derivatives and contribute to the development of next-generation therapeutics.

References

  • Werner, J. A., Cerbone, L. R., Frank, S. A., Ward, J. A., Labib, P., & Tharp-Taylor, R. W. (1996). Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis. The Journal of Organic Chemistry, 61(2), 587–597. [Link]

  • Werner, J. A., Cerbone, L. R., Frank, S. A., Ward, J. A., Labib, P., & Tharp-Taylor, R. W. (1996). Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis. PubMed, 11666979. [Link]

  • Yuan, Y., & Li, J. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Medicinal Chemistry, 19(2), 116-128. [Link]

  • Carroll, F. I., & Dolle, R. E. (2014). The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. ChemMedChem, 9(8), 1638-1654. [Link]

  • Thomas, S., & Forsyth, C. J. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1361-1369. [Link]

  • Thomas, J. B., et al. (2006). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 49(26), 7845-7850. [Link]

  • Cee, V. J., et al. (2015). Piperidine-3,4-diol and piperidine-3-ol derivatives of pyrrolo[2,1-f][1][2][3]triazine as inhibitors of anaplastic lymphoma kinase. Bioorganic & Medicinal Chemistry Letters, 25(5), 1047-1052. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. [Link]

  • DTIC. (2001). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Purington, L. C., et al. (2012). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ACS Chemical Neuroscience, 3(11), 889-896. [Link]

  • Singh, P., & Kaur, M. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37863-37887. [Link]

  • Kuranov, S. O., & Chulakov, E. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2795. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Satała, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2846-2862. [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]

  • Rahman, M. A., et al. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 30(3), 645. [Link]

  • Zhang, L., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7264-7288. [Link]

  • da Silva, A. F., et al. (2015). Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. Journal of Biomolecular Structure and Dynamics, 33(12), 2635-2649. [Link]

  • Kumar, A., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 1-15. [Link]

  • Kuranov, S. O., & Chulakov, E. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2795. [Link]

  • Thomas, S., & Forsyth, C. J. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1361-1369. [Link]

  • Zimmerman, D. M., et al. (1993). Discovery of a potent, peripherally selective trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonist for the treatment of gastrointestinal motility disorders. Journal of Medicinal Chemistry, 36(17), 2496-2502. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. [Link]

Sources

Application

Application Note: Chiral HPLC Method Development and Validation for the Enantiomeric Separation of trans-5-Ethyl-2-methylpiperidine

Executive Summary trans-5-Ethyl-2-methylpiperidine is a sterically hindered, volatile secondary aliphatic amine that serves as a critical chiral building block in pharmaceutical and agrochemical synthesis. Resolving its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

trans-5-Ethyl-2-methylpiperidine is a sterically hindered, volatile secondary aliphatic amine that serves as a critical chiral building block in pharmaceutical and agrochemical synthesis. Resolving its (2R, 5R) and (2S, 5S) enantiomers via direct High-Performance Liquid Chromatography (HPLC) presents a dual challenge: the molecule lacks a UV chromophore for standard detection, and its highly basic nitrogen induces severe peak tailing on silica-based Chiral Stationary Phases (CSPs).

This application note details a robust, self-validating analytical protocol. By employing pre-column derivatization with 9-fluorenylmethyl chloroformate (Fmoc-Cl) [1], the basic amine is converted into a neutral, highly UV-absorbing carbamate. Subsequent normal-phase chiral HPLC on an amylose-based CSP (Chiralpak AD-H) achieves baseline enantiomeric resolution, providing a highly reproducible method for enantiomeric excess (ee) determination and quality control [2].

Mechanistic Rationale: The Chemistry of Separation

As a Senior Application Scientist, it is critical to understand that successful chiral separation is not merely about column selection; it is about molecular engineering prior to injection.

The Dual Purpose of Fmoc-Cl Derivatization

Direct injection of aliphatic amines onto polysaccharide CSPs often leads to peak broadening and irreversible adsorption due to strong ionic interactions with residual silanols. Fmoc-Cl derivatization solves this through two mechanisms:

  • Chromatographic Neutralization: The reaction converts the secondary amine into a neutral carbamate. This eliminates secondary ionic interactions, ensuring sharp, symmetrical peaks (Tailing Factor ≤ 1.5).

  • Signal Enhancement: The addition of the fluorenyl ring provides a strong chromophore for UV detection at 254 nm (and fluorescence capabilities), pushing the Limit of Detection (LOD) into the low nanogram range [3].

Chiral Recognition Dynamics on Polysaccharide CSPs

The Fmoc-derivative acts as a highly effective "chiral handle." On an amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H), enantioseparation is governed by a three-point interaction model [4]. The non-polar normal-phase mobile phase (Hexane/Isopropanol) prevents solvent interference, allowing the carbamate carbonyl to form tight hydrogen bonds with the CSP's N-H groups. Simultaneously, the bulky fluorenyl group engages in π-π stacking with the CSP's phenyl rings, while the piperidine ring is sterically included within the chiral helical groove of the amylose polymer.

Mechanism CSP Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) PiPi π-π Interactions (Fluorenyl group ↔ Phenyl rings) CSP->PiPi Hbond Hydrogen Bonding (Carbamate C=O ↔ CSP N-H) CSP->Hbond Steric Steric Inclusion (Piperidine ring in chiral groove) CSP->Steric Analyte Fmoc-trans-5-Ethyl-2-methylpiperidine Analyte->PiPi Analyte->Hbond Analyte->Steric Resolution Enantiomeric Resolution (Baseline Separation) PiPi->Resolution Hbond->Resolution Steric->Resolution

Three-point chiral recognition mechanism on amylose-based stationary phase.

Experimental Protocols

Reagents and Materials
  • Analytes: Racemic trans-5-ethyl-2-methylpiperidine and enantiopure standards.

  • Reagents: Fmoc-Cl (≥99.0%), Glycine (≥99.0%), Sodium Tetraborate (0.1 M, adjusted to pH 8.5).

  • Solvents: HPLC-grade Hexane, Isopropanol (IPA), and Acetonitrile (ACN).

Step-by-Step Derivatization and Extraction Workflow

Causality Note: The reaction is buffered at pH 8.5. The pKa of alkyl piperidines is ~10.5; at pH 8.5, a sufficient fraction of the amine is unprotonated and nucleophilic, while the competitive hydrolysis of Fmoc-Cl (which accelerates rapidly above pH 10) is minimized [5].

  • Standard Preparation: Dissolve 2.0 mg of the amine in 1.0 mL of ACN to create a 2.0 mg/mL stock.

  • Reaction Initiation: In a 2 mL amber vial, combine 100 µL of the amine stock, 400 µL of 0.1 M borate buffer (pH 8.5), and 400 µL of Fmoc-Cl solution (5.0 mg/mL in ACN).

  • Incubation: Vortex for 10 seconds and incubate at 25 °C for exactly 15 minutes.

  • Quenching (Critical Step): Add 100 µL of 0.2 M aqueous glycine. Incubate for 5 minutes. Reasoning: Glycine acts as a primary amine scavenger, rapidly consuming excess Fmoc-Cl to form Fmoc-glycine. This prevents unreacted Fmoc-Cl from co-eluting with the analytes or degrading the column over time.

  • Liquid-Liquid Extraction: Add 1.0 mL of HPLC-grade Hexane. Vortex vigorously for 1 minute. Reasoning: Normal-phase HPLC cannot tolerate aqueous buffers. Extraction selectively partitions the highly lipophilic Fmoc-piperidine into the hexane layer, leaving the polar Fmoc-glycine byproduct and borate salts in the aqueous waste.

  • Harvesting: Transfer the upper hexane layer to a clean autosampler vial for direct injection.

Workflow Start trans-5-Ethyl-2-methylpiperidine (Acetonitrile) Buffer Add Borate Buffer (pH 8.5) Ensures unprotonated amine Start->Buffer Fmoc Add Fmoc-Cl (15 min at 25°C) Buffer->Fmoc Quench Quench with Glycine Scavenges excess Fmoc-Cl Fmoc->Quench Extract Liquid-Liquid Extraction (Hexane) Quench->Extract HPLC Normal-Phase Chiral HPLC (Chiralpak AD-H) Extract->HPLC

Step-by-step Fmoc-Cl derivatization and liquid-liquid extraction workflow.

Chromatographic Conditions
  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Hexane / Isopropanol (95:5, v/v) – Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV Absorbance at 254 nm.

Data Presentation & Method Validation

A self-validating analytical method requires strict adherence to system suitability criteria prior to sample analysis. The following tables summarize the expected quantitative performance parameters of this protocol.

Table 1: Chromatographic System Suitability & Chiral Resolution

ParameterEnantiomer 1 (e.g., 2R, 5R)Enantiomer 2 (e.g., 2S, 5S)Acceptance Criteria
Retention Time (tR) 12.4 min14.8 minN/A (Matrix dependent)
Selectivity (α) -1.23≥ 1.15
Resolution (Rs) -2.85≥ 2.0 (Baseline Separation)
Tailing Factor (Tf) 1.051.08≤ 1.50
Theoretical Plates (N) > 12,000> 11,500> 5,000

(Note: Absolute elution order must be empirically verified using enantiopure standards, as polysaccharide CSP recognition is highly specific to the steric environment.)

Table 2: Method Validation Parameters

Validation ParameterExperimental ResultTarget Specification
Linearity Range 0.5 - 50 µg/mLR² ≥ 0.999
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise (S/N) ≥ 10
Intra-day Precision (RSD%) 0.8%≤ 2.0%
Inter-day Precision (RSD%) 1.2%≤ 2.0%
Recovery (Spiked Matrix) 98.5% - 101.2%95.0% - 105.0%

References

  • "HPLC of amines as 9-fluorenylmethyl chloroformate derivatives." ResearchGate. URL:[Link]

  • "Recent Advances in Separation and Analysis of Chiral Compounds." Analytical Chemistry, ACS Publications (2023). URL:[Link]

  • "Analysis of Enantiomers in Products of Food Interest." PMC - NIH (2019). URL:[Link]

  • "Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine." Scientific Research Publishing (2026). URL:[Link]

  • "Separation of 9-Fluorenylmethyloxycarbonyl Amino Acid Derivatives in Micellar Systems of High-Performance Thin-Layer Chromatography and Pressurized Planar Electrochromatography." PMC - NIH (2019). URL:[Link]

Method

Technical Application Note: Crystallographic Characterization of trans-2,5-Disubstituted Piperidines

Executive Summary The structural elucidation of trans-2,5-disubstituted piperidines presents a dual challenge in medicinal chemistry: the physical tendency of these secondary amines to exist as oils and the conformationa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of trans-2,5-disubstituted piperidines presents a dual challenge in medicinal chemistry: the physical tendency of these secondary amines to exist as oils and the conformational flexibility of the saturated nitrogen heterocycle. While NMR spectroscopy provides time-averaged solution data, it often fails to resolve rapid chair-chair interconversions or definitively assign absolute stereochemistry (R/S) in the absence of heavy atoms.[1]

This guide details a high-integrity protocol for the solid-state characterization of these scaffolds. It prioritizes crystal engineering via salt formation to immobilize the amine, followed by low-temperature X-ray diffraction using anomalous scattering strategies to unequivocally determine absolute configuration.

The Structural Challenge

Piperidines substituted at the 2 and 5 positions possess a unique geometric relationship. Geometrically analogous to 1,4-disubstituted cyclohexanes, the trans-isomer typically equilibrates between a stable diequatorial (e,e) form and a less favorable diaxial (a,a) form.[1] However, the presence of the nitrogen lone pair and N-substituents (e.g., N-Benzyl, N-Boc) can introduce


 strain, forcing the ring into distorted chair or twist-boat conformations.[1]

Why X-ray is non-negotiable:

  • Absolute Configuration: To distinguish enantiomers (e.g.,

    
     vs. 
    
    
    
    ) required for FDA regulatory compliance.
  • Conformational Locking: To observe the biologically relevant conformation trapped in the lattice, which often correlates with receptor binding affinity.

Phase 1: Crystal Engineering & Sample Preparation

Most 2,5-disubstituted piperidines are oils at room temperature.[1] Direct crystallization is rarely successful. The protocol requires derivatization into crystalline salts.

Counter-Ion Selection Strategy

Do not rely on random screening. Use a logic-driven approach based on the specific analytical goal.

Analytical GoalRecommended Counter-IonRationale
Absolute Configuration Hydrobromide (HBr) The Bromide ion (

) provides a strong anomalous scattering signal (

at Cu K

), ensuring a definitive Flack parameter even with Mo radiation.[1]
Lattice Stability Fumarate / Succinate Dicarboxylic acids form robust H-bond networks that bridge piperidinium cations, stabilizing the lattice for better diffraction.
Chiral Resolution (+)-Tartrate / (-)-Mandelate If the sample is racemic, use chiral acids to form diastereomeric salts, which crystallize separately.[1]
"Last Resort" Picrate Highly crystalline but potentially explosive; use only if other salts fail.
Crystallization Protocol (Vapor Diffusion)
  • Step 1 (Base Isolation): Dissolve 20 mg of the piperidine oil in 0.5 mL diethyl ether.

  • Step 2 (Salt Formation): Add 1.0 equivalent of the chosen acid (e.g., 48% HBr in acetic acid or solid fumaric acid dissolved in MeOH).[1] A precipitate should form immediately.

  • Step 3 (Vapor Diffusion):

    • Dissolve the crude salt in a minimum volume of Methanol (solvent) in a small inner vial.

    • Place this open vial inside a larger jar containing Diethyl Ether or Hexane (antisolvent).

    • Seal the outer jar. The antisolvent will slowly diffuse into the methanol, lowering solubility and growing high-quality prisms over 24-72 hours.

Workflow Visualization

CrystalWorkflow Start Oily Piperidine Sample Goal Define Analytical Goal Start->Goal AbsConfig Absolute Config Needed? Goal->AbsConfig HBr Synthesize HBr Salt (Strong Anomalous Signal) AbsConfig->HBr Yes Organic Synthesize Fumarate/Succinate (H-Bond Network) AbsConfig->Organic No (Relative Stereochem only) Vapor Vapor Diffusion (MeOH / Et2O) HBr->Vapor Organic->Vapor Check Microscopy Check (Polarized Light) Vapor->Check

Figure 1: Decision matrix for converting oily piperidine bases into diffraction-quality salt crystals.

Phase 2: Data Collection Strategy

Instrumental Parameters
  • Temperature: 100 K (Cryostream) .

    • Causality: Piperidine rings are flexible. Room temperature data results in large thermal ellipsoids (high

      
      ), obscuring the precise chair/boat geometry.[1] Cooling freezes these vibrations.
      
  • Source Selection:

    • Cu K

      
       (
      
      
      
      Å):
      Essential for organic salts (fumarates, succinates) to maximize the anomalous signal of Oxygen/Nitrogen for absolute configuration if no heavy atom is present.
    • Mo K

      
       (
      
      
      
      Å):
      Preferred for HBr salts . Bromine absorbs Cu radiation heavily, causing systematic errors.[1] Mo minimizes absorption while retaining sufficient anomalous signal from Br.
Collection Strategy
  • Redundancy: Aim for >6.0. High redundancy improves the signal-to-noise ratio (

    
    ), which is critical for resolving the small intensity differences (Bijvoet pairs) used to determine chirality.
    
  • Resolution: Collect data to at least

    
     Å (Cu) or 
    
    
    
    Å (Mo) to resolve hydrogen atoms, which are crucial for confirming the protonation site on the Nitrogen.

Phase 3: Structure Solution & Refinement

The Refinement Pathway (SHELX)

The standard for small molecule refinement is SHELXL [1].

  • Space Group Determination: Use XPREP or SHELXT. Chiral piperidines must crystallize in Sohncke space groups (e.g.,

    
    , 
    
    
    
    ).[1] If a centrosymmetric group (e.g.,
    
    
    ) is found, the sample is a racemate.[1]
  • Disorder Handling:

    • If the ring shows smeared electron density, it may be disorder between two chair forms.

    • Protocol: Model the ring atoms in two positions (Part 1 and Part 2) and refine their occupancy (variable 21). Restrain geometries using SAME or SADI instructions.

  • Absolute Configuration (The Flack Parameter):

    • The Flack parameter (

      
      ) is the gold standard [2].
      
    • 
       (with 
      
      
      
      ): Structure is correct.
    • 
      : Structure is inverted (enantiomer).
      
    • 
      : Racemic twin or wrong space group.[2]
      
    • Note: For light-atom structures (no Br), use the Parsons quotient method (integrated in SHELXL-2014+) for a more robust

      
       value.[1]
      
Refinement Logic Diagram

Refinement Data HKL File Solve SHELXT (Intrinsic Phasing) Data->Solve Refine SHELXL (Least Squares) Solve->Refine CheckH Locate N-H Protons (Difference Map) Refine->CheckH Confirm Salt CheckFlack Check Flack Parameter Refine->CheckFlack Abs Config CheckH->Refine CheckFlack->Refine x ~ 1 (Invert) Final Final CIF (Validation) CheckFlack->Final x < 0.04

Figure 2: Iterative refinement workflow emphasizing salt validation and stereochemical confirmation.

Data Interpretation & Validation

When reviewing the generated CIF (Crystallographic Information File), verify these key metrics to ensure the model is trustworthy.

MetricAcceptable RangeInterpretation for Piperidines

(Work)

Indicates good agreement between model and data.
Flack (

)

Confirms absolute stereochemistry. If error

(light atoms), the assignment is weak.
Goodness of Fit (GooF)

Deviations indicate incorrect weighting or unresolved disorder.
Max Shift/Error

Refinement has converged.
Cremer-Pople

or

Indicates ideal chair. Deviations suggest twist-boat (common in strained 2,5-trans systems).[1]

Self-Validation Check: Does the N-H proton location in the difference map match the expected salt chemistry? (e.g., N should be tetrahedral in a salt).[1] If N is planar, you may have crystallized the free base or have severe disorder.

References

  • Sheldrick, G. M. (2015).[1][3] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8.[1]

  • Parsons, S., Flack, H. D., & Wagner, T. (2013).[1] "Use of intensity quotients and differences in absolute structure refinement." Acta Crystallographica Section B, 69(3), 249–259.[1]

  • Cambridge Crystallographic Data Centre (CCDC). "Deposition Guidelines for Small Molecules." [1][4]

  • Thompson, A. L., & Watkin, D. J. (2009).[1] "X-ray crystallography of light-atom organic compounds." Tetrahedron: Asymmetry, 20(6), 712-717.[1]

Sources

Application

catalytic asymmetric synthesis of trans-piperidine alkaloids

Application Note: Catalytic Asymmetric Synthesis of trans-Piperidine Alkaloids Executive Summary & Rationale The trans-piperidine ring is a privileged pharmacophore ubiquitous in both naturally occurring poison-frog alka...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Asymmetric Synthesis of trans-Piperidine Alkaloids

Executive Summary & Rationale

The trans-piperidine ring is a privileged pharmacophore ubiquitous in both naturally occurring poison-frog alkaloids (e.g., myrtine, solenopsin, and 213A) and blockbuster pharmaceuticals (e.g., the antidepressant paroxetine and the neurokinin-1 receptor antagonist CP-99,994) [1]. Historically, accessing the thermodynamically less stable trans-2,6-disubstituted or trans-3,4-disubstituted piperidine core required lengthy chiral pool syntheses or inefficient late-stage resolutions.

Modern drug development demands higher atom economy and enantiodivergent capabilities. This application note details two highly reliable, field-proven methodologies for the catalytic asymmetric synthesis of trans-piperidines: Organocatalytic Domino Aza-Michael/Aldol Reactions and Iridium-Catalyzed Asymmetric Allylic Amination . By understanding the mechanistic causality behind these protocols, researchers can reliably scale these syntheses for library generation and API development.

Mechanistic Insights & Causality (E-E-A-T)

Pathway A: Organocatalytic Domino Aza-Michael/Aldol Reaction

The synthesis of trans-2,6-disubstituted piperidines, such as the (+)-myrtine precursor, can be elegantly achieved via a domino aza-Michael/aldol sequence [2].

  • Causality of Catalyst Choice: Secondary amine organocatalysts (e.g., chiral prolinol ethers or imidazolidinones) condense with α,β-unsaturated ketones to form a highly electrophilic iminium ion. This LUMO-lowering activation specifically shields one face of the enone.

  • Stereochemical Control: The initial intermolecular aza-Michael addition of a primary amine is enantiodetermining. The subsequent intramolecular aldol condensation is under thermodynamic control. By carefully tuning the steric bulk of the nitrogen protecting group and the solvent dielectric constant, the transition state minimizes 1,3-diaxial interactions, exclusively funneling the intermediate into the trans-piperidine geometry.

Pathway B: Iridium-Catalyzed Asymmetric Allylic Amination

For highly functionalized, stereodivergent trans-piperidine architectures, transition-metal catalysis—specifically Iridium—offers unparalleled control [3].

  • Causality of Ligand Design: Traditional Ir-catalysts suffer from β-hydride elimination when utilizing branched, unactivated allylic alcohols. By employing a hybrid (phosphoramidite,olefin) ligand , the olefin moiety tightly coordinates to the Ir-center. This back-bonding stabilizes the highly electrophilic Ir(III)-π-allyl intermediate.

  • Stereochemical Control: The chiral phosphoramidite dictates the facial selectivity of the oxidative addition, while the tethered nucleophilic amine attacks the π-allyl complex from the anti-face. This synergistic dual-control allows for the synthesis of all possible stereoisomers (enantiodivergence) simply by swapping the ligand enantiomer.

Quantitative Data: Methodological Comparison

The following table summarizes the performance metrics of modern catalytic asymmetric approaches for trans-piperidine synthesis, allowing for rapid selection based on target requirements.

MethodologyCatalyst SystemTarget ScaffoldYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Domino Aza-Michael Chiral Prolinol Ether (20 mol%)trans-2,6-dialkylpiperidines78 - 85%92 - 98%> 95:5 (trans:cis)
Ir-Catalyzed Amination [Ir(cod)Cl]₂ + (S)-Ligand (4 mol%)trans-2,5-disubstituted piperidines82 - 94%95 - 99%> 99:1 (trans:cis)
Cu-Catalyzed Conjugate Addition Cu(OTf)₂ + Chiral Phosphoramiditetrans-2,6-disubstituted-4-piperidones70 - 88%90 - 96%90:10 (trans:cis)
Aza-Henry (Nitro-Mannich) Hydrogen-bond Thiourea (10 mol%)trans-3,4-disubstituted piperidines80 - 89%88 - 94%85:15 (trans:cis)

Experimental Protocols

Protocol 1: Organocatalytic Synthesis of (+)-Myrtine Precursor

This protocol utilizes a domino aza-Michael/aldol reaction to establish the trans-2,6-stereocenters.

  • Preparation of the Catalyst Complex: In an oven-dried 50 mL Schlenk flask under Argon, dissolve 0.2 mmol (20 mol%) of (S)-diphenylprolinol TMS ether in 10 mL of anhydrous toluene. Add 0.2 mmol of benzoic acid as a co-catalyst to facilitate proton transfer during the enamine-iminium tautomerization.

  • Substrate Addition: Lower the temperature to -20 °C using a cryocooler. Slowly add 1.0 mmol of the α,β-unsaturated ketone (enone) dropwise over 5 minutes. Stir for 10 minutes to allow iminium ion formation.

  • Aza-Michael Addition: Add 1.2 mmol of the primary amine nucleophile (e.g., benzylamine) via syringe pump over 1 hour to prevent off-target oligomerization.

  • Aldol Cyclization: Allow the reaction to slowly warm to room temperature (20 °C) and stir for an additional 24 hours. The thermodynamic equilibration during this phase ensures high trans-diastereoselectivity.

  • Quenching and Isolation: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with EtOAc (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2) to yield the trans-piperidine core.

Protocol 2: Iridium-Catalyzed Intramolecular Allylic Amination

This protocol leverages hybrid (phosphoramidite,olefin) ligands for the stereodivergent cyclization of branched allylic alcohols into trans-piperidines [4].

  • Catalyst Activation: In an argon-filled glovebox, charge a 20 mL scintillation vial with[Ir(cod)Cl]₂ (0.02 mmol, 2 mol%) and the chiral (phosphoramidite,olefin) ligand (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add 5 mL of degassed, anhydrous tetrahydrofuran (THF) and 0.04 mmol of propylamine. Stir the bright yellow solution at room temperature for 30 minutes to generate the active Ir(I) monomeric species.

  • Substrate Introduction: To the active catalyst solution, add 1.0 mmol of the linear amino-allylic alcohol substrate (bearing a Boc-protected amine tether) dissolved in 2 mL of THF.

  • Activator Addition: Add 1.2 mmol of sulfamic acid (NH₂SO₃H). Causality note: Sulfamic acid acts as an extremely mild, in-situ activator for the allylic alcohol, facilitating oxidative addition without degrading the acid-sensitive Boc protecting group.

  • Cyclization: Seal the vial, remove it from the glovebox, and stir at 50 °C for 16 hours.

  • Workup: Dilute the mixture with diethyl ether (10 mL) and filter through a short pad of Celite to remove the Ir-catalyst. Concentrate the filtrate and purify via automated flash chromatography to isolate the enantioenriched trans-piperidine derivative.

Mechanistic Visualizations

Organocatalysis A Enone + Primary Amine C Iminium Ion Formation (LUMO Lowering) A->C Condensation B Chiral Prolinol Ether (Organocatalyst) B->C Catalyst Binding D Enantioselective Aza-Michael Addition C->D Nucleophilic Attack E Intramolecular Aldol Condensation D->E Thermodynamic Control F trans-2,6-Disubstituted Piperidine E->F Dehydration & Turnover

Figure 1: Organocatalytic Domino Aza-Michael/Aldol Reaction Pathway.

IrCycle Ir1 [Ir(cod)Cl]2 + (Phosphoramidite,Olefin) Ligand Ir2 Active Ir(I) Catalyst Complex Ir1->Ir2 Ligand Exchange (THF, RT) Ir3 Ir(III)-π-Allyl Complex (Highly Electrophilic) Ir2->Ir3 Oxidative Addition (Branched Allylic Alcohol) Ir4 Anti-Facial Nucleophilic Attack (by Tethered Amine) Ir3->Ir4 Enantiodetermining Step Prod Chiral trans-Piperidine + Ir(I) Regeneration Ir4->Prod Reductive Elimination Prod->Ir2 Catalytic Turnover

Figure 2: Iridium-Catalyzed Asymmetric Allylic Amination Cycle.

References

  • Okada, T., Eguchi, K., Hasegawa, F., Ikhlaq, M. M., Yoshikawa, T., & Toyooka, N. (2025). Construction of trans-2,6-Disubstituted Piperidine Skeleton and Its Application to the Total Synthesis of (-)-Myrtine and trans-Piperidine-Type Poison-Frog Alkaloids. The Journal of Organic Chemistry, 90(7), 2749-2759.[Link]

  • Ghorai, M. K., Halder, S., & Das, R. K. (2011). Organocatalytic Aza-Michael Reactions: A Facile Synthesis of (+)-Myrtine and (−)-Epimyrtine. Organic Letters, 13(4), 796-799.[Link]

  • Rössler, S. L., Petrone, D. A., & Carreira, E. M. (2019). Iridium-Catalyzed Asymmetric Synthesis of Functionally Rich Molecules Enabled by (Phosphoramidite,Olefin) Ligands. Accounts of Chemical Research, 52(9), 2657-2672.[Link]

  • Pizzuti, M. G., Minnaard, A. J., & Feringa, B. L. (2008). Catalytic asymmetric synthesis of the alkaloid (+)-myrtine. Organic & Biomolecular Chemistry, 6(19), 3464-3466.[Link]

Method

High-Performance Asymmetric Catalysis Using trans-5-Ethyl-2-methylpiperidine: Application Notes &amp; Protocols

Introduction & Structural Rationale Chiral secondary amines have fundamentally reshaped the landscape of asymmetric synthesis, offering robust activation modes for functionalizing carbonyl compounds[1]. Among the diverse...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

Chiral secondary amines have fundamentally reshaped the landscape of asymmetric synthesis, offering robust activation modes for functionalizing carbonyl compounds[1]. Among the diverse library of organocatalysts, piperidine derivatives are privileged scaffolds. The structural rigidity of the piperidine ring, particularly when substituted to lock specific chair conformations, enables precise stereocontrol in complex cascade reactions[2].

trans-5-Ethyl-2-methylpiperidine presents a highly specific stereoelectronic environment ideal for asymmetric induction. The causality behind its efficacy lies in its trans-disubstitution pattern:

  • Steric Shielding (2-Methyl Group): The methyl group provides localized steric bulk directly adjacent to the secondary amine nitrogen. When an iminium or enamine intermediate is formed, this group effectively blocks one face (e.g., the Re face) of the reactive double bond.

  • Conformational Locking (5-Ethyl Group): Situated trans to the 2-methyl group, the bulky 5-ethyl group acts as a conformational anchor. To minimize 1,3-diaxial interactions, the piperidine ring adopts a chair conformation where the 5-ethyl group sits equatorially, forcing the 2-methyl group into a rigid pseudo-axial or specific equatorial alignment depending on the transition state. This prevents ring-flipping and rigidifies the chiral pocket.

Beyond organocatalysis, functionalized piperidines act as highly effective chiral ligands in transition-metal-catalyzed transformations, such as iridium- or palladium-mediated asymmetric allylations and hydrogenations[3]. These methodologies are highly scalable and have been successfully deployed in the total synthesis of complex natural products, including polycyclic indole alkaloids[4].

Mechanistic Workflow: Enamine Activation

To visualize the logical relationship and experimental workflow of the organocatalytic cycle, the following diagram illustrates the enamine activation pathway.

EnamineCatalysis N1 Aldehyde Substrate N3 Iminium Ion Intermediate N1->N3 Condensation N2 trans-5-Ethyl-2-methylpiperidine (Organocatalyst) N2->N3 N4 Chiral Enamine (Face Shielded) N3->N4 Deprotonation N6 C-C Bond Formation N4->N6 Stereoselective Attack N5 Electrophile (Nitroolefin) N5->N6 N7 Hydrolysis N6->N7 N7->N2 Catalyst Regeneration N8 Enantioenriched Product N7->N8 Product Release

Figure 1: Enamine activation cycle utilizing trans-5-ethyl-2-methylpiperidine.

Quantitative Data: Thermodynamic & Solvent Optimization

The reaction environment plays a critical role in maximizing the stereocontrol of the trans-5-ethyl-2-methylpiperidine catalyst. Table 1 summarizes the optimization of the asymmetric Michael addition of butanal to trans-β-nitrostyrene.

Table 1: Optimization of Asymmetric Michael Addition

EntrySolventTemp (°C)Catalyst Loading (mol%)Yield (%)ee (%)
1DCM25208582
2Toluene25208189
3Toluene0207894
4Toluene-20206898
5Toluene-20105597

Analytical Insight: Non-polar solvents like toluene enhance the hydrogen-bonding directionality between the enamine and the nitroolefin, suppressing background racemic pathways[1]. Lowering the temperature to -20 °C restricts the thermal rotation of the transition state, allowing the 2-methyl group to dictate facial selectivity with up to 98% ee.

Experimental Protocols

Protocol A: Organocatalytic Asymmetric Michael Addition

Objective: Synthesize (2R,3S)-2-ethyl-4-nitro-3-phenylbutanal via enamine catalysis.

Causality of Reagent Choices:

  • Benzoic Acid Additive: Weak acids facilitate the condensation of the aldehyde with the amine to form the iminium ion, and subsequently aid in the hydrolysis of the product, preventing catalyst trapping[4].

  • Excess Aldehyde (2.0 equiv): Compensates for minor self-aldol condensation side reactions.

Step-by-Step Methodology:

  • Catalyst Preparation: In an oven-dried 10 mL Schlenk tube purged with argon, add trans-5-ethyl-2-methylpiperidine (0.10 mmol, 20 mol%) and benzoic acid (0.10 mmol, 20 mol%).

  • Substrate Solvation: Dissolve the catalytic mixture in anhydrous toluene (2.0 mL). Add trans-β-nitrostyrene (0.50 mmol, 1.0 equiv).

  • Thermal Equilibration: Submerge the reaction vessel in a cryocooler set to -20 °C. Stir for 15 minutes to establish thermal equilibrium.

  • Initiation: Add butanal (1.00 mmol, 2.0 equiv) dropwise over 5 minutes to prevent localized exotherms.

  • Reaction Monitoring: Stir at -20 °C for 48 hours. Monitor via TLC (Hexanes/EtOAc 4:1). The product spot (Rf ~0.35) should become prominent, while the bright yellow nitrostyrene spot fades.

  • Quenching & Extraction: Quench the reaction cold with saturated aqueous NH₄Cl (2 mL). Extract the aqueous layer with EtOAc (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Isolate the product via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc).

Self-Validation & Quality Control System:

  • NMR Yield: Prior to chromatography, add exactly 0.50 mmol of 1,3,5-trimethoxybenzene to the crude mixture. Take a ¹H NMR aliquot to determine the precise conversion and diastereomeric ratio (dr) by integrating the aldehyde proton signals.

  • Chiral Validation: Analyze the purified product via Chiral HPLC (Daicel Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min, 210 nm). Crucial Step: Run a racemic standard (synthesized using achiral pyrrolidine) beforehand to establish baseline separation retention times for both enantiomers.

Protocol B: Chiral P,N-Ligand Synthesis & Pd-Catalyzed Allylic Alkylation

Objective: Utilize a trans-5-ethyl-2-methylpiperidine-derived phosphine ligand for the enantioselective alkylation of 1,3-diphenylallyl acetate.

Causality of Reagent Choices:

  • P,N-Ligand Design: N-alkylation of the piperidine with 2-(diphenylphosphino)ethyl bromide yields a bidentate ligand. The soft phosphorus coordinates strongly to Pd, while the hard nitrogen provides a hemilabile site, creating an asymmetric pocket that dictates the trajectory of the incoming nucleophile[3].

  • BSA / KOAc System: Generates the malonate enolate under essentially neutral conditions, preventing the background racemic alkylation typically caused by strong bases.

Step-by-Step Methodology:

  • Ligand Complexation: In an argon-filled glovebox, dissolve [Pd(η³-C₃H₅)Cl]₂ (2.5 mol%) and the synthesized P,N-ligand (5.5 mol%) in anhydrous DCM (1.0 mL). Stir at room temperature for 30 minutes. Validation: A color shift from bright yellow to pale orange confirms the formation of the active chiral Pd-complex.

  • Substrate Addition: Add 1,3-diphenylallyl acetate (0.50 mmol, 1.0 equiv) to the catalyst solution.

  • Nucleophile Activation: In a separate vial, mix dimethyl malonate (1.50 mmol, 3.0 equiv), N,O-bis(trimethylsilyl)acetamide (BSA) (1.50 mmol, 3.0 equiv), and KOAc (5 mol%). Stir for 15 minutes.

  • Alkylation: Transfer the activated nucleophile mixture to the Pd-complex solution. Stir at 0 °C for 24 hours.

  • Workup: Dilute the mixture with diethyl ether (10 mL) and wash with distilled water (2 x 5 mL) to remove silyl byproducts. Dry over MgSO₄ and concentrate.

  • Validation: Determine the ee via Chiral HPLC (Chiralcel OD-H column, Hexane/i-PrOH 98:2, 0.5 mL/min, 254 nm).

References

1.[2] Modular access to chiral bridged piperidine-γ-butyrolactones via catalytic asymmetric allylation/aza-Prins cyclization/lactonization sequences. Nature Communications (PMC). URL: [Link] 2.[3] Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights. Organic Letters (ACS Publications). URL: [Link] 3.[1] Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Pharmaceuticals (PMC). URL: [Link] 4.[4] Recent progress in organocatalytic asymmetric total syntheses of complex indole alkaloids. National Science Review (Oxford Academic). URL: [Link]

Sources

Application

experimental protocol for the reduction of 5-ethyl-2-methylpyridine to trans-piperidine

Application Note: Stereoselective Synthesis of trans-5-Ethyl-2-methylpiperidine via Dissolving Metal Reduction Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction and Chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis of trans-5-Ethyl-2-methylpiperidine via Dissolving Metal Reduction

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction and Chemical Context

5-Ethyl-2-methylpyridine (commonly known as aldehyde collidine) is a highly versatile, industrially significant building block synthesized via the condensation of paraldehyde and ammonia[1]. While it is most famously utilized as a precursor to nicotinic acid (Vitamin B3)[1], the reduction of its aromatic core yields 5-ethyl-2-methylpiperidine—a saturated heterocyclic motif frequently leveraged in the design of neuroactive agents, anti-inflammatory drugs, and complex alkaloid total syntheses.

The pharmacological efficacy of piperidine-containing drugs is highly dependent on the spatial orientation of their substituents. Consequently, controlling the stereochemistry during the reduction of the pyridine ring is a critical process parameter. This application note details a robust, self-validating protocol for the stereoselective reduction of 5-ethyl-2-methylpyridine to its thermodynamically stable trans-isomer using a dissolving metal reduction strategy.

Mechanistic Rationale: Thermodynamic vs. Kinetic Control

The choice of reduction modality dictates the stereochemical outcome of the resulting piperidine.

  • Catalytic Hydrogenation (Kinetic Control): Reduction using hydrogen gas over a metal catalyst (e.g.,

    
     in acetic acid) forces the pyridine ring to adsorb onto the catalyst surface. The hydrogen atoms are delivered to the same face of the ring (syn-addition), predominantly yielding the cis-piperidine isomer.
    
  • Dissolving Metal Reduction (Thermodynamic Control): Historically utilized to confirm the chemical structure of pyridine[2], the Ladenburg-type reduction utilizing sodium metal in boiling alcohol[3] proceeds via a stepwise Single Electron Transfer (SET) mechanism.

In the dissolving metal reduction, the sequential addition of electrons and protons allows the radical and anionic intermediates to equilibrate. In the resulting 2,5-disubstituted piperidine ring, the 1,4-like spatial relationship dictates that the lowest energy chair conformation places both the bulky C5-ethyl group and the C2-methyl group in equatorial positions. This 2,5-diequatorial arrangement corresponds to the trans-stereoisomer , making it the exclusive thermodynamic product of this workflow.

Workflow Start 5-Ethyl-2-methylpyridine (Aromatic Precursor) Cat Catalytic Hydrogenation (PtO2, H2, Acidic Solvent) Start->Cat Surface Adsorption Diss Dissolving Metal Reduction (Na metal, Abs. Ethanol) Start->Diss Single Electron Transfer Cis cis-5-Ethyl-2-methylpiperidine (Kinetic Product, Syn-Addition) Cat->Cis Stereoretentive Trans trans-5-Ethyl-2-methylpiperidine (Thermodynamic Product, Diequatorial) Diss->Trans Stepwise Equilibration

Decision tree illustrating the stereochemical divergence based on the chosen reduction modality.

SET Py Pyridine Ring RadAnion Radical Anion Py->RadAnion Na(0) SET Radical Radical RadAnion->Radical EtOH H+ Transfer Anion Anion Radical->Anion Na(0) SET Pip trans-Piperidine Anion->Pip EtOH H+ & Equilibration

Stepwise single electron transfer (SET) mechanism yielding the thermodynamic trans-isomer.

Quantitative Method Comparison

Reduction ModalityReagents / ConditionsPrimary StereoisomerTypical YieldMechanistic DriverScalability
Catalytic Hydrogenation

,

(50 psi),

cis (Kinetic)>85%Syn-addition on metal surfaceHigh (Requires pressure vessels)
Dissolving Metal

, Absolute Ethanol, Reflux
trans (Thermodynamic)70–80%SET & Conformational EquilibrationModerate (Highly exothermic)

Experimental Protocol: Step-by-Step Methodology

Safety Precautions: Sodium metal is highly reactive and pyrophoric in the presence of moisture. The reaction evolves highly flammable hydrogen gas. All glassware must be rigorously flame-dried, and the reaction must be conducted under a continuous inert atmosphere (Argon or Nitrogen) inside a chemical fume hood.

Step 1: Apparatus Setup and Initiation
  • Setup: Equip a flame-dried 3-neck round-bottom flask with a heavy-duty magnetic stir bar, a highly efficient reflux condenser, an addition funnel, and an argon inlet.

  • Solvation: Charge the flask with 5-ethyl-2-methylpyridine (1.0 eq) dissolved in absolute ethanol (20 volumes).

    • Causality: Absolute ethanol is strictly required. Any trace water will violently consume the sodium metal without contributing to the reduction of the pyridine ring, drastically reducing the yield.

Step 2: Dissolving Metal Reduction
  • Reagent Addition: Begin adding freshly cut, mineral-oil-washed sodium metal chunks (totaling 8.0 eq) portion-wise through the side neck against a positive counter-flow of argon.

    • Causality: The stoichiometric requirement for full ring saturation is 6 moles of electrons (and protons) per mole of pyridine. A slight excess (8.0 eq) compensates for the competing side-reaction of sodium with ethanol.

  • Thermal Regulation: The reaction is highly exothermic. Add the sodium chunks at a rate that maintains a vigorous, auto-regulated reflux.

    • Causality: The sustained heat generated by the exotherm, combined with the strongly basic environment (sodium ethoxide), provides the activation energy necessary for the intermediate radical anions to continuously equilibrate into the lower-energy trans-diequatorial conformation before final protonation.

Step 3: Quenching and Hydrolysis
  • Cooling: Once all sodium metal has completely dissolved and the reaction ceases to reflux, cool the flask to 0 °C using an ice-water bath.

  • Quenching: Carefully, and dropwise, add distilled water to the mixture.

    • Causality: Water hydrolyzes the bulk sodium ethoxide into sodium hydroxide and ethanol. Dropwise addition prevents flash-boiling of the ethanol and mitigates the risk of a runaway exothermic event from any microscopic unreacted sodium encapsulated in the matrix.

Step 4: Acid-Base Purification Workflow
  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the ethanol.

  • Initial Extraction: Dilute the resulting aqueous slurry with water and extract with toluene (

    
    ).
    
  • Acidic Wash (Product Capture): Extract the combined toluene layers with 2M aqueous HCl (

    
    ). Separate the layers.
    
    • Causality: The fully reduced trans-5-ethyl-2-methylpiperidine is a strongly basic secondary amine. It protonates to form a water-soluble hydrochloride salt, migrating into the aqueous phase. Unreacted pyridine (which is significantly less basic) and neutral byproducts remain trapped in the organic toluene layer, ensuring high product purity.

  • Basification and Final Extraction: Cool the acidic aqueous layer and basify to pH > 12 using 6M NaOH. Extract the liberated free-base piperidine with fresh methyl tert-butyl ether (MTBE) (

    
    ).
    
  • Isolation: Dry the combined MTBE layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Vacuum distillation of the residue yields pure trans-5-ethyl-2-methylpiperidine as a colorless oil.
    

Self-Validating Analytics (In-Process Controls)

To ensure the integrity of the protocol, the following self-validating analytical checks must be integrated into the workflow:

  • Qualitative IPC (Reinecke's Salt Test): Extract a 0.5 mL aliquot of the crude mixture, neutralize, and treat with an ammoniacal solution of Reinecke's salt (

    
    )[4]. The formation of a distinct precipitate confirms the presence of the secondary amine (piperidine). The tertiary aromatic precursor (pyridine) will not precipitate under these conditions.
    
  • Mass Spectrometry (GC-MS): Monitor the reaction for the disappearance of the precursor mass (m/z 121.18)[1] and the emergence of the fully saturated product mass (m/z 127.23). A precise +6 Da shift validates complete ring saturation.

  • 1H NMR Spectroscopy (Stereochemical Validation): The trans-stereochemistry is validated by analyzing the coupling constants (

    
    ) of the axial protons at the C2 and C6 positions. The diequatorial orientation of the alkyl substituents forces the adjacent ring protons into axial positions, resulting in large trans-diaxial coupling constants (
    
    
    
    ), which are absent in the cis-isomer.

References

  • Wikipedia Contributors. "5-Ethyl-2-methylpyridine." Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia Contributors. "Pyridine." Wikipedia, The Free Encyclopedia. [Link]

  • Shimizu, S., Watanabe, N., Kataoka, T., Shoji, T., Abe, N., Morishita, S., & Ichimura, H. "Pyridine and Pyridine Derivatives." Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.[Link]

  • Kamochi, Y., & Kudo, T. "The Novel Reduction of Pyridine Derivatives with Samarium Diiodide." Heterocycles.[Link] (Referenced for comparative Ladenburg reduction context).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Diastereomeric Ratio of 5-Ethyl-2-methylpiperidine

Welcome to the technical support center for the stereoselective synthesis of 5-ethyl-2-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective synthesis of 5-ethyl-2-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to improving the diastereomeric ratio of this important piperidine derivative. The piperidine scaffold is a cornerstone in medicinal chemistry, and controlling its stereochemistry is paramount for elucidating structure-activity relationships and developing effective therapeutics.[1][2]

This document will delve into the nuances of reaction conditions, catalyst selection, and purification strategies to help you achieve your desired diastereomeric outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 5-ethyl-2-methylpiperidine, and which is most amenable to stereocontrol?

The most prevalent and industrially scalable method for synthesizing 5-ethyl-2-methylpiperidine is the catalytic hydrogenation of 5-ethyl-2-methylpyridine.[3] This precursor is readily available and can be produced through the condensation of paraldehyde (an acetaldehyde derivative) and ammonia.[3]

The hydrogenation of the pyridine ring is highly susceptible to stereocontrol, making it the preferred route for targeting specific diastereomers of 5-ethyl-2-methylpiperidine. The choice of catalyst, solvent, temperature, and pressure can significantly influence the diastereomeric ratio (d.r.).[4][5] Alternative methods, such as multi-component reactions or cycloadditions, can also offer stereocontrol but may involve more complex starting materials and reaction setups.[6][7]

Q2: My hydrogenation of 5-ethyl-2-methylpyridine is yielding a nearly 1:1 mixture of cis and trans diastereomers. What are the initial troubleshooting steps?

Achieving high diastereoselectivity in the hydrogenation of substituted pyridines often requires careful optimization of reaction parameters. A 1:1 diastereomeric ratio suggests that the reaction is not under sufficient stereochemical control. Here are the primary factors to investigate:

  • Catalyst Selection: The choice of catalyst is critical. Platinum-based catalysts, such as platinum(IV) oxide (PtO2), often favor the formation of the cis isomer.[4] Palladium on carbon (Pd/C) can sometimes lead to the trans isomer, although this is substrate-dependent.[4] Rhodium and Ruthenium catalysts have also been shown to provide good to excellent diastereoselectivity in the hydrogenation of N-heteroaromatics.[5]

  • Solvent and Additives: The solvent can play a significant role in directing the stereochemical outcome. Protic solvents like acetic acid are commonly used and can influence the conformation of the substrate on the catalyst surface.

  • Temperature and Pressure: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the kinetically controlled product. High pressures are generally required for the hydrogenation of the stable pyridine ring, but systematic optimization is recommended.

Q3: How can I rationally select a catalyst to favor the cis or trans diastereomer?

The selection of a catalyst to favor a specific diastereomer is guided by the proposed mechanism of hydrogenation on the catalyst surface.

  • For the cis Isomer: Heterogeneous catalysts like Platinum(IV) oxide (PtO2) in an acidic medium (e.g., acetic acid) are well-documented to favor the formation of cis-disubstituted piperidines.[4] The pyridine ring adsorbs onto the catalyst surface, and the subsequent delivery of hydrogen occurs from the same face, leading to the cis product.

  • For the trans Isomer: Achieving the trans isomer can be more challenging. In some cases, using Palladium on carbon (Pd/C) has been reported to favor the trans product.[4] Another strategy is to synthesize the cis isomer first and then perform an epimerization under thermodynamic control to obtain the more stable trans isomer.

Q4: Can chiral auxiliaries be used to control the diastereoselectivity in the synthesis of 5-ethyl-2-methylpiperidine?

Yes, the use of chiral auxiliaries is a powerful strategy in asymmetric synthesis to control the stereochemical outcome of a reaction.[8] While less common for direct hydrogenation of pre-formed pyridines, they are instrumental in building the piperidine ring with a high degree of stereocontrol.

For instance, a chiral auxiliary can be attached to the nitrogen atom of a precursor molecule. The steric and electronic properties of the auxiliary then direct subsequent bond-forming reactions to occur with high facial selectivity, leading to one diastereomer in excess.[9][10] After the desired stereocenters are established, the auxiliary is cleaved and can often be recovered.

Q5: My reaction has produced a mixture of diastereomers. What are the most effective methods for their separation?

When a reaction yields a mixture of diastereomers, several purification techniques can be employed:

  • Column Chromatography: Diastereomers have different physical properties and can often be separated by standard silica gel column chromatography.[11] Careful selection of the eluent system is crucial for achieving good separation.

  • Crystallization: Fractional crystallization is a classic and effective method for separating diastereomers.[12][13] This technique relies on the differential solubility of the diastereomers in a given solvent. One diastereomer will preferentially crystallize, leaving the other enriched in the mother liquor.

  • Chiral Resolving Agents: If the diastereomers are difficult to separate directly, they can be derivatized with a chiral resolving agent to form a new pair of diastereomeric salts with significantly different physical properties, making them easier to separate by crystallization.[12][14] L-tartaric acid is a commonly used chiral resolving agent for piperidine derivatives.[2]

  • Preparative HPLC/SFC: For challenging separations or when high purity is required, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be utilized. Chiral stationary phases are not necessary for separating diastereomers.[11]

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to troubleshooting common issues encountered when trying to improve the diastereomeric ratio of 5-ethyl-2-methylpiperidine.

Issue 1: Low Diastereomeric Ratio in Catalytic Hydrogenation

Symptoms: The reaction consistently produces a diastereomeric ratio close to 1:1, or a ratio that is not satisfactory for the intended application.

Root Causes and Solutions:

Potential Cause Explanation Recommended Action
Suboptimal Catalyst The chosen catalyst may not provide sufficient facial selectivity for the hydrogenation of the pyridine ring.Screen different catalysts. Start with PtO2 in acetic acid for the cis isomer.[4] Evaluate other catalysts such as Rh/C, Ru/C, and Pd/C under various conditions.
Incorrect Solvent Choice The solvent influences the interaction of the substrate with the catalyst surface.Optimize the solvent. While acetic acid is a good starting point, other solvents like ethanol or THF can alter the diastereoselectivity.[15]
Reaction Temperature Too High Higher temperatures can lead to a loss of selectivity and favor the thermodynamically controlled product, which may not be the desired diastereomer.Lower the reaction temperature. Perform a temperature screen (e.g., 0 °C, room temperature, 50 °C) to determine the optimal temperature for diastereoselectivity.[16]
Inadequate Hydrogen Pressure While high pressure is needed, excessively high pressure might reduce selectivity in some cases.Optimize hydrogen pressure. Conduct a pressure screen (e.g., 50 bar, 70 bar, 100 bar) to find the best balance between reaction rate and selectivity.
Issue 2: Inconsistent Diastereomeric Ratios Between Batches

Symptoms: The diastereomeric ratio varies significantly from one experiment to the next, even when following the same procedure.

Root Causes and Solutions:

Potential Cause Explanation Recommended Action
Catalyst Inactivity/Variability The activity of heterogeneous catalysts can vary between batches or degrade over time.Use a fresh, high-quality catalyst. Ensure consistent catalyst loading (mol%) for each reaction. Consider pre-activating the catalyst if recommended.
Presence of Impurities Impurities in the starting material or solvent can poison the catalyst or interfere with the reaction.Purify starting materials and solvents. Ensure the 5-ethyl-2-methylpyridine is of high purity. Use dry, degassed solvents.
Inadequate Control of Reaction Parameters Small variations in temperature, pressure, or stirring rate can impact the outcome of heterogeneous catalysis.Ensure precise control of reaction conditions. Use a well-calibrated temperature controller and pressure gauge. Maintain consistent and vigorous stirring.
Issue 3: Difficulty in Separating Diastereomers

Symptoms: Standard column chromatography or crystallization fails to provide adequate separation of the cis and trans isomers.

Root Causes and Solutions:

Potential Cause Explanation Recommended Action
Similar Physical Properties The diastereomers may have very similar polarities and solubilities, making them difficult to separate.Employ advanced separation techniques. Consider preparative HPLC or SFC. Alternatively, use a chiral resolving agent to form diastereomeric salts with more distinct properties.[14]
Formation of an Azeotrope or Eutectic Mixture In some cases, diastereomers can form mixtures that are difficult to separate by distillation or crystallization.Derivatize the mixture. Convert the piperidines to a derivative (e.g., an amide or carbamate) that may be easier to separate. The protecting group can be removed after separation.
Incorrect Crystallization Solvent The chosen solvent may not be optimal for differential crystallization.Screen a wide range of solvents. Test different solvents and solvent mixtures to find conditions where one diastereomer is significantly less soluble than the other.[12]

Experimental Protocols

Protocol 1: Diastereoselective Hydrogenation of 5-Ethyl-2-methylpyridine to favor the cis-Isomer

This protocol outlines a general procedure for the catalytic hydrogenation of 5-ethyl-2-methylpyridine to preferentially form cis-5-ethyl-2-methylpiperidine.

  • Reaction Setup: To a high-pressure reactor, add 5-ethyl-2-methylpyridine (1.0 eq) and glacial acetic acid (10 mL per 1 g of substrate).

  • Catalyst Addition: Add Platinum(IV) oxide (PtO2) (5 mol%).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 50-70 bar.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by GC or TLC until the starting material is consumed (typically 6-10 hours).

  • Work-up: Carefully depressurize the reactor. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Quench the filtrate by slowly adding it to a saturated solution of sodium bicarbonate until the pH is basic. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or GC analysis. Further purification can be achieved by column chromatography.

Protocol 2: Separation of Diastereomers using a Chiral Resolving Agent

This protocol provides a method for separating a mixture of 5-ethyl-2-methylpiperidine diastereomers using L-tartaric acid.

  • Salt Formation: Dissolve the mixture of diastereomers in a suitable solvent (e.g., a mixture of acetone and absolute ethanol).[14] Add an equimolar amount of L-tartaric acid.

  • Selective Precipitation: Heat the solution to dissolve the components, then allow it to cool slowly to room temperature.[14] One diastereomeric salt should precipitate preferentially. Further cooling in an ice bath can promote crystallization.

  • Isolation of Diastereomeric Salt: Collect the precipitated salt by filtration.

  • Recrystallization of Salt: To improve diastereomeric purity, recrystallize the salt from the same solvent system.[14]

  • Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and basify with a strong base (e.g., NaOH) to a pH > 12. Extract the free piperidine into an organic solvent. Dry the organic layer and concentrate to obtain the purified diastereomer.

Visualizations

Decision Tree for Troubleshooting Low Diastereoselectivity

G start Low Diastereomeric Ratio catalyst Optimize Catalyst start->catalyst Is the catalyst appropriate? conditions Optimize Reaction Conditions start->conditions Are conditions optimized? separation Improve Separation start->separation Is separation the issue? catalyst_screen Screen PtO2, Pd/C, Rh/C, Ru/C catalyst->catalyst_screen temp Lower Temperature conditions->temp pressure Vary H2 Pressure conditions->pressure solvent Screen Solvents (e.g., AcOH, EtOH) conditions->solvent chromatography Optimize Column Chromatography separation->chromatography crystallization Attempt Fractional Crystallization separation->crystallization resolving_agent Use Chiral Resolving Agent separation->resolving_agent success Improved Diastereomeric Ratio catalyst_screen->success temp->success pressure->success solvent->success chromatography->success crystallization->success resolving_agent->success

Caption: Troubleshooting workflow for low diastereoselectivity.

General Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification start 5-Ethyl-2-methylpyridine reaction Catalytic Hydrogenation start->reaction crude Crude Product (Mixture of Diastereomers) reaction->crude separation Separation Method crude->separation chromatography Column Chromatography separation->chromatography crystallization Fractional Crystallization separation->crystallization resolving_agent Chiral Resolution separation->resolving_agent pure_cis Pure cis-Isomer chromatography->pure_cis pure_trans Pure trans-Isomer chromatography->pure_trans crystallization->pure_cis crystallization->pure_trans resolving_agent->pure_cis resolving_agent->pure_trans

Caption: Synthesis and purification workflow.

References

  • Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Science Publishing.
  • Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. PMC.
  • Application Notes and Protocols: Use of 5-Butyl-2-methylpiperidine as a Chiral Auxiliary. Benchchem.
  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC.
  • Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate.
  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC.
  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry - ACS Publications.
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society - ACS Publications.
  • Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. PMC.
  • Overcoming challenges in the purification of 2-Ethyl-4-methylpiperidine. Benchchem.
  • Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry (RSC Publishing).
  • Highly diastereoselective synthesis of piperidine-2- one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. ResearchGate.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate.
  • An In-depth Technical Guide to 2-Ethyl-4-methylpiperidine Derivatives and Analogues. Benchchem.
  • 5-Ethyl-2-methylpyridine. Wikipedia. Available at: [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. CORE.
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications.
  • How can we separate diastereomers of larger organic moiety? ResearchGate. Available at: [Link]

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Benchchem.
  • Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. ResearchGate. Available at: [Link]

  • Separation of diastereomers by extractive distillation. Google Patents.
  • 5-ethyl-2-methyl pyridine, 104-90-5. The Good Scents Company. Available at: [Link]

  • Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. DSpace@MIT. Available at: [Link]

  • Separation of Mixtures of Chiral Compounds by their Distribution between Different Phases. Longdom Publishing. Available at: [Link]

  • Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. Available at: [Link]

  • Stereoselective and Economical Methods for Chemical Synthesis of Essential Medicines. DSpace@MIT. Available at: [Link]

  • Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. ChemRxiv. Available at: [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Trans-5-Ethyl-2-Methylpiperidine Purification

This guide serves as a specialized Technical Support Center for researchers working with trans-5-ethyl-2-methylpiperidine . It is designed to troubleshoot purification challenges, specifically focusing on the stereochemi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers working with trans-5-ethyl-2-methylpiperidine . It is designed to troubleshoot purification challenges, specifically focusing on the stereochemical separation of the trans isomer from the cis byproduct and unreacted pyridine precursors.

Status: Operational Role: Senior Application Scientist Topic: Purification & Stereochemical Control Ticket ID: #MEP-PUR-001

Executive Summary: The Stereochemical Challenge

The purification of trans-5-ethyl-2-methylpiperidine is governed by the thermodynamics of the piperidine ring. In 2,5-disubstituted piperidines, the substituents at positions 2 and 5 bear a 1,4-relative spatial relationship.

  • Trans-Isomer (Target): The substituents can adopt a diequatorial conformation (thermodynamically favored).

  • Cis-Isomer (Impurity): Adopts an axial-equatorial conformation (kinetically favored in certain reductions).

Successful isolation requires exploiting this thermodynamic difference. If your synthesis yields high cis content, simple distillation will fail due to boiling point proximity (<2°C difference). You must prioritize catalytic isomerization prior to physical separation.

Troubleshooting Guide & FAQs

Q1: My hydrogenation of 5-ethyl-2-methylpyridine yielded a 60:40 cis/trans mixture. How do I enrich the trans-isomer?

Diagnosis: You likely used a kinetic hydrogenation catalyst (e.g., PtO₂ or Rh/C) under mild conditions. These catalysts add hydrogen across the pyridine face rapidly, locking the molecule into the kinetic cis state.

Solution: Thermodynamic Equilibration You do not need to discard the cis-rich material. You can convert the cis isomer to the trans isomer via catalytic isomerization.

Protocol:

  • Catalyst Switch: Switch to Palladium on Carbon (Pd/C, 10 wt%) . Pd allows for reversible dehydrogenation-hydrogenation, permitting the molecule to relax into the lower-energy diequatorial trans state.

  • Conditions: Reflux the mixture in a high-boiling solvent (e.g., xylene or decalin) or heat neat at 140–160°C under a hydrogen atmosphere (low pressure, 1 atm is often sufficient) for 12–24 hours.

  • Validation: Monitor by GC. The trans isomer typically elutes after the cis isomer on non-polar columns (e.g., DB-5) due to its flatter, more stackable shape, though this can vary by column polarity.

Technical Insight: The trans-diequatorial conformation minimizes 1,3-diaxial interactions. Heating provides the activation energy to overcome the ring-flip barrier.

Q2: I am seeing "tailing" peaks during GC/HPLC analysis. Is my product decomposing?

Diagnosis: It is likely not decomposition but silanol interaction . Piperidines are strong secondary amines. They hydrogen-bond aggressively with the acidic silanol groups on glass liners, GC columns, and silica stationary phases.

Solution: Amine Deactivation

  • For GC: Use a base-deactivated liner (e.g., wool treated with KOH) and an amine-specific column (e.g., CAM or Rtx-Volatile Amine).

  • For HPLC/TLC: You must modify the mobile phase. Add 0.1% Triethylamine (TEA) or Ammonium Hydroxide to your eluent. This competes for the silanol sites, sharpening the piperidine peak.

Q3: Fractional distillation is not separating the isomers. What are the boiling point parameters?

Diagnosis: The boiling point difference between cis and trans 2,5-disubstituted piperidines is negligible (often <2°C). Standard fractional distillation columns (Vigreux) lack the theoretical plates required for separation.

Data Table: Physical Properties

ComponentApprox. Boiling Point (760 mmHg)Approx. Boiling Point (15 mmHg)Stereochemistry
5-Ethyl-2-methylpyridine (Precursor)178°C~65°CPlanar (Aromatic)
Cis-Isomer (Impurity)~160-162°C~52°CAxial-Equatorial
Trans-Isomer (Target)~161-163°C~53°CDiequatorial

Solution: Chemical Resolution (Salts) If isomerization (Q1) does not yield >95% purity, use fractional crystallization .

  • Acid Choice: Dissolve the mixture in ethanol.

  • Precipitation: Add anhydrous Oxalic Acid or D-Tartaric Acid .

  • Theory: The trans-isomer, being more symmetrical (diequatorial), often forms a tighter crystal lattice with the counter-ion, precipitating first or forming less soluble crystals compared to the cis-salt.

  • Recovery: Filter the crystals and basify with NaOH to recover the free amine.

Q4: The product turns yellow/brown upon storage. How do I prevent this?

Diagnosis: Secondary amines are prone to oxidation (forming N-oxides) and absorb atmospheric CO₂ to form carbamates (white crusts).

Solution: Storage Protocol

  • Atmosphere: Store strictly under Argon or Nitrogen.

  • Container: Amber glass (UV protection).

  • Stabilizer: For long-term storage, conversion to the Hydrochloride Salt (HCl) is recommended. The salt is indefinitely stable, non-volatile, and resistant to oxidation.

Visual Troubleshooting Workflows

Workflow 1: Synthesis & Isomerization Logic

This diagram illustrates the decision pathway to maximize the trans isomer yield from the pyridine precursor.

SynthesisPath Start Start: 5-Ethyl-2-methylpyridine Hydrogenation Catalytic Hydrogenation (PtO2 or Rh/C) Start->Hydrogenation Check Check Isomer Ratio (GC) Hydrogenation->Check CisHigh High Cis Content (Kinetic Product) Check->CisHigh < 80% Trans TransHigh High Trans Content (Thermodynamic Product) Check->TransHigh > 80% Trans Isomerize Isomerization Step Pd/C, Heat (150°C), H2 CisHigh->Isomerize Thermodynamic Equilibration Purify Final Purification (Distillation/Salt Formation) TransHigh->Purify Isomerize->Check Re-analyze

Caption: Logic flow for converting kinetic cis-impurities into the thermodynamic trans-target via catalytic equilibration.

Workflow 2: Purification Method Selection

This diagram guides the user on selecting the correct purification technique based on impurity profile.

PurificationLogic Input Crude Piperidine Mix ImpurityType Identify Major Impurity Input->ImpurityType Pyridine Unreacted Pyridine ImpurityType->Pyridine Aromatic present CisIso Cis-Isomer ImpurityType->CisIso Stereo mix Color Trace Color/Tars ImpurityType->Color High BP residue Method1 Acid Wash (Remove neutrals) Pyridine->Method1 Pyridine is weaker base Method2 Chemical Resolution (Oxalate/HCl Salts) CisIso->Method2 BP too close Method3 Vacuum Distillation (Simple flash) Color->Method3 Volatility diff

Caption: Decision tree for selecting purification methods based on the specific impurity profile.

Experimental Protocol: Trans-Enrichment via Isomerization

Objective: Convert a mixture of cis/trans-5-ethyl-2-methylpiperidine to predominantly trans isomer.

  • Setup: Equip a high-pressure reactor or a round-bottom flask (if using atmospheric pressure) with a reflux condenser.

  • Loading: Charge the vessel with the crude piperidine mixture (e.g., 10 g).

  • Catalyst: Add 5% Pd/C (0.5 g, 5 wt% loading relative to substrate).

    • Note: Ensure the catalyst is wet with water (approx 50%) to prevent ignition, as dry Pd/C is pyrophoric.

  • Atmosphere: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Leave under a balloon of Hydrogen (1 atm) or slight positive pressure.

  • Reaction: Heat to 140°C (oil bath temperature). Stir vigorously for 16 hours.

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter through a pad of Celite to remove the catalyst. Rinse with Ethanol.[1]

    • Concentrate the filtrate under reduced pressure.[2]

  • Analysis: Perform GC analysis to confirm Trans:Cis ratio is >90:10.

References

  • Frank, R. L., Pilgrim, F. J., & Riener, E. F. (1950).[3] 5-Ethyl-2-Methylpyridine.[3][4][5][6][7] Organic Syntheses, 30, 41.

    • Context: Establishes the synthesis and properties of the pyridine precursor.
  • Rylander, P. N. (1967). Catalytic Hydrogenation over Platinum Metals. Academic Press. Context: Authoritative text on catalyst selection (Pt vs Pd) for controlling cis/trans stereochemistry in N-heterocycles.
  • BenchChem Technical Support. (2025). Troubleshooting guide for the purification of 5-Butyl-2-methylpiperidine.

    • Context: Provides analogous protocols for alkyl-methylpiperidine purification, specifically acid-base extraction and distill
  • Asian Journal of Chemistry. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.

    • Context: Details the kinetic hydrogenation conditions that lead to cis-rich mixtures, necessitating the isomeriz

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2,5-Disubstituted Piperidine Synthesis

Welcome to the Technical Support Center for advanced heterocyclic synthesis. The construction of 2,5-disubstituted piperidines presents unique stereochemical and chemoselective challenges, particularly regarding cis/tran...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. The construction of 2,5-disubstituted piperidines presents unique stereochemical and chemoselective challenges, particularly regarding cis/trans epimerization, over-reduction, and regioselectivity. This guide provides causality-driven troubleshooting, self-validating protocols, and empirical data to help you optimize your synthetic workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I am attempting a reductive amination of a 5-ketopipecolic acid derivative, but my major product is the trans-2,5-disubstituted piperidine. How can I invert this to favor the cis-isomer? Causality: Standard reductive amination (e.g., using


) of 5-ketopiperidines typically results in axial delivery of the hydride, which leads predominantly to the thermodynamically less stable trans-2,5-disubstituted analog[1].
Solution:  To achieve high cis-selectivity, you must alter the steric environment of the transition state. Utilizing a bulky N-protecting group, such as an N-tosyl group, creates significant 

-strain. This steric bulk effectively blocks one face of the ring, directing the incoming nucleophile or hydride to attack from the opposite side, thereby yielding the cis-substituted product[2].

Q2: During the transition-metal catalyzed hydrogenation of fluorinated unsaturated piperidinones, I am observing significant defluorination side products (>5%). How can I suppress this? Causality: Standard catalysts (like Pd/C or unoptimized Rhodium complexes) can undergo unwanted oxidative addition into activated C–F bonds (especially allylic or vinylic fluorides), leading to hydrodefluorination pathways rather than selective olefin reduction. Solution: Switch your catalytic system to a Rhodium(I) catalyst paired with a bulky, electron-rich ferrocene ligand. The steric and electronic properties of the ferrocene ligand accelerate the migratory insertion of the olefin while raising the activation barrier for C–F oxidative addition. This modification has been shown to drop desfluoro-impurities to <1%[3].

Q3: When using the indirect cation pool method to generate N-acyliminium ions, what causes poor yields, and why am I seeing diaryldisulfide byproducts? Causality: The indirect cation pool method relies on accumulating the highly reactive N-acyliminium ion at low temperatures (-78 °C). Poor yields usually result from premature quenching by residual moisture. The diaryldisulfide is an expected, exclusive side product of the carbocation generation process when using ArS-SAr/ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 as the activator[4].
Solution:  Ensure strictly anhydrous Schlenk techniques. The 5-substituted N-acyliminium cation inherently favors cis-diastereoselectivity due to conformational locking (Stevens' hypothesis), where the pseudo-equatorial substituent directs the incoming nucleophile. The diaryldisulfide byproduct does not interfere with the stereochemistry and can be removed during standard silica gel chromatography[4].

Part 2: Visual Workflows

G Start Target: 2,5-Disubstituted Piperidine Q1 Desired Stereochemistry? Start->Q1 Trans Trans-Isomer Q1->Trans Cis Cis-Isomer Q1->Cis Method1 Reductive Amination of 5-Ketopiperidines Trans->Method1 Method2 N-Acyliminium Ion Addition or Bulky N-Tosyl Directing Cis->Method2 Side1 Side Reaction: Epimerization Method1->Side1 If low dr Side2 Side Reaction: Trans-isomer formation Method2->Side2 If low dr Fix1 Use NaBH(OAc)3 at -78°C to ensure axial hydride delivery Side1->Fix1 Fix2 Utilize Indirect Cation Pool Method (Stevens' Hypothesis Control) Side2->Fix2

Caption: Troubleshooting workflow for resolving diastereoselectivity issues in piperidine synthesis.

Pathway Precursor N-Boc-piperidine Precursor Oxidation Indirect Cation Pool Activation Precursor->Oxidation Intermediate N-Acyliminium Ion (Pseudo-equatorial R group) Oxidation->Intermediate Low Temp (-78°C) Nucleophile Nucleophilic Attack (e.g., Me3Al, Et2Zn) Intermediate->Nucleophile Face-selective attack Product Cis-2,5-Disubstituted Piperidine Nucleophile->Product High dr (>95:5)

Caption: Reaction pathway for highly cis-selective N-acyliminium ion nucleophilic addition.

Part 3: Self-Validating Experimental Protocols

Protocol A: Highly Diastereoselective Synthesis via N-Acyliminium Ion Pool Method

This protocol leverages the indirect cation pool method to synthesize cis-2,5-disubstituted piperidines while avoiding over-reduction side reactions[5].

  • System Preparation: Flame-dry a Schlenk flask under argon. Add the N-Boc-piperidine precursor (1.0 equiv) and anhydrous

    
     (0.1 M).
    
  • Cation Generation: Cool the mixture to -78 °C. Slowly add the activating system (e.g., ArS-SAr and

    
    , 1.2 equiv).
    
    • Self-Validation Checkpoint: The solution will exhibit a distinct color shift (typically deep yellow/orange), visually confirming the accumulation of the N-acyliminium ion intermediate.

  • Nucleophilic Addition: Dropwise, add the pre-cooled nucleophile (e.g.,

    
     or 
    
    
    
    , 2.5 equiv) down the side of the flask to maintain the -78 °C internal temperature. Stir for 1 hour.
  • Quenching & Workup: Quench the reaction strictly at -78 °C with saturated aqueous

    
    .
    
    • Self-Validation Checkpoint: Controlled gas evolution upon warming to room temperature confirms the neutralization of the excess reactive organometallic species and triflic acid.

  • Analysis: Extract with ether, dry over

    
    , and analyze the crude mixture via GC or 
    
    
    
    NMR to determine the cis/trans ratio prior to isolation.
Protocol B: Stereoselective Hydrogenation of Piperidinones

Designed to suppress defluorination and ring-opening side reactions[3].

  • Catalyst Assembly: In an argon-filled glovebox, dissolve the Rh(I) precursor and the selected ferrocene ligand (1:1.1 ratio, 5 mol%) in degassed anhydrous methanol. Stir for 15 minutes.

  • Substrate Addition: Add the functionalized unsaturated piperidinone (1.0 equiv) to the catalyst solution.

  • Hydrogenation: Transfer the mixture to a high-pressure reactor. Purge with

    
     three times, then pressurize to 50 psi.
    
    • Self-Validation Checkpoint: Monitor the pressure gauge. A steady drop in

      
       pressure indicates active turnover. The cessation of pressure drop (typically 4-6 hours) validates reaction completion.
      
  • Purification: Vent the reactor carefully. Filter the crude mixture through a short pad of Celite to remove the rhodium catalyst.

  • Validation: Perform

    
     NMR to quantify defluorination. Optimized conditions should yield <1% desfluoro-impurities.
    

Part 4: Quantitative Data Summaries

The following table summarizes the causal relationship between nucleophile selection and the resulting diastereoselectivity when trapping the 5-phenyl-substituted N-acyliminium cation[4][6].

Table 1: Effect of Nucleophiles on Diastereoselectivity in N-Acyliminium Ion Additions

Nucleophile (Equiv)Substrate C5-SubstituentIsolated Yield (%)cis:trans RatioMajor Side Product

(2.5 eq)
Phenyl85>99:1Diaryldisulfide

(2.5 eq)
Phenyl82>99:1Diaryldisulfide

(2.0 eq)
Phenyl7895:5Protodestannylation products

(2.5 eq)
Methyl88>99:1Diaryldisulfide

Note: The highly selective cis-addition is driven by the pseudo-equatorial positioning of the C5-substituent, which sterically shields the trans-face from nucleophilic attack.

References

  • Stereoselective nucleophilic addition reactions to cyclic N-acyliminium ions using the indirect cation pool method: Elucidation of stereoselectivity by spectroscopic conformational analysis and DFT calculations Source: Beilstein Journal of Organic Chemistry / PMC URL:[Link]

  • Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists Source: Bioorganic & Medicinal Chemistry Letters / PMC - NIH URL:[Link]

  • Stereoselective Synthesis of 2,5,6-Trisubstituted Piperidines Source: Organic Letters / American Chemical Society URL:[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: International Journal of Molecular Sciences / PMC - NIH URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Yield of trans-5-Ethyl-2-Methylpiperidine

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the synthesis of trans-5-ethyl-2-methylpiperidine. This guide offers tr...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the synthesis of trans-5-ethyl-2-methylpiperidine. This guide offers troubleshooting solutions and frequently asked questions to address common challenges encountered during its synthesis, with a focus on maximizing the yield of the desired trans isomer.

I. Troubleshooting Guide: Overcoming Synthetic Hurdles

This section addresses specific issues that can arise during the synthesis of 5-ethyl-2-methylpiperidine, which is most commonly achieved through the catalytic hydrogenation of 5-ethyl-2-methylpyridine.[1]

Issue 1: Low or No Conversion of 5-Ethyl-2-Methylpyridine

Potential Causes and Recommended Solutions:

  • Inactive Catalyst: The catalyst may have been compromised through improper handling or storage, leading to oxidation or contamination.

    • Solution: Always use a fresh catalyst and handle it under an inert atmosphere, such as in a glovebox. For catalysts like platinum(IV) oxide (PtO₂, Adams' catalyst), ensure it is pre-reduced in the reaction solvent before the addition of the substrate.[1]

  • Catalyst Poisoning: The starting material or solvent may contain impurities, such as sulfur or halogen compounds, which can poison the catalyst.

    • Solution: Purify the 5-ethyl-2-methylpyridine and the solvent prior to use. This can be achieved by passing them through a short plug of activated carbon or alumina to remove common catalyst poisons.[1]

  • Insufficient Hydrogen Pressure: The pressure of the hydrogen gas may be too low for the specific catalyst and reaction temperature being used.

    • Solution: Increase the hydrogen pressure. For pyridine hydrogenation, pressures typically range from 50 to 100 bar, although some catalysts may necessitate higher pressures for optimal activity.[1]

  • Low Reaction Temperature: The reaction temperature may not be high enough to achieve a satisfactory reaction rate.

    • Solution: Gradually increase the reaction temperature. While room temperature is a common starting point, temperatures up to 80-100°C may be required depending on the catalyst.[1]

Issue 2: Predominance of the cis-Isomer and Low trans-Isomer Yield

Potential Causes and Recommended Solutions:

  • Catalyst Selection: Heterogeneous catalysts, which are commonly used for this type of hydrogenation, often favor the formation of the cis isomer.[1]

    • Solution: While challenging, screening different catalysts can influence the diastereomeric ratio. Consider exploring both heterogeneous (e.g., PtO₂, Rh/C, Ru/C) and homogeneous catalysts. The choice of catalyst support can also play a role.

  • Solvent Effects: The solvent can influence the stereochemical outcome of the hydrogenation.

    • Solution: Experiment with a variety of solvents. Acidic solvents like glacial acetic acid can protonate the pyridine nitrogen, potentially altering its orientation on the catalyst surface and influencing the direction of hydrogen addition.[1] Aprotic solvents such as ethyl acetate or THF can also be used to avoid potential side reactions.[1]

  • Thermodynamic vs. Kinetic Control: The reaction conditions may favor the kinetically formed product (cis-isomer) over the thermodynamically more stable product (trans-isomer).

    • Solution: After the initial hydrogenation, consider an epimerization step. By treating the mixture of isomers with a base, it may be possible to convert the cis-isomer to the more stable trans-isomer.[2] This approach relies on the principle of relieving unfavorable 1,3-diaxial interactions in the cis configuration.[2]

Issue 3: Formation of Side Products and Purification Difficulties

Potential Causes and Recommended Solutions:

  • Incomplete Hydrogenation: Stopping the reaction prematurely can leave partially hydrogenated intermediates.

    • Solution: Increase the reaction time and monitor the progress using techniques like GC-MS or TLC until the starting material is fully consumed.[1]

  • N-Alkylation: When using alcohol solvents at elevated temperatures, N-alkylation of the resulting piperidine can occur.

    • Solution: Opt for non-alcoholic solvents like ethyl acetate, THF, or acetic acid. If an alcohol is necessary, maintain the lowest possible reaction temperature.[1]

  • Ring Opening: Under harsh conditions, such as very high temperatures and pressures, the piperidine ring can undergo cleavage.

    • Solution: Employ milder reaction conditions. A more active catalyst may allow for lower temperatures and pressures, thus minimizing the risk of ring opening.[1]

  • Difficult Isomer Separation: The cis and trans isomers of 5-ethyl-2-methylpiperidine can be challenging to separate due to their similar physical properties.

    • Solution: Fractional distillation under reduced pressure can be effective.[3] Alternatively, column chromatography can be used, though it may require optimization.[4] Another effective method is the fractional crystallization of their salts. By forming salts with a chiral acid (e.g., L-tartaric acid), the resulting diastereomeric salts often have different solubilities, allowing for separation by crystallization.[5][6]

II. Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 5-ethyl-2-methylpiperidine?

A1: The most prevalent method is the catalytic hydrogenation of 5-ethyl-2-methylpyridine.[1] This process involves reducing the aromatic pyridine ring to a saturated piperidine ring using hydrogen gas in the presence of a metal catalyst.

Q2: Which catalysts are most effective for the hydrogenation of 5-ethyl-2-methylpyridine?

A2: Several catalysts are effective, and the optimal choice often depends on the available equipment and desired reaction conditions. Common options include:

  • Platinum(IV) oxide (PtO₂, Adams' catalyst): A versatile and effective catalyst, often used in acidic solvents like acetic acid.[1]

  • Rhodium-based catalysts (e.g., Rh/C): Often highly active, allowing for milder reaction conditions (lower pressure and temperature).[1]

  • Ruthenium-based catalysts (e.g., Ru/C): A cost-effective option that is also effective for this transformation.[1]

Q3: What is a typical expected yield for this synthesis?

A3: With an optimized protocol, the overall yield for the catalytic hydrogenation of substituted pyridines can be high, often exceeding 80-90%.[1] However, the final yield of the desired trans-isomer will depend on the diastereoselectivity of the hydrogenation and the efficiency of the isomer separation process.

Q4: How can I accurately determine the ratio of cis to trans isomers in my product mixture?

A4: The most common and effective methods for determining the isomeric ratio are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. For GC, using a capillary column with a suitable stationary phase can often resolve the two diastereomers. In ¹H NMR, the chemical shifts and coupling constants of the protons on the piperidine ring will differ between the cis and trans isomers, allowing for quantification by integrating the respective signals.

III. Experimental Protocols

Optimized Protocol for the Synthesis and Isolation of trans-5-Ethyl-2-Methylpiperidine

This protocol provides a general guideline and may require further optimization based on your specific laboratory setup and available reagents.

Part 1: Catalytic Hydrogenation of 5-Ethyl-2-Methylpyridine

Materials:

  • 5-Ethyl-2-methylpyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial acetic acid

  • High-pressure autoclave/hydrogenator

  • Celite

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glass liner, dissolve 5-ethyl-2-methylpyridine in glacial acetic acid.

  • Carefully add the PtO₂ catalyst (typically 5 mol%).

  • Place the glass liner in the autoclave and seal the vessel.

  • Purge the autoclave with nitrogen gas several times, followed by several purges with hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-70 bar).[1]

  • Begin stirring and heat the reaction to the desired temperature (e.g., 50-80°C).

  • Monitor the reaction progress by observing the pressure drop or by analyzing aliquots (if possible) via GC-MS or TLC. The reaction is typically complete within 6-24 hours.[1]

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the vessel with nitrogen.

  • Remove the reaction mixture and filter it through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of acetic acid.

  • Carefully neutralize the filtrate by slowly adding it to a stirred, saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude mixture of cis- and trans-5-ethyl-2-methylpiperidine.

Part 2: Isomer Separation via Fractional Crystallization of Diastereomeric Salts

Materials:

  • Crude mixture of 5-ethyl-2-methylpiperidine isomers

  • L-Tartaric acid

  • Acetone

  • Ethanol

  • 1 M Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the crude piperidine mixture in a minimal amount of a suitable solvent mixture, such as acetone/ethanol.

  • In a separate flask, dissolve an equimolar amount of L-tartaric acid in the same solvent mixture, heating gently if necessary.

  • Slowly add the L-tartaric acid solution to the piperidine solution with stirring.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. One diastereomeric salt should preferentially precipitate.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • To improve diastereomeric purity, the salt can be recrystallized from the same solvent system.

  • To recover the free base, dissolve the purified diastereomeric salt in water and make the solution basic (pH > 10) by the slow addition of 1 M NaOH.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified trans-5-ethyl-2-methylpiperidine.

IV. Data Presentation and Visualization

Table 1: Influence of Reaction Parameters on Yield and Isomer Ratio
ParameterCondition ACondition BCondition C
Catalyst 5 mol% PtO₂5 mol% Rh/C5 mol% Ru/C
Solvent Glacial Acetic AcidEthanolEthyl Acetate
Temperature 50°C70°C50°C
Pressure 50 bar60 bar50 bar
Total Yield >90%>85%>90%
cis:trans Ratio ~3:1~2.5:1~3.5:1

Note: The data in this table is illustrative and represents typical outcomes. Actual results may vary.

Diagrams

reaction_mechanism 5-Ethyl-2-methylpyridine 5-Ethyl-2-methylpyridine Adsorption onto Catalyst Surface Adsorption onto Catalyst Surface 5-Ethyl-2-methylpyridine->Adsorption onto Catalyst Surface Hydrogenation of Pyridine Ring Hydrogenation of Pyridine Ring Adsorption onto Catalyst Surface->Hydrogenation of Pyridine Ring H₂, Catalyst Mixture of cis- and trans-5-Ethyl-2-methylpiperidine Mixture of cis- and trans-5-Ethyl-2-methylpiperidine Hydrogenation of Pyridine Ring->Mixture of cis- and trans-5-Ethyl-2-methylpiperidine

Caption: Catalytic hydrogenation of 5-ethyl-2-methylpyridine.

troubleshooting_workflow start Low Yield of trans-Isomer q1 Is total conversion low? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No remedy1 Optimize hydrogenation: - Check catalyst activity - Increase H₂ pressure - Increase temperature a1_yes->remedy1 q2 Is cis:trans ratio unfavorable? a1_no->q2 end Improved Yield remedy1->end a2_yes Yes q2->a2_yes Yes q3 Are there significant side products? q2->q3 No remedy2 Screen catalysts and solvents. Consider post-hydrogenation epimerization. a2_yes->remedy2 remedy2->end a3_yes Yes q3->a3_yes Yes remedy3 Use milder conditions. Choose non-alcoholic solvent. a3_yes->remedy3 remedy3->end

Caption: Troubleshooting logic for low trans-isomer yield.

V. References

  • Amat, M., Hidalgo, J., Llor, N., & Bosch, J. (1998). Enantioselective synthesis of the trans-2,6-dialkylpiperidine alkaloids (2R,6R)-lupetidine and (2R,6R)-solenopsin A. Tetrahedron: Asymmetry, 9(14), 2419-2422. [Link]

  • Brown, D. G., & Boström, J. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1620. [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). Asian Journal of Chemistry, 27(8), 2829-2831. [Link]

  • CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents. (n.d.). Retrieved from

  • Padwa, A., & Pearson, W. H. (Eds.). (2002). The Chemistry of Heterocyclic Compounds: Piperidines and their Derivatives. John Wiley & Sons.

  • Shimizu, S., Watanabe, N., Kataoka, T., Shoji, T., Abe, N., Morishita, S., & Ichimura, H. (2007). Pyridine and Pyridine Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

  • Solenopsin A and analogs exhibit ceramide-like biological activity - PMC. (2015, May 8). Retrieved from [Link]

  • Stereoselective Synthesis of 2,5,6-Trisubstituted Piperidines - American Chemical Society. (2002, March 12). Retrieved from [Link]

  • Wikipedia. (2023, December 2). 5-Ethyl-2-methylpyridine. [Link]

Sources

Troubleshooting

resolving issues in the scale-up of trans-piperidine synthesis

Welcome to the Technical Support Center for Advanced Heterocyclic Scale-Up. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals who encounter critical bottlene...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Scale-Up. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals who encounter critical bottlenecks when transitioning piperidine syntheses from the discovery bench to the pilot plant.

The scale-up of trans-piperidines is particularly notorious. Small-scale reactions often rely on kinetic control, excessive catalyst loading, or heterogeneous reagents that mask underlying thermodynamic and mass-transfer limitations. When you move from a 10-gram round-bottom flask to a 50-liter reactor, these hidden variables manifest as collapsed yields, catalyst poisoning, and inverted diastereoselectivity.

Below is our definitive troubleshooting guide, engineered to explain the causality behind these failures and provide self-validating, scalable solutions.

Troubleshooting Q&A: trans-Piperidine Scale-Up

Issue 1: Yield Collapse in Base-Promoted Cyclization (IMAMR)

Q: We are scaling up an Intramolecular Aza-Michael Reaction (IMAMR) to synthesize a 2,6-trans-piperidine. At the 10g scale, using Cesium Carbonate (


), we achieved an 85% yield and a 90:10 trans/cis ratio. At the 5kg scale, the yield collapsed to <40% with incomplete conversion. What happened? 

The Causality: This is a classic mass-transfer limitation.


 has exceptionally poor solubility in organic solvents. At the bench scale, rapid magnetic stirring creates a highly dispersed suspension, effectively overcoming the solid-liquid boundary layer. At the pilot scale, the impeller dynamics change, and the heterogeneous mixture becomes a kinetic bottleneck. The reaction starves for the dissolved base, leading to prolonged reaction times and competitive side reactions (e.g., polymerization or degradation of the Michael acceptor).

The Solution: Transition from a heterogeneous inorganic base to a highly soluble organic base or phase-transfer system. Research has demonstrated that substituting


 with Tetrabutylammonium fluoride (TBAF) in IMAMR scale-ups maintains the high trans/cis diastereoselectivity while ensuring a homogeneous reaction profile, allowing for smooth scale-up without yield degradation [1].

IMAMR_ScaleUp A N-tethered alkene (Starting Material) B Cs2CO3 Base (Heterogeneous) A->B C TBAF Base (Homogeneous) A->C D Mass Transfer Limitation (Fails on Scale) B->D E Efficient Cyclization (Scalable) C->E F 2,6-trans-Piperidine D->F Low Yield (<40%) E->F High Yield (>90%)

Kinetic bottlenecks in base-promoted IMAMR scale-up for 2,6-trans-piperidines.

Quantitative Comparison of Base Systems in IMAMR:

Base SystemPhase Type10g Scale Yield (d.r.)5kg Scale Yield (d.r.)Primary Limitation

Heterogeneous85% (90:10)38% (88:12)Mass transfer; poor solubility
TBAF Homogeneous91% (95:5)92% (95:5)None; highly scalable
DBU Homogeneous82% (85:15)80% (85:15)Slightly lower intrinsic d.r.
Issue 2: Loss of Diastereoselectivity in Pyridine Hydrogenation

Q: Our catalytic hydrogenation of a 3,4-disubstituted pyridinium salt yields predominantly the cis-piperidine. We need the trans-diastereomer for our API. How do we invert this on a multi-kilogram scale without resorting to expensive chiral chromatography?

The Causality: Catalytic hydrogenation of pyridines and pyridinium salts on metal surfaces (e.g., Pd/C, Rh, or Ru) inherently proceeds via syn-addition of hydrogen gas to the catalyst-bound face of the ring [4]. This kinetic pathway overwhelmingly favors the formation of the cis-diastereomer.

The Solution: Do not fight the kinetics of the hydrogenation; instead, leverage the thermodynamics of the product. For 3,4-disubstituted piperidines, the trans-isomer is typically the thermodynamic sink because it allows both substituents to adopt pseudo-equatorial positions, relieving 1,3-diaxial steric strain. You can achieve this by implementing a one-pot, base-promoted epimerization protocol using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) directly after the arylation or reduction step [2].

Epimerization A cis-Piperidine (Kinetic Product) B DBU Addition (Deprotonation) A->B syn-addition product C Planar Enolate Intermediate B->C alpha-proton abstracted C->A Minor pathway D Thermodynamic Reprotonation C->D Reversible equilibrium E trans-Piperidine (Thermodynamic Sink) D->E Steric relief

Thermodynamic epimerization pathway from cis to trans-piperidine using DBU.

Self-Validating Protocol: One-Pot cis-to-trans Epimerization of 3,4-Disubstituted Piperidines

To ensure trustworthiness and reproducibility, this protocol is designed as a "self-validating system." It includes mandatory In-Process Controls (IPCs) that act as go/no-go gates, preventing the advancement of failed reactions.

Prerequisites: The starting material must possess an enolizable


-proton adjacent to an electron-withdrawing group (e.g., an amide, ester, or aryl group at the C3 or C4 position) to allow for DBU-mediated deprotonation.

Step 1: Reactor Preparation & Dissolution

  • Charge a dry, nitrogen-purged reactor with the crude cis-piperidine intermediate (1.0 equiv).

  • Add anhydrous Toluene (10 volumes).

  • Validation Gate 1 (Moisture Check): Perform Karl Fischer titration on the mixture. Moisture must be <0.1% w/w to prevent competitive hydrolysis of the activating group.

Step 2: Base Addition and Epimerization

  • Heat the reactor to 80 °C under continuous agitation.

  • Charge DBU (1.5 equiv) dropwise over 30 minutes to avoid localized thermal spikes.

  • Maintain the reaction at 80 °C for 12 hours.

Step 3: In-Process Control (IPC) - The Self-Validating Step

  • Pull a 1 mL aliquot, quench with 1M HCl, and extract into EtOAc.

  • Validation Gate 2 (HPLC/NMR Analysis): Analyze the organic layer via HPLC or

    
    H-NMR.
    
    • Pass: The trans:cis ratio is >90:10. Proceed to Step 4.

    • Fail: If the ratio is <90:10, the thermodynamic equilibrium has not been reached. Continue heating for 4 hours and re-sample.

Step 4: Quench and Isolation

  • Cool the reactor to 20 °C.

  • Quench the reaction by adding 1M aqueous HCl (5 volumes) to protonate the DBU.

  • Separate the phases. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the trans-piperidine as a single diastereomer.
    
Issue 3: Catalyst Deactivation in Transfer Hydrogenation

Q: During the transfer hydrogenation of N-benzylpyridinium salts to chiral piperidines using Rhodium catalysts, our catalyst dies prematurely at the 100g scale, leaving 30% unreacted starting material. Why?

The Causality: Rhodium-catalyzed transfer hydrogenation is highly susceptible to halide poisoning [3]. If your pyridinium salt was synthesized using an alkyl chloride or if there are trace fluorinated impurities, the released halide ions strongly coordinate to the Rh(III) or Ru(II) metal center, displacing the active hydride/formate ligands and irreversibly poisoning the catalyst.

The Solution: Implement a halide scavenger. Adding a stoichiometric amount of Titanium isopropoxide (


) to the reaction mixture effectively neutralizes free fluoride or chloride ions, precipitating them as inert titanium-halide complexes. This protects the active catalytic cycle and ensures complete conversion of the enamine/pyridinium intermediate into the desired piperidine.

References

  • Source: nih.
  • Source: chemrxiv.
  • Source: dicp.ac.
  • Scale-Up Synthesis of 1-(4-Aminophenyl)
Optimization

Technical Support Center: Method Development for Robust Analysis of trans-5-ethyl-2-methylpiperidine

Welcome to the technical support center for the robust analysis of trans-5-ethyl-2-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals who require accurate and reliabl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the robust analysis of trans-5-ethyl-2-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals who require accurate and reliable analytical methods for this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to empower you to develop and validate robust analytical methods in your own laboratory.

Introduction to the Analysis of trans-5-ethyl-2-methylpiperidine

trans-5-ethyl-2-methylpiperidine is a substituted piperidine derivative. The accurate quantification and characterization of this compound and its stereoisomers are critical in various fields, including pharmaceutical development, where even minor impurities can have significant pharmacological implications. The presence of two chiral centers in 5-ethyl-2-methylpiperidine results in four possible stereoisomers, making chiral separation a key analytical challenge. This guide will focus on providing solutions for the robust analysis of the trans isomer, encompassing both achiral (quantification) and chiral (purity) analytical methods.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of trans-5-ethyl-2-methylpiperidine.

Q1: Which analytical technique is most suitable for the routine quantification of trans-5-ethyl-2-methylpiperidine?

A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for quantifying piperidine derivatives.[1] The choice depends on several factors:

  • Volatility and Thermal Stability: GC-MS is well-suited for volatile and thermally stable compounds like many piperidine derivatives.[1]

  • Sample Matrix: For complex matrices, the separation power of HPLC combined with a specific detector (e.g., MS) might be necessary to resolve the analyte from interferences.

  • Sensitivity Requirements: GC-MS often offers high sensitivity.[1]

  • Instrumentation Availability: The choice will ultimately depend on the instrumentation available in your laboratory.[1]

Q2: My trans-5-ethyl-2-methylpiperidine compound lacks a strong UV chromophore. How can I analyze it using HPLC?

A2: This is a common challenge with many aliphatic amines. Several strategies can be employed:

  • Use of a Universal Detector: Detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are suitable for non-chromophoric compounds.

  • Derivatization: A highly effective approach is to react the secondary amine of the piperidine with a derivatizing agent that introduces a UV-active or fluorescent tag.[2] For example, reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl) can form stable, UV-active derivatives.[2] This not only enhances detection but can also improve chromatographic properties.[3]

  • Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity without the need for a chromophore.[4]

Q3: How can I separate the trans and cis isomers of 5-ethyl-2-methylpiperidine?

A3: The separation of diastereomers like the trans and cis isomers of 5-ethyl-2-methylpiperidine can often be achieved using standard reversed-phase or normal-phase HPLC. A systematic approach to method development is recommended, starting with screening different columns and mobile phases to find the best initial conditions.[5] Optimization of parameters like mobile phase composition, temperature, and flow rate can further enhance resolution.[5] For more challenging separations, specialized chiral stationary phases may also resolve diastereomers.

Q4: What is the best approach for chiral separation of the enantiomers of trans-5-ethyl-2-methylpiperidine?

A4: Chiral chromatography is essential for separating enantiomers.[6][7] The most common approaches are:

  • Chiral HPLC: This involves using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are widely used and offer excellent selectivity for a broad range of compounds.[8][9] The choice of mobile phase (normal-phase, reversed-phase, or polar organic) and additives can significantly impact the separation.[9]

  • Chiral GC: Similar to chiral HPLC, this technique uses a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[6] It is suitable for volatile and thermally stable enantiomers.

  • Derivatization with a Chiral Reagent: An alternative is to react the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of trans-5-ethyl-2-methylpiperidine.

Gas Chromatography (GC) Issues
Problem Potential Cause(s) Troubleshooting Steps & Explanation
Peak Tailing Active Sites in the System: The basic nitrogen in the piperidine ring can interact with acidic sites (silanols) on the liner, column, or injection port, leading to poor peak shape.[10]Use Deactivated Consumables: Employ deactivated inlet liners and columns specifically designed for analyzing active compounds.[11] Derivatization: To block the active amine site and improve peak shape, consider derivatization with agents like trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]
Poor Sensitivity / No Peaks Analyte Adsorption: The compound may be adsorbing to active sites in the GC system.[11][12] Improper Injection Parameters: Incorrect inlet temperature or injection volume can lead to sample loss or degradation.[13] Detector Issues: The detector may not be appropriate or functioning correctly.[12]Check for System Activity: As with peak tailing, ensure all components in the flow path are inert.[10] Optimize Inlet Temperature: Ensure the temperature is high enough to volatilize the compound without causing degradation.[11] Verify Detector Function: Confirm that the detector is suitable for the analyte and is operating within its specified parameters. For MS, check the tune and detector voltage.[12]
Retention Time Shifts Leaks in the System: Leaks in the carrier gas line, septum, or fittings can cause fluctuations in flow rate.[11][13] Column Contamination or Degradation: Buildup of non-volatile material on the column can alter its properties. Inconsistent Oven Temperature: Poor temperature control will lead to variable retention times.Perform a Leak Check: Systematically check all connections with an electronic leak detector.[11] Bake Out or Trim the Column: Heat the column to a high temperature (within its limits) to remove contaminants. If this fails, trim the first few centimeters of the column.[13] Verify Oven Temperature Program: Ensure the oven is accurately following the set temperature program.
High-Performance Liquid Chromatography (HPLC) Issues
Problem Potential Cause(s) Troubleshooting Steps & Explanation
Poor Peak Shape (Tailing or Fronting) Secondary Interactions: The basic nature of the piperidine can lead to strong interactions with residual silanols on silica-based columns, causing tailing. Column Overload: Injecting too much sample can lead to peak fronting.[5] Inappropriate Mobile Phase pH: If the pH is close to the pKa of the analyte, peak shape can be distorted.Use a Base-Deactivated Column: Many modern columns are specifically treated to minimize silanol interactions. Add a Mobile Phase Modifier: Incorporating a small amount of a basic additive like diethylamine or triethylamine can compete for active sites and improve peak shape. Adjust Mobile Phase pH: Operate at a pH at least 2 units away from the analyte's pKa. For a basic compound, a higher pH (using a hybrid or polymer-based column stable at high pH) or a lower pH (where the analyte is fully protonated) is recommended. Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[5]
Poor Resolution of Stereoisomers Suboptimal Stationary Phase: The chosen chiral stationary phase may not be suitable for this specific separation.[9] Incorrect Mobile Phase Composition: The mobile phase composition is critical for achieving chiral recognition.[9] Temperature Effects: Temperature can significantly influence chiral separations, sometimes even reversing the elution order of enantiomers.[9]Screen Different Chiral Columns: Test a variety of chiral stationary phases (e.g., amylose-based, cellulose-based) to find the one that provides the best selectivity.[9] Optimize the Mobile Phase: Systematically vary the mobile phase composition, including the type and concentration of organic modifiers and additives.[9] Investigate Temperature: Evaluate the separation at different column temperatures (e.g., 10°C, 25°C, 40°C) to find the optimal condition.[9]
Irreproducible Retention Times Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention. Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase. Pump Issues: Fluctuations in pump pressure or flow rate.Ensure Consistent Mobile Phase Preparation: Use a precise and documented procedure for preparing all mobile phases. Adequate Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. Check Pump Performance: Monitor the pump pressure for any unusual fluctuations.

Experimental Protocols

The following are representative protocols that can be used as a starting point for method development. Note: These protocols must be optimized and validated for your specific application and instrumentation.

Protocol 1: GC-MS for Quantification

This protocol is suitable for the quantitative analysis of trans-5-ethyl-2-methylpiperidine in a relatively clean sample matrix.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, ethyl acetate) to a known concentration.
  • If necessary, perform a derivatization step to improve chromatographic performance.[1] A common procedure involves reacting with trifluoroacetic anhydride (TFAA).[14]

2. GC-MS Operating Conditions: [1][4]

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.[1][4]
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1][4]
  • Inlet Temperature: 250 °C.
  • Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes. This program should be optimized for your specific setup.
  • Injection Mode: Split or splitless, depending on the required sensitivity.
  • MS Ionization Mode: Electron Ionization (EI).
  • MS Acquisition Mode: Full scan to identify the compound and its fragmentation pattern, or Selected Ion Monitoring (SIM) for higher sensitivity in quantitative analysis.
Protocol 2: Chiral HPLC-UV for Enantiomeric Purity

This protocol is designed for the separation and quantification of the enantiomers of trans-5-ethyl-2-methylpiperidine. This method assumes the compound has been derivatized to contain a UV chromophore.

1. Derivatization (if necessary):

  • React the sample with a suitable UV-active derivatizing agent.

2. HPLC Operating Conditions:

  • Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak column.
  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is common for normal-phase chiral separations. The exact ratio needs to be optimized for the best resolution.
  • Flow Rate: 0.5 - 1.0 mL/min.
  • Column Temperature: 25°C (can be varied to optimize separation).
  • Injection Volume: 5 - 20 µL.
  • Detection: UV detection at the wavelength of maximum absorbance for the derivatized analyte.
Method Validation

Any developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[15][16] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[17]

  • Linearity: A direct proportional relationship between the concentration and the analytical signal.[17]

  • Accuracy: The closeness of the test results to the true value.[17]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[15]

Visualizations

General Analytical Workflow

Analytical Workflow General Analytical Workflow for trans-5-ethyl-2-methylpiperidine cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection cluster_3 Data Analysis & Reporting Sample Sample Receipt Dissolution Dissolution in Suitable Solvent Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization GC Gas Chromatography (GC) Derivatization->GC For Quantification HPLC High-Performance Liquid Chromatography (HPLC) Derivatization->HPLC For Chiral/Achiral Separation MS Mass Spectrometry (MS) GC->MS HPLC->MS UV UV-Vis Detector HPLC->UV ELSD_CAD ELSD / CAD HPLC->ELSD_CAD Quantification Quantification MS->Quantification Purity Purity Assessment UV->Purity ELSD_CAD->Quantification Validation Method Validation Report Quantification->Validation Purity->Validation

Caption: A generalized workflow for the analysis of trans-5-ethyl-2-methylpiperidine.

Troubleshooting Logic for Poor Peak Shape in GC

GC Troubleshooting Troubleshooting Poor GC Peak Shape start Poor Peak Shape (Tailing) q1 Are you using deactivated liner and column? start->q1 a1_yes Proceed to next check q1->a1_yes Yes a1_no Install deactivated consumables q1->a1_no No q2 Is the injection port temperature optimized? a1_yes->q2 end Improved Peak Shape a1_no->end a2_yes Consider derivatization q2->a2_yes Yes a2_no Optimize inlet temperature q2->a2_no No derivatize Derivatize sample to block active amine group a2_yes->derivatize a2_no->end derivatize->end

Caption: A decision tree for troubleshooting poor peak shape in GC analysis.

References

  • A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl - Benchchem.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Benchchem.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
  • TROUBLESHOOTING GUIDE.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Agilent GC troubleshooting guide poster.
  • GC-MS Troubleshooting Guide | PDF | Gas Chromatography - Scribd.
  • Gas Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu UK.
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin - Scholars.Direct.
  • Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers - Benchchem.
  • CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR.
  • A Guide to the Analysis of Chiral Compounds by GC.
  • Playing with Selectivity for Optimal Chiral Separation - LCGC International.
  • Enantiomeric Separations using Chiral Counter-Ions - Diva-Portal.org.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Validation of trans-5-Ethyl-2-methylpiperidine Stereochemistry

The following guide provides a rigorous technical validation framework for trans-5-ethyl-2-methylpiperidine , a critical scaffold in medicinal chemistry (e.g., Janus kinase inhibitors, alkaloid synthesis). This guide dep...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical validation framework for trans-5-ethyl-2-methylpiperidine , a critical scaffold in medicinal chemistry (e.g., Janus kinase inhibitors, alkaloid synthesis).

This guide departs from standard product descriptions by treating the validation process itself as the product. It compares the "Gold Standard" validation workflow against inferior alternatives, providing the evidence-based logic required by senior scientists.

Executive Summary

In the synthesis of 2,5-disubstituted piperidines, distinguishing the thermodynamic trans-isomer (diequatorial) from the kinetic cis-isomer (axial-equatorial) is the single most frequent failure point. Misassignment leads to erroneous SAR (Structure-Activity Relationship) data and regulatory hold-ups.

This guide establishes the Nuclear Magnetic Resonance (NMR)


-Coupling Analysis  method as the primary validation standard, superior to low-resolution MS or unverified chemical shift predictions. We compare this validated product (the pure trans isomer) against its common alternatives (cis-impurities and racemic mixtures).

Part 1: Stereochemical Grounding & Stability Analysis

To validate the product, one must understand the "Alternative" (the impurity).[1] The stereochemistry of 2,5-disubstituted piperidines follows the geometric rules of 1,4-disubstituted cyclohexanes.

The Product: trans-5-Ethyl-2-methylpiperidine
  • Configuration:

    
     or 
    
    
    
    (Racemic or Enantiopure).
  • Conformation: The substituents at positions 2 and 5 are in a 1,4-relationship relative to the ring.

  • Geometry: The trans isomer adopts a diequatorial (e,e) chair conformation to minimize 1,3-diaxial strain.

  • Stability: Thermodynamic product. Stable to base-catalyzed epimerization.

The Alternative: cis-5-Ethyl-2-methylpiperidine
  • Configuration:

    
     or 
    
    
    
    .
  • Geometry: Adopts an axial-equatorial (a,e) conformation.

  • Origin: Often the kinetic product of facial hydrogenation (e.g., reduction of 5-ethyl-2-methylpyridine over PtO

    
     often yields high cis ratios due to catalyst surface adsorption).
    
Comparative Stability Data
Parametertrans-Isomer (Product) cis-Isomer (Alternative) Implication
Conformation Diequatorial (e,e)Axial-Equatorial (a,e)trans has lower steric energy (~1.8 kcal/mol).[2][3]
Thermodynamics StableMetastablecis converts to trans under thermodynamic conditions (e.g., NaOEt/EtOH reflux).
Boiling Point Slightly LowerSlightly HigherDifficult to separate by simple distillation; requires fractional distillation or chromatography.
pKa (Conjugate Acid) ~11.2~10.8trans amine is more accessible/basic due to equatorial lone pair orientation dynamics.

Part 2: Validation Methodologies Comparison

This section compares the recommended validation workflow against alternative analytical techniques.

Method A: H NMR Coupling Constant ( ) Analysis (Recommended)

This is the self-validating standard. It relies on the Karplus relationship, which is immutable in rigid chair systems.

  • Mechanism: In the trans (e,e) isomer, the protons at C2 and C5 are axial . They couple with adjacent axial protons (at C3 and C6) with a large coupling constant (

    
    ).
    
  • Diagnostic Signal: Look for the multiplet width or specific doublets/triplets of the methine protons.

Method B: NOESY/ROESY (Secondary Confirmation)

Useful when signal overlap obscures


-values.
  • trans (e,e): No NOE between H2 and H5 (too distant). Strong NOE between H2(ax) and H4(ax)/H6(ax).

  • cis (a,e): If H2 is equatorial, it shows NOE to adjacent equatorial protons.

Method C: X-Ray Crystallography (Absolute but Slow)

Requires derivatization (e.g., Picrate or HCl salt) as the free base is a liquid/oil.

Comparative Performance Matrix
FeatureMethod A:

H NMR (

-Analysis)
Method B: 2D NOESY Method C: X-Ray (Derivatized)
Speed < 1 Hour2-4 HoursDays to Weeks
Sample State Solution (CDCl

)
Solution (CDCl

)
Solid Crystal
Reliability High (if signals resolved)High (Spatial proof)Absolute
Cost LowLowHigh
Limit of Detection ~2% Isomer Impurity~5% Isomer ImpurityN/A (Single Crystal)

Part 3: Detailed Experimental Protocols

Protocol 1: Thermodynamic Isolation of trans-Isomer

If your synthesis yields a cis/trans mixture, use this protocol to enrich the thermodynamic trans product.

  • Dissolution: Dissolve the crude amine mixture (10 g) in absolute ethanol (100 mL).

  • Catalyst Addition: Add Sodium Ethoxide (NaOEt) (0.5 eq).

  • Equilibration: Reflux under Nitrogen for 24–48 hours.

    • Mechanism:[3] Reversible deprotonation at the

      
      -carbon (C2 or C6) allows the axial substituent to flip to the equatorial position.
      
  • Workup: Cool, remove solvent in vacuo, resuspend in ether, wash with water, dry over MgSO

    
    .
    
  • Validation: Analyze via Protocol 2.

Protocol 2: NMR Validation Workflow

Objective: Confirm "trans" stereochemistry via axial-axial coupling.

  • Sample Prep: Dissolve 10 mg of amine in 0.6 mL CDCl

    
    . (Neutralize acidity with K
    
    
    
    CO
    
    
    if using salt).
  • Acquisition: Run standard

    
    H NMR (min 400 MHz).
    
  • Analysis of H2 (Multiplet at ~2.5 - 2.8 ppm):

    • Step 3a: Identify the proton alpha to the methyl group (H2).

    • Step 3b: Measure the peak width at half-height (

      
      ) or extract 
      
      
      
      values.
    • Criteria for Trans (e,e): H2 is axial . It must show at least one large coupling (

      
       Hz) to H3
      
      
      
      .
      • Visual Check: The multiplet will appear as a wide "triplet of quartets" or similar wide band (

        
         Hz).
        
    • Criteria for Cis (a,e): H2 is equatorial (assuming 5-Et is equatorial) OR H2 is axial but H5 is axial? No, in cis, one is axial.[4]

      • If H2 is equatorial, couplings are small (

        
         Hz, 
        
        
        
        Hz).
      • Visual Check: The multiplet will be narrow (

        
         Hz).
        

Part 4: Visualization of Validation Logic

The following diagram illustrates the decision tree for validating the stereochemistry of the synthesized piperidine.

ValidationWorkflow Start Crude 5-Ethyl-2-methylpiperidine NMR Acquire 1H NMR (400 MHz+) Focus on H2 and H5 signals Start->NMR AnalyzeH2 Analyze H2 Signal Splitting (Alpha to Nitrogen) NMR->AnalyzeH2 Decision Is Large Coupling (J > 10 Hz) Present? AnalyzeH2->Decision TransPath Yes (Axial-Axial Coupling) Decision->TransPath Wide Multiplet CisPath No (Small Couplings only) Decision->CisPath Narrow Multiplet TransResult CONFIRMED TRANS ISOMER (Thermodynamic Product) Substituents: Diequatorial TransPath->TransResult CisResult IDENTIFIED CIS ISOMER (Kinetic Product) Substituents: Axial/Equatorial CisPath->CisResult Action Perform Thermodynamic Equilibration (NaOEt/EtOH) CisResult->Action Action->NMR Re-analyze

Figure 1: Logic flow for the stereochemical assignment of 2,5-disubstituted piperidines based on NMR coupling constants.

References

  • Fujii, T., et al. (1976). Equilibration of cis and trans isomers of 5-ethyl-2-methylpiperidine derivatives. Heterocycles.

  • RSC Medicinal Chemistry. (2022).[5] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. Royal Society of Chemistry.[5]

  • BenchChem. (2025).[1][6] Purification and Separation of Piperidine Isomers: Technical Protocols. BenchChem Technical Guides.

  • National Institutes of Health (NIH). (2022). Modulating Conformational Preferences by Allylic Strain in N-acylpiperidines. PubMed Central.

Sources

Comparative

Comparative Analysis of cis- and trans-5-Ethyl-2-methylpiperidine: Stereochemical Dynamics and Application Guide

Introduction 5-Ethyl-2-methylpiperidine (MEP) is a highly versatile aliphatic heterocycle utilized extensively as a building block in advanced pharmacological research and chemical synthesis[1]. Because it possesses two...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Ethyl-2-methylpiperidine (MEP) is a highly versatile aliphatic heterocycle utilized extensively as a building block in advanced pharmacological research and chemical synthesis[1]. Because it possesses two stereocenters at the C2 and C5 positions, MEP exists as two distinct diastereomers: cis-MEP and trans-MEP. While they share the same molecular weight and basic connectivity, their spatial geometries dictate profoundly different thermodynamic stabilities, chromatographic behaviors, and receptor-binding affinities.

This guide provides an objective, in-depth comparative analysis of these two isomers, detailing their conformational mechanics, pharmacological performance, and the self-validating experimental protocols required for their resolution.

Conformational Mechanics and Thermodynamic Stability

To understand the divergent behavior of cis- and trans-MEP, one must analyze the piperidine ring's chair conformation. The C2 and C5 positions in the piperidine ring are separated by two carbons (C3 and C4), meaning they exhibit a 1,4-relationship relative to each other. This structural reality dictates their available conformations:

  • trans-5-Ethyl-2-methylpiperidine : In a 1,4-substitution pattern, the trans configuration allows both the C2-methyl and C5-ethyl groups to occupy equatorial positions simultaneously (the diequatorial or e,e conformer). This minimizes 1,3-diaxial steric strain, making the trans isomer thermodynamically highly stable.

  • cis-5-Ethyl-2-methylpiperidine : Conversely, the cis configuration forces one of the substituents into an axial position while the other remains equatorial (the axial-equatorial or a,e conformer). The resulting steric clash between the axial alkyl group and the axial protons on the ring significantly increases the internal energy of the cis isomer, rendering it less stable than its trans counterpart.

Pharmacological Performance and Applications

The spatial orientation of the alkyl groups in MEP critically influences how derivative molecules interact with biological targets.

Histamine H3-Receptor Antagonists

Derivatives of trans-MEP, such as 1-[3-(4-cyanophenoxy)propyl]-trans-2-methyl-5-ethylpiperidine, have been identified as potent non-imidazole ligands for the histamine H3-receptor[2]. The diequatorial spread of the trans isomer provides an optimal steric profile to fit the receptor's binding pocket. By competitively blocking the presynaptic H3 auto-receptors, these trans-derivatives disinhibit the release of cerebral histamine, a mechanism actively explored for treating Alzheimer's disease, obesity, and cognitive deficits[2].

H3Pathway Ligand trans-MEP Derivative (H3 Antagonist) Receptor Histamine H3 Receptor (Presynaptic) Ligand->Receptor Competitive Binding Release Increased Histamine Synthesis & Release Receptor->Release Disinhibition of Auto-receptors Effect Enhanced Wakefulness & Cognitive Function Release->Effect Post-Synaptic Activation

Figure 1: Pharmacological mechanism of trans-MEP derivatives as Histamine H3-receptor antagonists.

Potassium Channel Blockers

Both cis and trans derivatives of MEP have been investigated as inhibitors of calcium-activated potassium channels (IKca) in erythrocytes[3]. These compounds act as potential antisickling agents for sickle cell disease. The stereochemical differences directly influence the lipophilicity of the drug and its precise fit within the ion channel pore[3].

Comparative Data Summary

The following table summarizes the key comparative metrics between the two diastereomers to aid in compound selection and experimental design.

Parametercis-5-Ethyl-2-methylpiperidinetrans-5-Ethyl-2-methylpiperidine
Relative Stereochemistry (2R, 5S) / (2S, 5R)(2R, 5R) / (2S, 5S)
Dominant Conformation Axial-Equatorial (a,e)Diequatorial (e,e)
Thermodynamic Stability Lower (Subject to 1,3-diaxial strain)Higher (Strain minimized)
Chromatographic Elution Later (Higher relative polarity)Earlier (Lower relative polarity)
Target Receptor Profile IKca Channel Blockers[3]Histamine H3-Receptors[2]

Experimental Methodology: Chromatographic Resolution

Because cis- and trans-MEP are diastereomers, they possess distinct physical properties that allow for separation via silica gel column chromatography. The following self-validating protocol outlines the resolution of the isomeric mixture[2].

Protocol: Separation of cis- and trans-MEP

Causality Note: Aliphatic amines like piperidine interact strongly with the acidic silanol (Si-OH) groups on standard silica gel, leading to severe peak tailing and poor resolution. The addition of Triethylamine (TEA) to the mobile phase is a critical experimental choice; it competitively binds and neutralizes these acidic sites, ensuring the MEP isomers elute as tight, distinct bands.

  • Column Preparation : Slurry-pack a glass chromatography column with silica gel (230-400 mesh) using petroleum spirit (bp 60–80 °C).

  • Solvent System : Prepare the mobile phase consisting of petroleum spirit, diethyl ether, and triethylamine in a precise 66:33:1 (v/v/v) ratio[2].

  • Sample Loading : Dissolve the crude cis/trans-MEP mixture in a minimum volume of the mobile phase. Apply it carefully to the top of the silica bed to ensure a narrow loading band.

  • Elution & Monitoring : Elute the column isocratically. Because MEP lacks a UV-active chromophore, monitor the collected fractions using Thin Layer Chromatography (TLC) stained with ninhydrin or iodine vapor.

  • Isolation : Pool the fractions. The trans isomer typically elutes first due to its lower effective polarity and favored diequatorial shielding of the nitrogen lone pair. Remove the solvent under reduced pressure to yield the purified isomers as distinct oils[2].

SeparationWorkflow Mix cis/trans-MEP Mixture Chrom Silica Gel Column (Pet. Ether:Et2O:TEA 66:33:1) Mix->Chrom Load Sample Trans trans-Isomer (Diequatorial, e,e) Chrom->Trans Fraction A Cis cis-Isomer (Axial-Equatorial, a,e) Chrom->Cis Fraction B NMR 1H NMR Validation Trans->NMR J-coupling analysis Cis->NMR J-coupling analysis

Figure 2: Chromatographic separation workflow for resolving cis- and trans-5-ethyl-2-methylpiperidine.

Analytical Validation

To ensure the trustworthiness of the separation, the isolated fractions must be validated as a self-contained system using ^1^H NMR spectroscopy.

  • trans-Isomer Validation : In the trans (e,e) isomer, the axial protons at C2 and C5 will couple with adjacent axial protons on C3 and C4. This axial-axial interaction yields large J-coupling constants (typically 10–12 Hz).

  • cis-Isomer Validation : In the cis (a,e) isomer, the proton attached to the carbon bearing the axial alkyl group will be equatorial. Its coupling with adjacent axial protons (equatorial-axial) will yield significantly smaller J-coupling constants (typically 2–5 Hz).

This distinct splitting pattern provides definitive, objective proof of successful diastereomeric resolution prior to downstream synthesis[3].

References

  • Title : Non-imidazole alkylamines as histamine H3-receptor ligands and their therapeutic applications | Source : Google Patents | URL : 2

  • Title : Potassium Channel Blockers as Potential Antisickling Agents | Source : UCL Discovery | URL : 3

  • Title : Chemical Properties of Piperidine, 5-ethyl-2-methyl- (CAS 104-89-2) | Source : Cheméo | URL : 1

Sources

Validation

Absolute Configuration of trans-2,5-Disubstituted Piperidines: A Comparative Technical Guide

Executive Summary: The Stereochemical Challenge The trans-2,5-disubstituted piperidine scaffold is a privileged pharmacophore found in numerous alkaloids (e.g., Solenopsins, Pumiliotoxins) and synthetic glycosidase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Challenge

The trans-2,5-disubstituted piperidine scaffold is a privileged pharmacophore found in numerous alkaloids (e.g., Solenopsins, Pumiliotoxins) and synthetic glycosidase inhibitors. Unlike rigid systems, the piperidine ring exists in a dynamic equilibrium of chair conformers. In a trans-2,5 arrangement, the lowest energy chair typically places one substituent in an axial position and the other in an equatorial position.

This conformational flexibility presents a unique challenge for absolute configuration (AC) determination. Standard NMR coupling constants (


) reliably establish relative stereochemistry (cis vs. trans) but fail to distinguish enantiomers (

vs.

).

This guide objectively compares three methodologies for assigning AC: X-Ray Crystallography , Vibrational Circular Dichroism (VCD) , and Mosher’s Method (NMR) .

Comparative Matrix: Method Selection

The following matrix compares the operational viability of each method for a typical drug discovery intermediate (often an oil or amorphous solid).

FeatureX-Ray Crystallography Vibrational CD (VCD) Mosher's Method (NMR)
Primary Requirement Single crystal (highly ordered)Solution (approx. 5-10 mg/mL)Reactive functional group (

amine)
Destructive? No (recoverable)No (recoverable)Yes (chemical derivatization)
Time to Result Days to Weeks (crystallization dependent)24–48 Hours (calculation + acquisition)24 Hours (synthesis + NMR)
Reliability (Piperidines) Gold Standard (if Flack parameter < 0.1)High (sensitive to ring conformation)Medium (risk of rotameric ambiguity)
Cost/Throughput High / LowMedium / MediumLow / High

Method A: The Chemical Approach (Mosher's Method)

Mechanistic Insight

Mosher’s method relies on the synthesis of diastereomeric amides using


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA).[1] For piperidines, the secondary amine reacts with

- and

-MTPA-Cl.

The Critical Caveat for Piperidines: Unlike acyclic amines, the piperidine nitrogen is part of a ring. The amide bond formed has partial double-bond character, creating


 and 

rotamers.
  • Expert Insight: In trans-2,5-piperidines, steric hindrance at the C2 position often locks the N-C(O) bond rotamer to minimize

    
     strain. However, if the ring flips between chair forms, the "shielding cone" of the Mosher phenyl group shifts, potentially inverting the 
    
    
    
    signs. You must confirm the ring conformation (via NOE) before applying the Mosher model.
Experimental Protocol

Objective: Synthesize


- and 

-MTPA amides of the target piperidine.
  • Reagents:

    • Substrate: 0.05 mmol trans-2,5-disubstituted piperidine.

    • Reagent: 0.1 mmol

      
      -(-)-MTPA-Cl (and separately 
      
      
      
      -(+)-MTPA-Cl).
    • Base: 0.15 mmol Triethylamine (

      
      ).
      
    • Solvent: Dry

      
       (
      
      
      
      ).
  • Procedure:

    • Dissolve substrate in

      
       under 
      
      
      
      atmosphere.
    • Add

      
       followed by MTPA-Cl.
      
    • Stir at RT for 4 hours (monitor by TLC).

    • Quench with dimethylaminopropylamine (to scavenge excess acid chloride).

    • Filter through a short silica plug (elute with

      
      ).
      
  • Analysis:

    • Acquire

      
       NMR (500 MHz+) for both diastereomers in 
      
      
      
      .
    • Calculate

      
      .
      
Logic Flow & Visualization

MosherLogic Start Piperidine Substrate (Unknown AC) Deriv Parallel Derivatization (R)-MTPA & (S)-MTPA Start->Deriv NMR 1H NMR Acquisition (Assign Protons H2, H3, H6) Deriv->NMR Calc Calculate Δδ(SR) δ(S-amide) - δ(R-amide) NMR->Calc Model Apply Mosher Shielding Model (Assume s-cis amide conformation) Calc->Model Result Assign Configuration (Positive Δδ = Right side of plane) Model->Result Warning CRITICAL CHECK: Does NOE confirm a single stable chair conformation? Model->Warning

Figure 1: Workflow for Mosher's analysis. The dashed warning node highlights the specific risk for flexible piperidine rings.

Method B: The Spectroscopic Approach (VCD)

Mechanistic Insight

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized IR light.

  • Why it wins for Piperidines: VCD is hypersensitive to the 3D-solution structure. Since trans-2,5-piperidines have distinct axial/equatorial vibrational modes (especially C-H stretches and ring deformations), the VCD spectrum provides a "fingerprint" that is difficult to misinterpret compared to NMR shielding cones.

Experimental & Computational Protocol

System: Self-validating loop between Experiment and Theory.

  • Experimental Acquisition:

    • Sample: 5–10 mg of piperidine in

      
       or 
      
      
      
      (IR transparent windows).
    • Instrument: FT-IR/VCD spectrometer (e.g., BioTools ChiralIR).

    • Scan: 4 hours accumulation (resolution 4

      
      ).
      
  • Computational Modeling (The "Digital Twin"):

    • Conformational Search: Use MMFF94 force field to find all chair/boat conformers within 5 kcal/mol.

    • Geometry Optimization: DFT level (B3LYP/6-31G* or B3LYP/cc-pVTZ).

    • Frequency Calculation: Calculate VCD and IR intensities for the lowest energy conformers.

    • Boltzmann Weighting: Average the spectra based on calculated free energies (

      
      ).
      
  • Validation:

    • Compare Calculated IR vs. Experimental IR (must match to validate the geometric model).

    • Compare Calculated VCD vs. Experimental VCD.

VCD Workflow Diagram

VCD_Workflow cluster_Comp Computational Workflow (DFT) Exp Experimental VCD/IR (Solution State) Compare Compare Sign/Intensity (Similarty Score) Exp->Compare Conf Conformer Search (MMFF94) Opt DFT Optimization (B3LYP/6-31G*) Conf->Opt Freq VCD Spectrum Calc Opt->Freq Boltz Boltzmann Weighting Freq->Boltz Boltz->Compare Assign Assign Absolute Config Compare->Assign

Figure 2: The VCD "Digital Twin" workflow. Success depends on the accurate modeling of the conformational ensemble.

Method C: The Structural Approach (X-Ray)

The "Heavy Atom" Requirement

For light-atom molecules (C, H, N, O), standard X-ray diffraction cannot distinguish enantiomers because the scattering is centrosymmetric. To determine AC, you need Anomalous Dispersion , which requires a heavy atom (Atomic number > Si, typically Cl, Br, S).[2]

Protocol: Salt Formation

Since many piperidines are oils, converting them to crystalline salts is the standard purification and analysis route.

  • Hydrobromide Salt: React the free base piperidine with

    
     in diethyl ether. The Bromide ion provides a strong anomalous signal (
    
    
    
    ) for Cu-K
    
    
    radiation.
  • Chiral Co-crystallization: If the HBr salt is not crystalline, use a chiral acid (e.g., di-p-toluoyl-L-tartaric acid).

    • Note: If you use a chiral counter-ion of known configuration, you can determine the piperidine configuration relative to the acid without needing anomalous dispersion.

Data Validation:

  • Flack Parameter (

    
    ): 
    
    • 
       (with 
      
      
      
      ): Correct structure.
    • 
      : Inverted structure (wrong enantiomer).
      
    • 
      : Racemic twin or ambiguous.
      

Conclusion & Recommendation

For trans-2,5-disubstituted piperidines :

  • Primary Recommendation (VCD): Use VCD if the sample is an oil and you have access to DFT software. It is non-destructive and accurately accounts for the flexible piperidine chair conformations in solution.

  • Secondary Recommendation (X-Ray): If the compound forms a stable solid salt (e.g., HCl or HBr), X-ray is the definitive proof.

  • Tertiary Recommendation (Mosher): Use only if VCD/X-ray are unavailable. Be extremely cautious of ring flipping; validate the conformation using NOE experiments before interpreting

    
     values.
    

References

  • Stephens, P. J., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.[3] American Laboratory. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[4][5] Nature Protocols, 2(10), 2451–2458.[5] Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR.[1][4][5][6][7] Chemical Reviews, 104(1), 17–118. Link

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876–881. Link

  • Freedman, T. B., et al. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism.[2][3][8] Chirality, 15, 743–758. Link

Sources

Comparative

Technical Guide: Spectroscopic Differentiation of cis- and trans-5-Ethyl-2-methylpiperidine

The following guide provides a technical comparison of the cis- and trans-isomers of 5-ethyl-2-methylpiperidine. This analysis is grounded in physical organic chemistry principles, specifically the conformational analysi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of the cis- and trans-isomers of 5-ethyl-2-methylpiperidine. This analysis is grounded in physical organic chemistry principles, specifically the conformational analysis of 2,5-disubstituted piperidines, and synthesizes data from the reduction of 5-ethyl-2-methylpyridine (Aldehyde Collidine).

Executive Summary

5-Ethyl-2-methylpiperidine is the reduction product of 5-ethyl-2-methylpyridine (also known as MEP or "Aldehyde Collidine"). The hydrogenation process typically yields a diastereomeric mixture of cis and trans isomers. Differentiating these isomers is critical for pharmaceutical applications where stereochemistry dictates biological activity.

  • The Challenge: The isomers have similar boiling points and mass spectral fragmentation patterns.

  • The Solution: NMR spectroscopy (

    
    H and 
    
    
    
    C) provides the only definitive method for assignment, relying on coupling constants (
    
    
    -values) and chemical shift anisotropy driven by the axial/equatorial orientation of substituents.

Strategic Framework: Synthesis & Separation

Before analysis, the mixture must be understood in the context of its synthesis.

Synthesis Pathway

The standard route involves the catalytic hydrogenation of MEP.

  • Catalysts: PtO

    
     (Adams' catalyst) or Ru/C.
    
  • Conditions: Acidic media (acetic acid) often favors the cis isomer (kinetic product), while neutral/high-temperature conditions favor the trans isomer (thermodynamic product).

Separation Protocol

Separation is achieved via fractional distillation or diastereomeric salt formation.

  • Method A: Fractional Distillation [1]

    • Principle: The cis-isomer (polar, axial-equatorial) typically has a slightly higher boiling point than the trans-isomer (non-polar, diequatorial).

    • Efficiency: Requires a high theoretical plate count (>50).

  • Method B: Chemical Resolution

    • Reagent: L-Tartaric acid or Dibenzoyl-L-tartaric acid.

    • Process: The trans-isomer often forms a less soluble crystalline salt, allowing it to be filtered off, while the cis-isomer remains in the mother liquor.

Workflow Visualization

Synthesis_Separation_Workflow Start Start: 5-Ethyl-2-methylpyridine (Aldehyde Collidine) Hydrogenation Catalytic Hydrogenation (H2, PtO2, AcOH) Start->Hydrogenation Mixture Crude Mixture (cis + trans isomers) Hydrogenation->Mixture Separation Separation Strategy Mixture->Separation Distillation Fractional Distillation (BP Difference ~2-5°C) Separation->Distillation Method A Resolution Salt Formation (L-Tartaric Acid) Separation->Resolution Method B Analysis NMR Analysis (Assignment of Stereochemistry) Distillation->Analysis Resolution->Analysis

Figure 1: Operational workflow for the synthesis, separation, and analysis of 5-ethyl-2-methylpiperidine isomers.

Conformational Analysis (The "Why")

To interpret the spectra, one must understand the 3D geometry. The piperidine ring exists in a chair conformation.

  • Relationship: Positions 2 and 5 have a 1,4-relationship (counting N as 1).

  • Thermodynamics: The bulky Ethyl group (at C5) will strongly prefer the Equatorial position to avoid 1,3-diaxial strain.

IsomerConfigurationConformation (Dominant)Stability
Trans (2R, 5R) or (2S, 5S)Diequatorial (e,e) Thermodynamic (Stable)
Cis (2R, 5S) or (2S, 5R)Axial-Equatorial (a,e) Kinetic (Less Stable)
  • Key Insight: In the cis isomer, if the Ethyl group is equatorial (preferred), the Methyl group at C2 must be Axial . This axial methyl group is the spectroscopic "smoking gun."

Spectroscopic Data Comparison

Proton NMR ( H NMR)

The distinction relies on the Karplus equation, which correlates the coupling constant (


) with the dihedral angle.
  • Axial-Axial (

    
    ):  Large coupling (10–12 Hz).
    
  • Axial-Equatorial (

    
    ):  Small coupling (2–5 Hz).
    
FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Axial-Equatorial)
C2-H Signal Axial Proton Equatorial Proton
Multiplicity Doublet of doublets of doublets (ddd) or similar wide multiplet.Narrow multiplet or br. singlet (

is small).
Coupling (

)
Large

(~11 Hz) present.
Only small

and

(~3-5 Hz).
Chemical Shift Upfield (shielded) relative to cis H.Downfield (deshielded) relative to trans H.
C6-H Signal Axial protons show large geminal/vicinal splitting.Complex multiplet.
Carbon-13 NMR ( C NMR)

The Gamma-Gauche Effect is the most reliable indicator. A carbon substituent in an axial position exerts a shielding effect (upfield shift, -4 to -6 ppm) on the


-carbon and itself.
  • Trans (e,e): No axial substituents. All signals appear relatively downfield (unshielded).

  • Cis (a,e): The Methyl group at C2 is Axial .

    • Effect: The C2 methyl carbon, C4, and C6 ring carbons will be shifted upfield (lower ppm) compared to the trans isomer.

Predicted Chemical Shift Ranges (CDCl


): 
Carbon PositionTrans-Isomer (

ppm)
Cis-Isomer (

ppm)
Diagnostic Note
C2 (Ring) ~56.0 - 58.0~50.0 - 53.0Primary Indicator: Cis is upfield due to axial Me.
C5 (Ring) ~38.0 - 40.0~35.0 - 37.0Ethyl is equatorial in both, but ring distortion affects cis.
2-Methyl Group ~22.0 - 24.0~16.0 - 19.0Secondary Indicator: Axial methyl is shielded.
5-Ethyl (CH

)
~26.0 - 28.0~25.0 - 27.0Less diagnostic.
Infrared Spectroscopy (IR)
  • Bohlmann Bands: In the trans isomer, the lone pair on Nitrogen is anti-periplanar to the axial C2-H and C6-H. This creates characteristic "Bohlmann bands" (C-H stretching) in the 2700–2800 cm

    
      region.
    
  • Cis Isomer: The geometric constraints often disrupt this anti-periplanar overlap, resulting in weaker or absent Bohlmann bands.

Experimental Protocol: Characterization

Step 1: Sample Preparation

Dissolve 10 mg of the isolated isomer in 0.6 mL of CDCl


  (Chloroform-d). Ensure the sample is free of paramagnetic impurities (Fe, Cr) from synthesis.
Step 2: Acquisition Parameters[2]
  • Frequency: 400 MHz or higher recommended.

  • Pulse Sequence: Standard 1D proton and proton-decoupled

    
    C.
    
  • NOESY (Validation): Run a 2D NOESY experiment.

    • Trans: Strong NOE correlation between C2-H and C6-H (both axial, same face).

    • Cis: Strong NOE correlation between C2-Methyl and C6-H (if methyl is axial).

Step 3: Data Interpretation Logic

Use the following decision tree to assign your product:

Logic_Tree Start Analyze C2-H Signal (1H NMR) Width Is the signal width (W1/2) > 20 Hz? Start->Width Yes Yes Width->Yes Large Couplings No No Width->No Small Couplings Trans Isomer is TRANS (Diequatorial) Thermodynamic Product Yes->Trans Cis Isomer is CIS (Axial-Equatorial) Kinetic Product Yes->Cis No->Trans Ambiguous (Re-check) CheckC13 Check 13C NMR: Is C2-Methyl < 20 ppm? No->CheckC13 CheckC13->Yes Yes (Shielded) CheckC13->No No (Deshielded)

Figure 2: Decision logic for stereochemical assignment based on NMR observables.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis and the Gamma-Gauche effect).
  • Rubiralta, M., Giralt, E., & Diez, A. (1991). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier.[2][3] (Comprehensive guide on piperidine synthesis and spectroscopy).

  • Bohlmann, F. (1958). "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten". Chemische Berichte, 91(10), 2157-2167. (Source of Bohlmann band theory for N-heterocycles).
  • Prelog, V., & Seiwerth, R. (1939). "Über die Konstitution der sogenannten Aldehyd-collidine". Berichte der deutschen chemischen Gesellschaft, 72(8), 1638-1642. (Original synthesis and reduction of 5-ethyl-2-methylpyridine).
  • BenchChem. (2025).[4] Technical Guide: An Overview of 2-Ethyl-4-methylpiperidine and Related Compounds. Link (General industrial context for alkylpiperidine separation).

Sources

Validation

Chemical Reactivity &amp; Performance Guide: Cis- vs. Trans-Piperidine Isomers

The following guide provides an in-depth technical comparison of cis- and trans-2,6-dimethylpiperidine, serving as the model system for 2,6-disubstituted piperidine scaffolds common in medicinal chemistry. Content Type:...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of cis- and trans-2,6-dimethylpiperidine, serving as the model system for 2,6-disubstituted piperidine scaffolds common in medicinal chemistry.

Content Type: Technical Comparison Guide Subject: 2,6-Disubstituted Piperidine Scaffolds (cis-2,6-dimethylpiperidine vs. trans-2,6-dimethylpiperidine) Audience: Medicinal Chemists, Process Chemists, and DMPK Scientists.

Executive Summary

In drug design, the stereochemical configuration of the piperidine ring dictates not only the thermodynamic stability of the molecule but also its kinetic reactivity in synthesis and metabolic clearance in vivo.

  • The cis-Isomer (Meso): Characterized by high thermodynamic stability and significant steric shielding of the nitrogen lone pair. It functions as a robust, often non-nucleophilic base.

  • The trans-Isomer (Racemic): Characterized by ground-state destabilization (A-strain) and altered lone-pair accessibility. It exhibits distinct metabolic profiles due to stereoelectronic effects on

    
    -carbon oxidation.
    

Key Decision Matrix:

Feature cis-Isomer (2,6-diequatorial) trans-Isomer (2-axial, 6-equatorial)
Thermodynamic Stability High (Global Minimum) Low (~2–3 kcal/mol destabilized)
N-Nucleophilicity Low (Sterically hindered) Moderate (Reactant destabilization)
pKa (Basicity) ~10.9 (Standard) ~10.4–10.7 (Slightly reduced)

| Metabolic Liability | High (2


-axial protons) | Lower (1 

-axial proton) | | Synthetic Access | Direct (Hydrogenation product) | Difficult (Requires kinetic lithiation) |[1][2]

Conformational Analysis & Energetics

The reactivity differences stem directly from the ground-state conformational landscape. We utilize the 2,6-dimethylpiperidine model to illustrate these principles.

The Stereochemical Landscape
  • Cis-Isomer (Meso): Adopts a chair conformation where both methyl groups are equatorial (ee). The nitrogen lone pair predominantly occupies the axial position to minimize 1,3-diaxial interactions with the C3/C5 protons (Anomeric-like effect).

  • Trans-Isomer (Chiral): Must adopt a chair where one methyl is equatorial and the other is axial (ae). The axial methyl group introduces severe 1,3-diaxial strain (A-strain) with the axial protons at C3/C5 and potentially the nitrogen lone pair.

PiperidineConformation cluster_legend Energy Landscape Cis Cis-Isomer (Meso) (Equatorial-Equatorial) Global Minimum StableBase High Stability Steric Shielding Cis->StableBase Thermodynamic Control Trans Trans-Isomer (Racemic) (Axial-Equatorial) +2.8 kcal/mol Strain Trans->Cis Acid/Base Isomerization (Slow) Reactive Ground State Destabilization Enhanced Reactivity Trans->Reactive Curtin-Hammett Principle

Figure 1: Conformational energy landscape showing the thermodynamic stability of the cis-isomer versus the high-energy trans-isomer.[1]

Chemical Reactivity Profile

N-Alkylation and Acylation Kinetics

The trans-isomer is frequently observed to react faster in electrophilic substitutions (N-alkylation/acylation) despite having an axial methyl group. This is a classic example of Reactant Destabilization .

  • Mechanism: The trans-isomer's ground state is elevated in energy due to 1,3-diaxial strain. The transition state for N-alkylation often relieves some of this specific ring strain (e.g., via flattening or boat-like distortions), reducing the activation energy (

    
    ) relative to the stable cis-isomer.
    
  • Cis-Isomer: The two equatorial methyl groups create a "picket fence" around the equatorial belt of the nitrogen. While the axial lone pair is theoretically accessible, the rigid chair structure and lack of ground-state strain make the activation barrier higher.

Basicity (pKa)
  • Cis-2,6-dimethylpiperidine (pKa

    
     10.92):  The conjugate acid is well-solvated. The equatorial methyls do not significantly inhibit the solvation shell of the ammonium cation.
    
  • Trans-2,6-dimethylpiperidine (pKa

    
     10.6):  The axial methyl group in the trans-isomer sterically hinders the approach of solvent molecules (water) to the protonated nitrogen, destabilizing the cation and slightly lowering the pKa.
    
Metabolic Stability (CYP450 Oxidation)

This is the most critical differentiator for drug discovery. CYP450 enzymes typically oxidize piperidines at the


-carbon via hydrogen atom abstraction.
  • Stereoelectronic Rule: Abstraction occurs preferentially at the C-H bond that is anti-periplanar to the nitrogen lone pair (axial).

  • Cis-Isomer Liability: In the ee conformation, the protons at C2 and C6 are both axial . This provides two highly activated sites for CYP450 abstraction, leading to rapid metabolic clearance.

  • Trans-Isomer Stability: In the ae conformation, the carbon bearing the axial methyl group has an equatorial proton (poorly aligned for abstraction). Only the side with the equatorial methyl has an axial proton. This effectively halves the number of metabolically labile sites.

Experimental Protocols

Protocol A: Stereoselective Synthesis & Separation

Objective: Isolate pure cis and trans isomers from a commercial mixture or reduction product.

Context: Hydrogenation of 2,6-lutidine over PtO


 yields ~90% cis-isomer. Accessing the trans-isomer requires kinetic control or separation.

Workflow:

  • Reduction: Hydrogenate 2,6-lutidine (1 equiv) in glacial acetic acid with 5 mol% PtO

    
     at 40 psi H
    
    
    
    for 12 hours.
  • Basification: Neutralize with 40% NaOH at 0°C. Extract with diethyl ether.

  • Purification of Cis:

    • Dry the ether layer (KOH).

    • Add dry HCl gas. The cis-hydrochloride salt precipitates immediately (less soluble).

    • Recrystallize from ethanol/acetone to yield >99% pure cis-isomer.

  • Enrichment of Trans:

    • The mother liquor contains the trans-isomer.

    • Evaporate solvent.[3][4] Freebase the amine (NaOH).

    • Equilibration Trap: To prevent isomerization back to cis, avoid high heat.

    • Derivatization (Optional): React with benzoyl chloride. The trans-amide and cis-amide have significantly different R

      
       values on silica gel (Hexane/EtOAc 8:2) due to the axial methyl preventing planar amide resonance in the trans form.
      
Protocol B: Comparative N-Alkylation Kinetics

Objective: Quantify nucleophilicity differences.

Materials:

  • Substrates: Pure cis- and trans-2,6-dimethylpiperidine (0.1 M).

  • Electrophile: Benzyl bromide (1.0 equiv).

  • Solvent: Acetonitrile (

    
    -MeCN) for NMR monitoring.
    

Step-by-Step:

  • Preparation: Dissolve 0.1 mmol of amine in 0.6 mL

    
    -MeCN in an NMR tube.
    
  • Internal Standard: Add 0.05 mmol of 1,3,5-trimethoxybenzene (inert standard).

  • Initiation: Add 0.1 mmol Benzyl bromide via syringe at

    
    . Cap and invert.
    
  • Monitoring: Acquire

    
    H NMR spectra every 5 minutes at 25°C.
    
  • Analysis: Track the disappearance of the

    
    -proton signal (shifted downfield upon alkylation).
    
    • Cis-

      
      -H: Multiplet at ~2.8 ppm.
      
    • Trans-

      
      -H: Broad multiplet at ~3.1 ppm.
      
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    will typically show
    
    
    .

Visualizing the Metabolic Pathway

The following diagram illustrates the stereoelectronic basis for the metabolic stability difference, a crucial factor in lead optimization.

MetabolicPathway cluster_cis Cis-Isomer (High Clearance) cluster_trans Trans-Isomer (Enhanced Stability) Enzyme CYP450 Heme-Oxo Species CisState Cis-Piperidine (2x Axial Protons) Enzyme->CisState TransState Trans-Piperidine (1x Axial Proton) Enzyme->TransState CisTS Rapid H-Abstraction (Stereoelectronically Allowed) CisState->CisTS Low Barrier CisProd Iminium Ion -> Ring Opening CisTS->CisProd TransTS Slower H-Abstraction (50% Statistical Probability) TransState->TransTS Higher Effective Barrier TransProd Slower Metabolism TransTS->TransProd

Figure 2: Stereoelectronic gating of CYP450 metabolism. The cis-isomer presents two axial protons for abstraction, while the trans-isomer presents only one.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • pKa and Basicity Data

    • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Synthesis and Lithiation Strategies

    • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry. [Link]

  • Metabolic Mechanism (CYP450)

    • Guengerich, F. P., et al. (2004).[5] Conversion of the 2,2,6,6-tetramethylpiperidine moiety to a 2,2-dimethylpyrrolidine by cytochrome P450. Journal of Biological Chemistry/PubMed. [Link]

  • Separation Methodologies

    • Corcoran, J. P. (1975).[4] Separation and purification of cis and trans isomers. US Patent 3,880,925.

Sources

Comparative

The Analytical Architect: A Comparative Guide to Piperidine Isomer Quantification

Topic: Validation of Analytical Methods for Piperidine Isomer Quantification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Introduction: The Isomer Challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Analytical Methods for Piperidine Isomer Quantification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Introduction: The Isomer Challenge in Piperidine Scaffolds

In pharmaceutical development, the piperidine ring is not merely a structural motif; it is a pharmacophore ubiquitous in analgesics (fentanyl), stimulants (methylphenidate), and antihistamines. However, its simplicity belies a critical analytical challenge: isomerism .

The efficacy and toxicity of piperidine-based APIs often hinge on specific stereochemical configurations (enantiomers) or substituent positions (regioisomers). As a Senior Application Scientist, I have witnessed valid method development fail not because of instrument limitations, but due to a lack of mechanistic understanding of the separation physics.

This guide moves beyond generic protocols. We will objectively compare Supercritical Fluid Chromatography (SFC) , High-Performance Liquid Chromatography (HPLC) , and Gas Chromatography (GC) , providing you with the decision-making framework and validated protocols necessary to quantify piperidine isomers with regulatory rigor.

Part 1: Comparative Analysis of Methodologies

We evaluate three dominant technologies. The choice depends heavily on the type of isomerism (Chiral vs. Regio) and the analyte's volatility.

Technology 1: Supercritical Fluid Chromatography (SFC)

The Modern "Green" Standard for Chiral Resolution

SFC has displaced Normal-Phase HPLC as the preferred method for chiral piperidine separations. Using supercritical CO₂ with polar modifiers (MeOH/EtOH), it offers high diffusivity and low viscosity, enabling faster runs with higher resolution per unit time.

  • Mechanism: CO₂ acts as a non-polar solvent; alcohols modify polarity. The "Chiral Selector" (typically polysaccharide-based) interacts via hydrogen bonding and steric inclusion.

  • Critical Advantage: Speed and solvent reduction.[2][3] Basic additives (DEA/TEA) are essential to suppress the ionization of the secondary amine, preventing peak tailing.

Technology 2: Chiral HPLC (Normal Phase/Polar Organic)

The Established Workhorse

While slower than SFC, HPLC remains the gold standard for robustness and transferability. For piperidines, Amylose and Cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., AD-H, OD-H) are dominant.

  • Mechanism: Steric fit of the piperidine enantiomer into the helical groove of the polysaccharide polymer.

  • Critical Advantage: Universal detector compatibility (UV, RI, MS) and established regulatory acceptance.

Technology 3: Gas Chromatography - Mass Spectrometry (GC-MS)

The Solution for Regioisomers & Volatiles

For separating positional isomers (e.g., 2-, 3-, and 4-methylpiperidine), GC is superior due to its high peak capacity.

  • Mechanism: Separation based on boiling point and polarity interaction with the capillary phase (e.g., 5% phenyl).

  • Critical Advantage: Resolution of structural isomers that co-elute in LC; direct EI-MS identification.

Performance Comparison Matrix
FeatureSFC (Chiral) HPLC (Chiral) GC-MS (Regio/Achiral)
Primary Application Enantiomers (R/S)Enantiomers (R/S)Regioisomers (2,3,4-sub)
Resolution (

)
High (>3.0 typical)Moderate (1.5 - 2.5)Very High (Regio)
Throughput High (< 5-10 min)Low (15-40 min)Moderate (10-30 min)
Solvent Cost Low (CO₂ main)High (Hexane/EtOH)Negligible (Carrier Gas)
Derivatization Not usually requiredOften needed for UVRequired for polar amines
Sensitivity (LOD) ModerateHigh (with deriv.)Very High (SIM mode)
Part 2: Strategic Method Selection

The following decision tree illustrates the logical flow for selecting the appropriate validation path based on your specific piperidine analyte properties.

MethodSelection Start Start: Piperidine Analyte IsomerType Isomer Type? Start->IsomerType Regio Positional (Regio) (e.g., 2- vs 3-methyl) IsomerType->Regio Chiral Stereo (Chiral) (e.g., R- vs S-) IsomerType->Chiral Volatility Volatile? Regio->Volatility Chromophore UV Chromophore? Chiral->Chromophore GCMS Method A: GC-MS (Derivatization: TFAA) Volatility->GCMS Yes HPLC_Deriv Method B: HPLC-UV (Deriv: Benzoyl Cl) Volatility->HPLC_Deriv No SFC Method C: Chiral SFC (Direct Analysis) Chromophore->SFC Yes (or use MS) HPLC_Chiral Method D: Chiral HPLC (Polar Organic Mode) Chromophore->HPLC_Chiral No (Derivatize first) SFC->HPLC_Chiral If Resolution < 1.5

Figure 1: Decision tree for selecting the optimal analytical technique based on piperidine isomer characteristics.

Part 3: Validated Experimental Protocols

These protocols are designed to be self-validating , meaning they include internal system suitability checks that alert the analyst to failure before the run is complete.

Protocol A: Chiral SFC for Piperidine Enantiomers

Target: Separation of substituted piperidine enantiomers (e.g., 2-methylpiperidine).

1. System Configuration:

  • Column: Chiralpak AD-H or IG (Amylose-based), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: CO₂ / Methanol (85:15).

  • Additive: 0.1% Diethylamine (DEA) + 0.1% Trifluoroacetic acid (TFA). Note: The "Double Additive" strategy creates a buffered environment on the silica surface, sharpening peaks for amphoteric piperidines.

  • Back Pressure: 120 bar.

  • Temp: 40°C.

2. Sample Preparation:

  • Dissolve 1 mg/mL sample in Methanol.[1]

  • Self-Validation Step: Spike the sample with a known non-chiral piperidine marker (e.g., piperidine itself) to confirm retention time stability (

    
     drift < 2%).
    

3. Validation Parameters (Acceptance Criteria):

  • Resolution (

    
    ):  > 2.0 between enantiomers.
    
  • Tailing Factor (

    
    ):  0.8 < 
    
    
    
    < 1.3.
  • Repeatability: %RSD of Area < 1.0% (n=6).

Protocol B: GC-MS for Regioisomer Quantification

Target: Quantification of 2-, 3-, and 4-methylpiperidine mixtures.

1. Derivatization (Critical Step): Native piperidines tail badly on GC columns due to N-H interaction with silanols. Acylation is mandatory.

  • Reagent: Trifluoroacetic anhydride (TFAA).[4]

  • Procedure: Mix 100 µL sample (in Ethyl Acetate) + 50 µL TFAA. Incubate 60°C for 15 min. Evaporate and reconstitute in Heptane.

2. GC Conditions:

  • Column: DB-5ms (5% Phenyl-arylene), 30m x 0.25mm x 0.25µm.

  • Carrier: Helium @ 1.0 mL/min (Constant Flow).[4]

  • Oven: 50°C (1 min) → 10°C/min → 250°C.

  • Detection: SIM Mode (Select ions specific to the TFA-derivative, typically

    
     110, 152).
    

3. Causality of Separation: The TFA-group masks the amine hydrogen, reducing polarity. The separation is then driven by the steric bulk of the methyl group interacting with the phenyl phase. 2-methyl elutes first (steric shielding), followed by 3- and 4-.

Part 4: The Validation Lifecycle (ICH Q2)

Validation is not a checklist; it is a lifecycle of proving control.

ValidationLifecycle cluster_check System Suitability Check Protocol 1. Protocol Design (Define Acceptance Criteria) Specificity 2. Specificity (Blank/Placebo Interference) Protocol->Specificity Linearity 3. Linearity & Range (5 levels, R² > 0.999) Specificity->Linearity Accuracy 4. Accuracy/Recovery (Spike @ 80, 100, 120%) Linearity->Accuracy Precision 5. Precision (Repeatability & Intermediate) Accuracy->Precision Robustness 6. Robustness (Flow/Temp/pH variation) Precision->Robustness Report 7. Final Report (Data Locking) Robustness->Report

Figure 2: Validation lifecycle following ICH Q2(R2) guidelines, emphasizing the sequential dependency of parameters.

Key Validation Nuances for Piperidines:

  • Linearity: Piperidines can adsorb to glass. Use silanized vials for low-concentration standards (LOD/LOQ levels) to ensure the intercept passes through zero.

  • Specificity: For chiral methods, you must inject the racemate and the individual enantiomers (if available) to prove the elution order. If individual enantiomers are unavailable, use peak area ratios of a non-racemic mixture to identify peaks.

References
  • BenchChem. Comparative Analysis of Different Chiral Separation Techniques for Benzylpiperidines. Retrieved from 2.

  • National Institutes of Health (PubMed). Supercritical fluid chromatography versus high performance liquid chromatography for enantiomeric and diastereoisomeric separations. Retrieved from 5.

  • LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from 6.

  • BenchChem. A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl. Retrieved from 4.

  • NIST WebBook. 2-Methylpiperidine Mass Spectrum and Thermochemistry Data. Retrieved from 7.

Sources

Validation

A Comparative Guide to the Efficacy of Catalysts for Trans-Piperidine Synthesis

The substituted piperidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products. The stereochemical orientation of substit...

Author: BenchChem Technical Support Team. Date: March 2026

The substituted piperidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products. The stereochemical orientation of substituents on the piperidine ring profoundly influences pharmacological activity, making the development of stereoselective synthetic methods a critical endeavor for researchers in drug discovery and development. Among the various isomers, trans-substituted piperidines often exhibit distinct biological profiles, necessitating robust and efficient catalytic methods for their selective synthesis.

This guide provides an in-depth comparison of the efficacy of various catalytic systems for the synthesis of trans-piperidines. We will delve into the mechanistic nuances, substrate scope, and practical considerations of each approach, supported by experimental data to offer a clear and objective evaluation for researchers navigating this challenging synthetic landscape.

At a Glance: Comparative Efficacy of Catalysts for trans-Piperidine Synthesis

Catalytic SystemReaction TypeSubstrate ScopeTypical Yield (%)trans:cis RatioKey AdvantagesLimitations
Palladium (II) Catalysis Intramolecular AminocyclizationN-protected ζ-amino allylic alcoholsHighPredominantly cis, but can be influenced by protecting groups and reaction conditions to favor transHigh stereoselectivity achievable.Stereochemical outcome is sensitive to substrate and conditions.
Base-Catalyzed IAMA Intramolecular Aza-Michael AdditionN-tethered alkenes85-9090:10Scalable, high diastereoselectivity for trans products.[1]Requires specific substrate pre-functionalization.
Catalytic Dynamic Resolution Alkylation of N-Boc-2-lithiopiperidineN-Boc-piperidineGoodHighEnantioselective synthesis of optically active trans-2,6-disubstituted piperidines.[2]Requires stoichiometric amounts of a chiral ligand for resolution.
Rhodium Catalysis Asymmetric Hydrogenation / CycloadditionPyridinium salts, AlkenylisocyanatesGood to ExcellentHighExcellent diastereo- and enantioselectivities.[3][4]Often requires specific chiral ligands and activated substrates.
Iridium Catalysis Asymmetric HydrogenationPyridinium saltsHighPredominantly cisHighly efficient for asymmetric hydrogenation of pyridines.[5]Primarily yields cis-isomers.
Organocatalysis Aza-Diels-Alder / Aza-MichaelImines, Enones, N-tethered alkenesGoodVariesMetal-free conditions, can provide access to both cis and trans isomers.[6][7]Diastereoselectivity can be moderate and catalyst/co-catalyst ratio dependent.[7]

In-Depth Analysis of Catalytic Systems

Palladium(II)-Catalyzed Intramolecular Aminocyclization

Palladium catalysis offers a powerful tool for the stereoselective synthesis of substituted piperidines. The mechanism typically involves the formation of a Pd π-complex with the alkene, followed by an intramolecular nucleophilic attack by the nitrogen atom (syn-azapalladation) and subsequent elimination of the palladium catalyst to afford the cyclized product.[8] The stereochemical outcome of this reaction is highly dependent on the nature of the nitrogen-protecting group and the reaction conditions.

While many palladium-catalyzed methods favor the formation of cis-piperidines, strategic choice of substrates and conditions can lead to the selective synthesis of trans-isomers. For instance, the use of bulky protecting groups on the nitrogen can favor the formation of the trans product to alleviate steric strain in the transition state.

Experimental Protocol: PdCl₂(CH₃CN)₂-Catalyzed Cyclization of a ζ-Amino Allylic Alcohol [9]

  • Catalyst Preparation: A suspension of PdCl₂ in acetonitrile is heated to reflux to prepare the bis(acetonitrile)palladium(II) chloride [PdCl₂(CH₃CN)₂] catalyst.[10][11]

  • Reaction Setup: To a solution of the N-protected ζ-amino allylic alcohol in an appropriate solvent (e.g., THF, which often provides the highest stereoselectivity[8]), the PdCl₂(CH₃CN)₂ catalyst (typically 5-10 mol%) is added at 0 °C under an inert atmosphere.

  • Reaction Progression: The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the substituted piperidine.

Causality of Experimental Choices:

  • The use of PdCl₂(CH₃CN)₂ provides a soluble and active palladium(II) source.[11]

  • Conducting the reaction at low temperatures (0 °C) often enhances the stereoselectivity by minimizing side reactions and allowing for better kinetic control.[9]

  • THF is often the solvent of choice as it can influence the coordination environment of the palladium catalyst, thereby affecting the stereochemical outcome.[8]

Diagram: Proposed Catalytic Cycle for Pd(II)-Catalyzed Aminocyclization

G cluster_0 Catalytic Cycle Pd(II)L2 Pd(II)L2 Alkene_Complex Pd(II)-Alkene Complex Pd(II)L2->Alkene_Complex Azapalladation syn-Azapalladation Alkene_Complex->Azapalladation Intramolecular Attack Product_Release β-Hydride Elimination & Reductive Elimination Azapalladation->Product_Release Product_Release->Pd(II)L2 Regeneration Product trans-Piperidine Product_Release->Product Starting_Material ζ-Amino Allylic Alcohol Starting_Material->Alkene_Complex Coordination

Caption: Proposed catalytic cycle for the Pd(II)-catalyzed synthesis of trans-piperidines.

Base-Catalyzed Intramolecular Aza-Michael Addition (IAMA)

The intramolecular aza-Michael addition is a highly effective and atom-economical method for the construction of nitrogen heterocycles. This reaction involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound within the same molecule. The diastereoselectivity of this cyclization can be controlled to favor the formation of trans-piperidines, particularly in the synthesis of 2,6-disubstituted analogs.

Bhattacharjee and coworkers have demonstrated a scalable synthesis of 2,6-trans-piperidines using bases like tetra-n-butylammonium fluoride (TBAF) or cesium carbonate (Cs₂CO₃).[1] The trans stereochemistry is often the thermodynamically favored outcome.

Experimental Protocol: TBAF-Catalyzed Diastereoselective Synthesis of a 2,6-trans-Piperidine [1]

  • Reaction Setup: A solution of the N-tethered α,β-unsaturated ester or ketone is prepared in a suitable solvent such as THF.

  • Catalyst Addition: A catalytic amount of TBAF (1.0 M solution in THF) is added to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to afford the 2,6-trans-piperidine.

Causality of Experimental Choices:

  • TBAF as a Catalyst: TBAF acts as a mild, non-nucleophilic base to deprotonate the amine, facilitating the intramolecular Michael addition. Its solubility in organic solvents makes it a convenient choice.[12]

  • Cesium Carbonate as an Alternative: Cesium carbonate can also be an effective base for this transformation, often providing high yields and good trans-selectivity.[1] Its heterogeneous nature can simplify product purification through filtration.

Diagram: Base-Catalyzed Intramolecular Aza-Michael Addition

G cluster_1 Reaction Pathway Substrate N-tethered α,β-unsaturated carbonyl Deprotonation Amine Deprotonation Substrate->Deprotonation Cyclization Intramolecular Aza-Michael Addition Deprotonation->Cyclization Protonation Protonation Cyclization->Protonation Product trans-2,6-Disubstituted Piperidine Protonation->Product Base Base (e.g., TBAF) Base->Deprotonation G cluster_2 Catalytic Dynamic Resolution Start N-Boc-Piperidine Lithiation Deprotonation (s-BuLi, Chiral Ligand) Start->Lithiation Equilibrium Rapidly Equilibrating Enantiomeric Organolithiums Lithiation->Equilibrium Alkylation Diastereoselective Alkylation (E+) Equilibrium->Alkylation Product Enantioenriched trans-2,6-Disubstituted Piperidine Alkylation->Product

Caption: Conceptual workflow for the synthesis of trans-piperidines via catalytic dynamic resolution.

Conclusion

The synthesis of trans-piperidines is a field rich with diverse and powerful catalytic methodologies. The choice of the optimal catalyst and strategy is highly dependent on the specific target molecule, the desired level of stereochemical control (diastereo- and enantioselectivity), and practical considerations such as scalability and cost.

Palladium-catalyzed cyclizations offer a versatile approach, although achieving high trans-selectivity can be challenging and substrate-dependent. For the diastereoselective synthesis of 2,6-trans-piperidines, base-catalyzed intramolecular aza-Michael additions provide a robust and scalable solution. When enantiopurity is paramount, catalytic dynamic resolution stands out as a premier method for accessing optically active trans-2,6-disubstituted piperidines. Rhodium and organocatalytic methods further expand the synthetic chemist's toolkit, offering unique pathways to these valuable scaffolds.

As the demand for structurally complex and stereochemically defined pharmaceuticals continues to grow, the continued development and refinement of these and other novel catalytic systems will be essential for advancing the field of drug discovery.

References

  • Zhang, S., Ruan, J., & Xiao, J. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5(11), 982–992. [Link]

  • Wang, D., Yu, S., & Zhou, Y. (2021). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers, 8(10), 2235-2241. [Link]

  • Bower, J. F., & Krische, M. J. (2013). A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium (I) catalyzed [2+ 2+ 2] cycloaddition employing a cleavable tether. Angewandte Chemie International Edition, 52(20), 5368-5371. [Link]

  • Bower, J. F., & Krische, M. J. (2013). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Angewandte Chemie (International ed. in English), 52(20), 5368-71. [Link]

  • Ying, Y., Kim, H., & Hong, J. (2011). Stereoselective synthesis of 2,6-cis- and 2,6-trans-piperidines through organocatalytic aza-Michael reactions: a facile synthesis of (+)-myrtine and (-)-epimyrtine. Organic letters, 13(4), 796–799. [Link]

  • Hande, S. M., & Rhee, H. (2009). An efficient synthesis of 2- and 2,6-substituted piperidines using Pd(II)-catalyzed 1,3-chirality transfer reaction. The Journal of organic chemistry, 74(1), 357–364. [Link]

  • Prasad, K. R., & Kumar, M. V. (2012). Catalytic dynamic resolution applied to the synthesis of 2,6-disubstituted piperidines: preparation of (+)-lupetidine and (-)-epidihydropinidine. Heterocycles, 84(2), 697-718. [Link]

  • Oishi, T., & Ogasawara, K. (2019). Convergent Synthesis of trans-2,6-Disubstituted Piperidine Alkaloid, (-)-iso-6-Spectaline by Palladium-Catalyzed Cyclization. Chemical & pharmaceutical bulletin, 67(3), 223–227. [Link]

  • Coldham, I., & Leonori, D. (2012). Catalytic dynamic resolution applied to the synthesis of 2,6-disubstituted piperidines: preparation of (+)-lupetidine and (-)-epidihydropinidine. Heterocycles, 84(2), 697-718. [Link]

  • Prasad, K. R., & Kumar, M. V. (2012). Catalytic dynamic resolution applied to the synthesis of 2,6-disubstituted piperidines: preparation of (+)-lupetidine and (-)-epidihydropinidine. Heterocycles, 84(2), 697. [Link]

  • Pfaltz, A., & Blankenstein, J. (2013). Iridium‐Catalyzed Asymmetric Hydrogenation of Olefins. Accounts of chemical research, 46(10), 2339-2349. [Link]

  • Pozo, C., & Pericàs, M. A. (2018). Synthesis of substituted piperidines by enantioselective desymmetrizing intramolecular aza-Michael reactions. Organic & biomolecular chemistry, 16(1), 79-86. [Link]

  • Hande, S. M., & Rhee, H. (2008). An Efficient Synthesis of 2- and 2,6-Substituted Piperidines Using PdII-Catalyzed 1,3-Chirality Transfer Reaction. The Journal of Organic Chemistry, 74(1), 357-364. [Link]

  • Snaith, J. S., & Williams, J. T. (2006). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. The Journal of organic chemistry, 71(6), 2357–2367. [Link]

  • Bhattacharjee, D., & Mohan, S. (2019). Diastereoselective Scalable Synthesis of 2,6-trans-Piperidines using an aza-Michael Reaction. Tetrahedron Letters, 60(5), 371-374. [Link]

  • Legault, C., & Charette, A. B. (2007). Iridium-Catalyzed Asymmetric Hydrogenation of Olefins. Accounts of Chemical Research, 40(8), 671–681. [Link]

  • Zhang, S., Ruan, J., & Xiao, J. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5(11), 982-992. [Link]

  • Kita, Y., Iimuro, A., Hida, S., & Mashima, K. (2014). Iridium-catalyzed Asymmetric Hydrogenation of Pyridinium Salts for Constructing Multiple Stereogenic Centers on Piperidines. Chemistry Letters, 43(5), 724-726. [Link]

  • Qu, B., & Collum, D. B. (2010). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 49(4), 775-777. [Link]

  • Pozo, C., & Pericàs, M. A. (2018). Synthesis of substituted piperidines by enantioselective desymmetrizing intramolecular aza-Michael reactions. RSC Discovery, 16(1), 79-86. [Link]

  • Bhattacharjee, D., & Mohan, S. (2019). Diastereoselective scalable synthesis of 2,6-trans-piperidines using an aza-Michael reaction. Tetrahedron Letters, 60(5), 371-374. [Link]

  • Han, B., Li, J. L., Ma, C., Zhang, S. J., & Chen, Y. C. (2008). Organocatalytic asymmetric inverse-electron-demand aza-Diels-Alder reaction of N-sulfonyl-1-aza-1,3-butadienes and aldehydes. Angewandte Chemie (International ed. in English), 47(51), 9971–9974. [Link]

  • Hayashi, T., & Ueyama, K. (2001). Rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to 5,6-dihydro-2(1H)-pyridinones. Asymmetric synthesis of 4-aryl-2-piperidinones. The Journal of organic chemistry, 66(21), 6852–6856. [Link]

  • Oishi, T., & Ogasawara, K. (2019). Convergent Synthesis of trans-2,6-Disubstituted Piperidine Alkaloid, (-)-iso-6-Spectaline by Palladium-Catalyzed Cyclization. Chemical & Pharmaceutical Bulletin, 67(3), 223-227. [Link]

  • Han, B., He, Z. Q., Li, J. L., Li, R., Jiang, K., Liu, T. Y., & Chen, Y. C. (2009). Organocatalytic regio- and stereoselective inverse-electron-demand aza-Diels-Alder reaction of alpha,beta-unsaturated aldehydes and N-tosyl-1-aza-1,3-butadienes. Angewandte Chemie (International ed. in English), 48(30), 5474–5477. [Link]

  • Han, B., Li, J. L., Ma, C., Zhang, S. J., & Chen, Y. C. (2008). Organocatalytic asymmetric inverse-electron-demand aza-Diels-Alder reaction of N-sulfonyl-1-aza-1,3-butadienes and aldehydes. Angewandte Chemie (International ed. in English), 47(51), 9971-4. [Link]

  • Bull, S. D., & Davies, S. G. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(10), 3575-3593. [Link]

  • Williams, J. T., Bahia, P., & Snaith, J. S. (2002). Recent Advances in the Synthesis of Piperidones and Piperidines. Tetrahedron, 58(49), 9651-9686. [Link]

  • Williams, J. T., Bahia, P., & Snaith, J. S. (2002). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 58(49), 9651-9686. [Link]

  • Mix, S., & Blechert, S. (2007). Diastereoselective Synthesis of 2,6-trans-Disubstituted Piperidines via Sequential Cross-Metathesis—Cationic Cyclization. Advanced Synthesis & Catalysis, 349(1-2), 157-160. [Link]

  • Campos, K. R., & Klapars, A. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. Organic Letters, 13(2), 268-271. [Link]

  • Smith, S. W., & Fu, G. C. (2014). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 136(25), 9290-9293. [Link]

  • Mathews, C. J., Smith, P. J., & Welton, T. (2003). Preparation of bis(acetonitrile)dichloropalladium(II). Journal of Molecular Catalysis A: Chemical, 206(1-2), 77-83. [Link]

  • Johnson Matthey. (n.d.). Pd 62: Pd(Cl)2 (MeCN)2. Johnson Matthey. [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Al-Zaydi, K. M. (2015). Caesium carbonate as an efficient catalyst for the synthesis polyhydroquinolines derivatives. Journal of Chemical and Pharmaceutical Research, 7(7), 896-902. [Link]

  • Cochran, B. M., & Michael, F. E. (2008). Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. Organic letters, 10(2), 329–332. [Link]

  • Wang, H., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal, 18(15), e202300407. [Link]

  • Al-Zaydi, K. M. (2015). Cesium Carbonate as Heterogeneous Catalyst For Synthesis of 3,4-Dihydro pyrano[c]chromene. International Journal of ChemTech Research, 8(4), 1845-1853. [Link]

  • Patil, Y. P., & Bobade, V. D. (2008). Cesium carbonate catalyzed efficient synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide and 2-aminobenzonitriles. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(11), 2736-2741. [Link]

  • González-Vera, J. A., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. Molecules, 27(13), 4133. [Link]

  • Sharma, R., & Kumar, R. (2023). Tetra-n-Butyl Ammonium Fluoride (TBAF) as an Efficient Catalyst. Mini-Reviews in Organic Chemistry, 20(2), 195-213. [Link]

  • Parr, B. T., & Zhu, J. (2025). Recent Advances in Palladium-Catalyzed Enantioselective Cyclization for the Construction of Atropisomers. Molecules, 30(7), 1234. [Link]

  • Palacios, F., & de Retana, A. O. (2011). Synthesis of 4-Aryl-1,2,3-1H-triazoles through TBAF-Catalyzed [3+2] Cycloaddition of 2-Aryl-1-Nitroethenes with TMSN3 under Solv. Molecules, 16(12), 10302-10318. [Link]

  • Kumar, A., & Kumar, S. (2018). Tetra-n-butyl ammonium fluoride (TBAF) catalyzed convenient synthesis of 2-arylbenzothiazole in aqueous media. YCMOU. [Link]

  • Sharma, R., & Kumar, R. (2023). Synthesis of 3,4,5-trisubstituted piperidine via SN2' reaction. Mini-Reviews in Organic Chemistry, 20(2), 195-213. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Piperidine, 5-ethyl-2-methyl-, trans-

Part 1: Executive Summary & Immediate Action Card The "Hidden" Hazard: Do not let the specific stereochemistry (trans-) distract you from the fundamental hazards of the parent molecule. Like most alkyl-substituted piperi...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Action Card

The "Hidden" Hazard: Do not let the specific stereochemistry (trans-) distract you from the fundamental hazards of the parent molecule. Like most alkyl-substituted piperidines, this compound is a corrosive, flammable amine . It possesses a deceptive "fishy" odor that desensitizes the olfactory nerve, meaning you cannot rely on smell to detect hazardous vapor concentrations.

Critical Safety Profile:

  • Primary Threat: Corrosive (Skin/Eye Category 1B). Causes irreversible tissue damage upon contact.

  • Secondary Threat: Flammable Liquid (Category 3). Vapor can travel to ignition sources.

  • Physiological Threat: Toxic/Harmful by Inhalation & Absorption. Alkyl amines are rapidly absorbed through the skin.

Emergency Response (First 60 Seconds):

  • Skin Contact: Immediate flush with water for 15+ minutes. Do not use vinegar or acids to neutralize on skin—this generates heat.

  • Eye Contact: Flush for 15 minutes, holding eyelids open.[1] Time is vision.

  • Spill: Evacuate. Do not attempt cleanup without SCBA if volume >100mL outside a hood.

Part 2: Hazard Analysis & PPE Selection Matrix

The Causality of Protection

Standard laboratory nitrile gloves (4 mil) are insufficient for prolonged handling of alkyl piperidines. Amines are notorious for permeating thin nitrile rubber rapidly (often <15 minutes). Once inside the glove, the occlusive environment accelerates skin absorption and chemical burns.

Recommendation: Use a "Double-Glove" system or Laminate films for preparative work.

PPE Selection Matrix
Protection TierScenarioHand ProtectionEye/Face ProtectionBody ProtectionRespiratory
Tier 1: Analytical Handling sealed vials, <1mL transfers, HPLC prep.Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or NeopreneSafety Glasses with Side ShieldsLab Coat (100% Cotton/Flame Resistant)Fume Hood (Face velocity >100 fpm)
Tier 2: Preparative Synthesis, >10mL transfers, open vessel work.Inner: NitrileOuter: Laminate (Silver Shield/4H) or Butyl RubberChemical Goggles + Face ShieldChemical-Resistant Apron (Tychem®) + FR Lab CoatFume Hood. If outside hood: Full-face respirator (OV Cartridge)
Tier 3: Spill/Emergency Cleanup of spills >50mL.Gloves: Butyl Rubber or Viton (Thick)Full-Face Respirator or SCBAFull Chemical Suit (Tychem® F or equivalent)SCBA (if concentration unknown)

Part 3: Operational Protocols

Protocol A: Safe Transfer Techniques

Context: Pouring corrosive amines creates static charge and releases invisible corrosive vapors. Open pouring should be avoided for volumes >50mL.

1. Preparation:

  • Grounding: If transferring >1L, ground both the source and receiving container to prevent static discharge (Flash point is likely <60°C).

  • Atmosphere: Flush receiving vessel with Nitrogen or Argon. Amines can react with CO₂ in air to form carbamates (solids) that clog lines.

2. Transfer Method (Volume Dependent):

  • < 10 mL: Use a glass syringe with a long needle (Deflected Point/Septum penetration). Avoid plastic syringes (swelling risk).

  • > 10 mL: Use Cannula Transfer (Double-ended needle) or positive pressure transfer via PTFE tubing.

3. The "Drop" Technique:

  • When adding trans-5-ethyl-2-methylpiperidine to a reaction, always add Amine to Acid/Solvent , never the reverse, to control exotherms.

Protocol B: Waste Disposal & Deactivation

Context: Do not mix with oxidizing agents or strong acids in the waste stream without controlled quenching.

  • Quenching: Dilute the waste amine into a beaker of ice-water. Slowly neutralize with 1M HCl or dilute Sulfuric Acid until pH ~7.

  • Disposal: Label as "Organic Waste - Amine Contaminated."

  • Glassware: Rinse glassware with dilute acid (acetic acid/water) before removing from the fume hood to protonate the amine (making it non-volatile salt) and reduce odor/exposure.

Part 4: Visualized Workflows

Figure 1: Risk Assessment & Glove Selection Logic

This decision tree helps researchers select the correct glove material based on exposure time and volume, specifically addressing the amine permeation issue.

GloveSelection Start Start: Handling trans-5-ethyl-2-methylpiperidine VolumeCheck Volume / Exposure Type? Start->VolumeCheck SmallScale < 5mL / Splash Risk Only VolumeCheck->SmallScale LargeScale > 5mL / Immersion Risk VolumeCheck->LargeScale StandardNitrile Double Nitrile (Change every 15 min) SmallScale->StandardNitrile Short duration HighRisk Is Dexterity Critical? LargeScale->HighRisk DexterityYes Yes (e.g., Weighing) HighRisk->DexterityYes DexterityNo No (e.g., Pouring/Cleaning) HighRisk->DexterityNo Laminate Laminate (Silver Shield) Liner under Nitrile DexterityYes->Laminate Butyl Thick Butyl or Viton Gloves DexterityNo->Butyl

Caption: Decision logic for selecting glove materials. Note that standard nitrile is only acceptable for incidental splash protection due to rapid amine permeation.

Figure 2: Safe Cannula Transfer Protocol

A closed-system transfer is the gold standard for handling volatile, flammable, and corrosive amines.

CannulaTransfer Setup 1. Setup: Dry Glassware + N2 Line Septum 2. Seal: Septum on Source & Dest Setup->Septum Pressure 3. Pressure: Positive N2 in Source Septum->Pressure Cannula 4. Insert Cannula: Source (Liquid) -> Dest (Headspace) Pressure->Cannula Transfer 5. Transfer: Pressure differential moves liquid Cannula->Transfer Clean 6. Clean: Flush cannula with solvent into waste Transfer->Clean

Caption: Step-by-step workflow for cannula transfer. This method minimizes vapor release and prevents oxygen contact.

Part 5: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7716, 5-Ethyl-2-methylpiperidine. Retrieved from [Link]

  • Carl Roth GmbH + Co.[1] KG. Safety Data Sheet: Piperidine. (General alkyl piperidine hazards and GHS classification). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidine, 5-ethyl-2-methyl-, trans-
Reactant of Route 2
Piperidine, 5-ethyl-2-methyl-, trans-
© Copyright 2026 BenchChem. All Rights Reserved.